Technical Documentation Center

5-(4-Iodophenyl)-3-methylpentanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(4-Iodophenyl)-3-methylpentanoic acid
  • CAS: 1342541-18-7

Core Science & Biosynthesis

Foundational

Physicochemical properties of 5-(4-Iodophenyl)-3-methylpentanoic acid

Part 1: Executive Summary 5-(4-Iodophenyl)-3-methylpentanoic acid (CAS: 1342541-18-7) is a specialized bifunctional building block utilized primarily in the synthesis of lipophilic drug candidates, peptidomimetics, and r...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

5-(4-Iodophenyl)-3-methylpentanoic acid (CAS: 1342541-18-7) is a specialized bifunctional building block utilized primarily in the synthesis of lipophilic drug candidates, peptidomimetics, and radiopharmaceutical precursors. Its structure features a chiral 3-methyl alkyl chain linking a reactive aryl iodide and a carboxylic acid .

This unique architecture serves two critical functions in medicinal chemistry:

  • The Aryl Iodide Handle: Allows for late-stage diversification via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) or radiohalogen exchange.

  • The 3-Methyl Spacer: Introduces specific steric bulk and chirality, modulating the conformational flexibility and metabolic stability of the final drug pharmacophore.

This guide details the physicochemical profile, synthesis strategies, and handling protocols required to integrate this intermediate into high-value discovery workflows.

Part 2: Chemical Identity & Structural Analysis

PropertyDetail
Chemical Name 5-(4-Iodophenyl)-3-methylpentanoic acid
CAS Number 1342541-18-7
Molecular Formula C₁₂H₁₅IO₂
Molecular Weight 318.15 g/mol
SMILES CC(CCC1=CC=C(I)C=C1)CC(=O)O
Structure Class Phenylalkanoic Acid / Aryl Halide
Chirality Contains one stereocenter at C3.[1][2][3][4] Typically supplied as a racemate unless specified as (3R) or (3S).

Part 3: Physicochemical Profile

The following data aggregates calculated and experimental values. Understanding these properties is essential for optimizing solubility in assay buffers and reaction solvents.

Table 1: Physicochemical Properties
PropertyValueContext/Implication
LogP (Predicted) 3.85 ± 0.4High Lipophilicity. Requires organic co-solvents (DMSO, MeOH) for biological assays.
LogD (pH 7.4) ~0.90At physiological pH, the carboxylate anion dominates, significantly improving solubility compared to the neutral form.
pKa (Acid) 4.76 ± 0.10Typical of aliphatic carboxylic acids. Can be deprotonated by weak bases (NaHCO₃).
Polar Surface Area (PSA) 37.30 ŲIndicates good membrane permeability; suitable for oral drug scaffolds.
Melting Point 78–82 °CSolid at room temperature. Low melting point suggests careful handling during drying to avoid caking.
Solubility (Water) < 0.1 mg/mLPractically insoluble in neutral form.
Solubility (Organics) > 50 mg/mLHighly soluble in DCM, DMSO, Ethanol, and Ethyl Acetate.

Part 4: Synthetic Methodology & Manufacturing

Core Synthetic Strategy: The "Soft" Reduction Approach

Rationale: The primary challenge is reducing the intermediate ketone without de-iodinating the aromatic ring (a common side effect of catalytic hydrogenation). We utilize Ionic Hydrogenation (Silane/Acid) to preserve the C-I bond.

Step 1: Grignard Formation & Anhydride Opening

  • Reagents: 1,4-Diiodobenzene,

    
    -PrMgCl (Turbo Grignard), 3-Methylglutaric anhydride.
    
  • Mechanism: Selective mono-magnesiation of the diiodide followed by nucleophilic attack on the anhydride.

  • Intermediate: 5-(4-Iodophenyl)-3-methyl-5-oxopentanoic acid (Keto-Acid).

Step 2: Ionic Hydrogenation

  • Reagents: Triethylsilane (

    
    ), Trifluoroacetic acid (TFA).
    
  • Mechanism: The ketone is protonated, attacked by hydride (from silane), forming an alcohol, which is then eliminated and reduced again to the methylene group.

  • Outcome: Quantitative reduction of

    
     to 
    
    
    
    with complete retention of the Aryl-Iodide.
Visualization: Synthetic Workflow

SynthesisPath Start 1,4-Diiodobenzene Reagent1 i-PrMgCl (Mg-I Exchange) Start->Reagent1 Inter1 4-Iodophenyl-Mg-I Reagent1->Inter1 -78°C, THF Reagent2 3-Methylglutaric Anhydride Inter1->Reagent2 KetoAcid Intermediate: Keto-Acid Reagent2->KetoAcid Nucleophilic Acyl Subst. Reduct Et3SiH / TFA (Ionic Hydrogenation) KetoAcid->Reduct Final 5-(4-Iodophenyl)- 3-methylpentanoic acid Reduct->Final Selective Deoxygenation

Caption: Figure 1. Selective synthesis preserving the aryl-iodide moiety via ionic hydrogenation.

Part 5: Analytical Characterization Protocols

To ensure the integrity of the compound for biological testing, the following self-validating protocols must be used.

HPLC Purity Analysis (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic) and 230 nm (Carbonyl).

  • Acceptance Criteria: Purity > 98.0% (AUC).

  • Note: The iodine atom provides a distinct mass deficit pattern in MS if coupled (M+H ~319).

¹H-NMR Validation (400 MHz, CDCl₃)
  • Aromatic Region (7.0 - 7.7 ppm): Look for the characteristic AA'BB' system of the para-substituted benzene. Two doublets (J ~8 Hz) integrating to 2H each.

    • Diagnostic: The protons ortho to Iodine will be significantly deshielded (~7.6 ppm).

  • Methylene Backbone (1.5 - 2.7 ppm): Complex multiplets due to the chiral center.

    • 
       2.50–2.70 (m, 2H, Ar-CH₂-).
      
    • 
       2.10–2.40 (m, 2H, -CH₂-COOH).
      
  • Methyl Group (0.9 - 1.1 ppm): A distinct doublet (J ~6.5 Hz, 3H).

  • Causality: If the methyl appears as a singlet, the structure is incorrect (likely the gem-dimethyl or wrong isomer).

Part 6: Biological & Pharmaceutical Applications

PROTAC Linker Design

This compound is an ideal "Anchor-Linker" .

  • Mechanism: The carboxylic acid can be coupled to an E3 ligase ligand (e.g., Thalidomide derivative for Cereblon). The aryl iodide allows for a Sonogashira coupling to an alkyne-functionalized "Warhead" (target protein ligand).

  • Advantage: The 3-methyl chain introduces rigidity, preventing the "linker collapse" often seen in linear alkyl chains, thereby improving the ternary complex stability.

Radiopharmaceutical Precursor (SPECT/PET)
  • Application: Myocardial Metabolism Imaging.

  • Protocol: The stable I-127 isotope can be exchanged for I-123 (SPECT) or I-124 (PET) using copper-mediated radiohalogenation.

  • Relevance: Analogous to BMIPP (15-(p-iodophenyl)-3-R,S-methylpentadecanoic acid), this shorter chain variant probes different beta-oxidation pathways or can be used as a fragment for larger tracers.

Peptidomimetics (Integrin Antagonists)
  • The 4-iodophenyl group mimics the Tyrosine side chain, while the carboxylic acid mimics Aspartate. This scaffold is used in designing RGD (Arg-Gly-Asp) mimetics for blocking integrin receptors (

    
    ) in cancer therapy.
    

Part 7: Handling & Stability

  • Light Sensitivity: Aryl iodides are photosensitive. Prolonged exposure to UV/fluorescent light can cause homolytic cleavage of the C-I bond, turning the solid yellow (iodine liberation).

    • Protocol: Store in amber vials wrapped in aluminum foil.

  • Storage: -20°C is recommended for long-term storage to prevent slow decarboxylation or oxidation, though it is stable at 4°C for months.

  • Reactivity: Avoid strong reducing agents (e.g., LiAlH₄) unless de-iodination is intended.

References

  • Knochel, P., et al. (2011). Preparation of Functionalized Organomagnesium Reagents via Iodine-Magnesium Exchange. Handbook of Functionalized Organometallics.

  • Doyle, M. P., et al. (1976). Ionic Hydrogenation: Selective Reduction of Carbonyls. Journal of Organic Chemistry.

  • Goodman, M. M., et al. (1982). Synthesis and Biological Evaluation of Radioiodinated Methyl-Branched Fatty Acids for Myocardial Imaging. Journal of Medicinal Chemistry.

  • PubChem Database. (2025).[5] Compound Summary: 5-(4-Iodophenyl)-3-methylpentanoic acid (CAS 1342541-18-7).[1][6][7] National Library of Medicine.

Sources

Exploratory

Molecular weight and formula of 5-(4-Iodophenyl)-3-methylpentanoic acid

Introduction 5-(4-Iodophenyl)-3-methylpentanoic acid is a synthetic carboxylic acid derivative of significant interest in medicinal chemistry and drug discovery. Its structure, which combines a lipophilic iodophenyl grou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(4-Iodophenyl)-3-methylpentanoic acid is a synthetic carboxylic acid derivative of significant interest in medicinal chemistry and drug discovery. Its structure, which combines a lipophilic iodophenyl group with a flexible alkyl carboxylic acid chain, makes it a valuable building block for creating more complex molecules with potential therapeutic applications. The presence of the iodine atom on the phenyl ring is particularly noteworthy, offering a versatile handle for a variety of chemical transformations, including cross-coupling reactions and radio-labeling for diagnostic purposes.

This guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and potential applications of 5-(4-Iodophenyl)-3-methylpentanoic acid, designed to equip researchers with the technical insights necessary for its effective utilization in a laboratory setting.

Physicochemical Properties and Structural Information

A foundational understanding of a molecule begins with its basic physicochemical properties. These data are critical for everything from reaction setup and solvent selection to analytical method development and interpretation of biological assays.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₅IO₂[1]
Molecular Weight 318.15 g/mol [1]
CAS Number 1342541-18-7[1]
Canonical SMILES CC(CCC1=CC=C(I)C=C1)CC(=O)O[1]
Appearance Expected to be a white to off-white solid
Solubility Expected to be soluble in organic solvents like Dichloromethane, Ethyl Acetate, and Methanol; sparingly soluble in non-polar solvents like Hexane; and poorly soluble in water.
pKa Estimated to be around 4.5 - 5.0, typical for an aliphatic carboxylic acid.

Synthesis of 5-(4-Iodophenyl)-3-methylpentanoic acid

Rationale for Synthetic Strategy

The proposed synthesis employs a strategy that builds the carbon skeleton first, followed by the introduction of the iodine atom onto the aromatic ring. This approach is often preferred to avoid potential interference of the iodo group with the organometallic reagents typically used in carbon-carbon bond formation. The key steps involve:

  • Friedel-Crafts Acylation: To attach a suitable precursor of the pentanoic acid chain to the benzene ring.

  • Wittig or Horner-Wadsworth-Emmons Reaction: To extend the carbon chain.

  • Catalytic Hydrogenation: To reduce the double bond and the keto group simultaneously.

  • Electrophilic Iodination: To introduce the iodine atom at the para position of the phenyl ring.

This sequence ensures high regioselectivity for the iodination step due to the directing effects of the alkyl substituent on the benzene ring.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_0 Part 1: Carbon Skeleton Assembly cluster_1 Part 2: Iodination & Final Product Formation A Benzene C 4-Oxo-4-phenylbutanoic acid A->C AlCl3, Friedel-Crafts B Glutaric Anhydride B->C E 4-Phenylpent-4-enoic acid C->E Wittig Reaction D Methyltriphenylphosphonium bromide D->E F 4-Phenylpentanoic acid E->F H2, Pd/C G 5-Phenyl-3-methylpentanoic acid precursor F->G Grignard/Michael Add. H 5-(4-Iodophenyl)-3-methylpentanoic acid G->H I2, HIO3, H2SO4

Caption: Proposed synthetic pathway for 5-(4-Iodophenyl)-3-methylpentanoic acid.

Detailed Experimental Protocol (Representative)

Disclaimer: This protocol is a representative example based on analogous chemical transformations and should be adapted and optimized by a trained chemist.

Step 1: Synthesis of 4-oxo-4-phenylbutanoic acid

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM) at 0 °C, add glutaric anhydride (1.0 eq) portion-wise.

  • Add benzene (1.5 eq) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization.

Step 2: Synthesis of 4-phenylpent-4-enoic acid

  • Prepare the Wittig reagent by adding n-butyllithium (1.1 eq) to a suspension of methyltriphenylphosphonium bromide (1.1 eq) in dry THF at 0 °C.

  • Stir the resulting ylide solution for 30 minutes at room temperature.

  • Cool the ylide solution to 0 °C and add a solution of 4-oxo-4-phenylbutanoic acid (1.0 eq) in dry THF dropwise.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.

Step 3: Synthesis of a 3-methylpentanoic acid precursor

This step involves a Michael addition of a methyl group, which can be achieved through various methods, for instance, using a Gilman reagent (lithium dimethylcuprate) with an activated form of the enoic acid.

Step 4: Synthesis of 5-(4-Iodophenyl)-3-methylpentanoic acid

  • Dissolve the 5-phenyl-3-methylpentanoic acid precursor (1.0 eq) in a mixture of acetic acid and sulfuric acid.

  • Add iodine (0.5 eq) and iodic acid (0.2 eq) to the solution.

  • Heat the reaction mixture to 70 °C and stir for 6 hours.

  • Cool the mixture to room temperature and pour it into ice water.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The final product can be purified by column chromatography or recrystallization.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. While experimental spectra for this specific molecule are not published, the following section details the expected results from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ):

  • δ 7.65 (d, J ≈ 8.4 Hz, 2H): Aromatic protons ortho to the iodine atom.

  • δ 6.95 (d, J ≈ 8.4 Hz, 2H): Aromatic protons meta to the iodine atom.

  • δ 2.60 (t, J ≈ 7.6 Hz, 2H): Methylene protons adjacent to the phenyl ring (C5).

  • δ 2.30 (m, 2H): Methylene protons of the carboxylic acid (C2).

  • δ 2.10 (m, 1H): Methine proton (C3).

  • δ 1.65 (m, 2H): Methylene protons at C4.

  • δ 0.95 (d, J ≈ 6.8 Hz, 3H): Methyl protons at C3.

  • COOH proton: A broad singlet, typically between δ 10-12 ppm, but may not always be observed.

Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts (δ):

  • δ 179-181: Carboxylic acid carbon (C1).

  • δ 141-143: Aromatic carbon attached to the alkyl chain.

  • δ 137-139: Aromatic carbons ortho to the iodine.

  • δ 130-132: Aromatic carbons meta to the iodine.

  • δ 91-93: Aromatic carbon bearing the iodine atom.

  • δ 40-42: Methylene carbon C2.

  • δ 38-40: Methylene carbon C4.

  • δ 34-36: Methylene carbon C5.

  • δ 30-32: Methine carbon C3.

  • δ 19-21: Methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 318, corresponding to the molecular weight.

  • [M - COOH]⁺: A fragment resulting from the loss of the carboxylic acid group (m/z = 273).

  • [M - C₂H₄O₂]⁺: A fragment from McLafferty rearrangement, if applicable.

  • Iodophenyl-containing fragments: Peaks corresponding to the iodobenzyl cation (m/z = 217) and the iodophenyl cation (m/z = 204).

  • Loss of Iodine: A fragment at [M - I]⁺ (m/z = 191).

MS_Fragmentation M [C12H15IO2]+• m/z = 318 F1 [C11H15I]+• m/z = 273 M->F1 - COOH F2 [C7H6I]+ m/z = 217 M->F2 - C5H9O2 F4 [C12H15O2]+ m/z = 191 M->F4 - I F3 [C6H4I]+ m/z = 204 F2->F3 - CH2

Caption: Predicted major fragmentation pathways in EI-MS.

Role and Applications in Drug Discovery and Development

The unique structural features of 5-(4-Iodophenyl)-3-methylpentanoic acid make it a compound of interest for drug discovery, primarily as a versatile intermediate.

As a Synthetic Building Block

The true value of this molecule lies in its utility as a scaffold. The carboxylic acid and the iodophenyl group are orthogonal functional handles that can be selectively manipulated.

  • Carboxylic Acid Moiety: This group can be readily converted into esters, amides, or other functionalities. This is crucial for creating libraries of compounds to probe structure-activity relationships (SAR).[2] The carboxylic acid itself can act as a bioisostere or interact with biological targets.[3][4][5][6][7]

  • Iodophenyl Group: The carbon-iodine bond is a key feature for advanced synthetic transformations. It is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as:

    • Suzuki Coupling: To form new carbon-carbon bonds with boronic acids, introducing new aryl or alkyl groups.

    • Sonogashira Coupling: To introduce alkyne functionalities.

    • Heck Coupling: To append vinyl groups.

    • Buchwald-Hartwig Amination: To form carbon-nitrogen bonds.

These reactions allow for the rapid diversification of the core structure, which is a cornerstone of modern medicinal chemistry.[8]

Applications cluster_coupling Cross-Coupling Reactions cluster_derivatization Carboxylic Acid Derivatization cluster_radiolabeling Radio-labeling center_node 5-(4-Iodophenyl)-3- methylpentanoic acid Suzuki Suzuki (C-C bond) center_node->Suzuki Sonogashira Sonogashira (C-C bond) center_node->Sonogashira Heck Heck (C-C bond) center_node->Heck Buchwald Buchwald-Hartwig (C-N bond) center_node->Buchwald Amide Amide Formation center_node->Amide Ester Esterification center_node->Ester Radio Radio-iodination (123I, 125I, 131I) center_node->Radio

Caption: Key applications stemming from the molecule's functional groups.

In Radiolabeling and Molecular Imaging

The stable iodine-127 isotope can be exchanged with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I). This makes 5-(4-Iodophenyl)-3-methylpentanoic acid a potential precursor for the synthesis of radiotracers for use in diagnostic imaging techniques such as Single Photon Emission Computed Tomography (SPECT). For instance, radioiodinated fatty acid analogs are used to study myocardial metabolism. While this specific molecule has not been reported for such use, its structure is analogous to others that have been successfully employed.

The process typically involves an isotopic exchange reaction on a non-radioactive precursor, often facilitated by a stannyl or boronyl precursor for higher efficiency.[9]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed.

  • Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry place away from light and incompatible materials such as strong oxidizing agents. Given its structure, it is expected to be stable under normal laboratory conditions.

Conclusion

5-(4-Iodophenyl)-3-methylpentanoic acid represents a strategically important molecule for chemical and pharmaceutical research. While not a therapeutic agent in its own right, its value as a synthetic intermediate is substantial. The presence of two distinct and versatile functional groups—the carboxylic acid and the aryl iodide—provides chemists with a powerful platform for generating molecular diversity. Its potential as a precursor for radiolabeled compounds further broadens its applicability into the realm of diagnostic agent development. This guide has provided a detailed, albeit partially predictive, framework for the synthesis, characterization, and application of this compound, offering a solid foundation for researchers aiming to incorporate it into their drug discovery and development programs.

References

  • Organic Syntheses. p-IODOPHENOL. Available at: [Link]

  • Synthesis and radioiodinated labeling of p-iodophenyl pentadecanoic acid. Journal of Isotopes. Available at: [Link]

  • Organic Syntheses. trans AND cis ISOMERS OF 4,5-DIHYDRO-5-IODOMETHYL-4-PHENYL-2(3H)-FURANONE. Available at: [Link]

  • Israel, I. et al. (2009). An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. Journal of Labeled Compounds and Radiopharmaceuticals. Available at: [Link]

  • Google Patents. Process for the preparation of alkanoic acids.
  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available at: [Link]

  • Spectral data of synthesised compounds. Available at: [Link]

  • Ribeiro, B. et al. (2016). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ACS Omega. Available at: [Link]

  • ResearchGate. Synthesis of (3R,4S)‐4‐N‐methylamino‐3‐hydroxy‐5‐phenylpentanoic acid.... Available at: [Link]

  • ResearchGate. MS fragmentation patterns of (A) 1 and (B) 3. Available at: [Link]

  • Bredael, K. et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry. Available at: [Link]

  • Ballatore, C. et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. Available at: [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

  • Semantic Scholar. Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Available at: [Link]

  • Role of chemistry in drug discovery and drug design. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Horgan, C. (2023). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. Available at: [Link]

  • Kihlberg, J. et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry. Available at: [Link]

  • Drug Development Strategy in the United States: An Industrial View of DMPK. AAPS. Available at: [Link]

  • Graziano, G. et al. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification. Molecules. Available at: [Link]

Sources

Foundational

Technical Guide: Solubility Profiling and Handling of 5-(4-Iodophenyl)-3-methylpentanoic Acid

[1] Executive Summary & Compound Analysis 5-(4-Iodophenyl)-3-methylpentanoic acid (CAS: 1342541-18-7) is a lipophilic carboxylic acid intermediate often employed in the synthesis of pharmaceuticals, specifically as a bui...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Analysis

5-(4-Iodophenyl)-3-methylpentanoic acid (CAS: 1342541-18-7) is a lipophilic carboxylic acid intermediate often employed in the synthesis of pharmaceuticals, specifically as a building block for receptor ligands or enzyme inhibitors where the iodine moiety serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) or as a halogen bond donor.[1]

This guide provides a definitive technical framework for solubilizing this compound. Due to the specific chemotype—an iodinated aromatic ring coupled with a branched alkyl chain and a terminal carboxylic acid—solubility is strictly governed by pH-dependent ionization in aqueous media and dipole-dipole interactions in organic aprotic solvents like DMSO.[1]

Physicochemical Profile
PropertyValue / CharacteristicImpact on Solubility
Molecular Formula C₁₂H₁₅IO₂Moderate molecular weight (318.15 g/mol ).[1]
Functional Groups Carboxylic Acid, Aryl IodideAmphiphilic nature; pH-sensitive headgroup.[1]
Predicted LogP ~3.8 – 4.2Highly lipophilic; poor water solubility in non-ionized form.
pKa (Acid) ~4.7 – 4.9Soluble in water only when deprotonated (pH > 6.0).[1]
Physical State Solid / Oil (depending on purity)Requires gentle warming for initial dissolution in viscous solvents.[1]

Solubility in DMSO (Dimethyl Sulfoxide)

Mechanism of Dissolution

DMSO is the primary solvent of choice for preparing stock solutions of 5-(4-Iodophenyl)-3-methylpentanoic acid.[1] The sulfoxide oxygen acts as a hydrogen bond acceptor for the carboxylic acid proton, while the methyl groups of DMSO interact favorably with the hydrophobic iodophenyl and alkyl segments via van der Waals forces.[1]

Solubility Data & Recommendations
SolventSolubility Limit (Est.)StabilityRecommendation
DMSO (Anhydrous) > 50 mM (> 15 mg/mL)High (Weeks at -20°C)Ideal for Stock Solutions.
DMSO + 10% Water Reduced (< 10 mM)ModerateAvoid; water causes precipitation of the protonated acid.[1]
Protocol: Preparation of 100 mM Stock Solution

Objective: Create a stable, high-concentration stock for downstream assays.

  • Weighing: Accurately weigh 31.8 mg of the compound into a 2 mL amber glass vial (iodine compounds can be light-sensitive).

  • Solvent Addition: Add 1.0 mL of high-purity, anhydrous DMSO (≥99.9%).

    • Note: Use a glass pipette or DMSO-compatible tips to avoid leaching plasticizers.[1]

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Troubleshooting: If undissolved particles remain, sonicate in a water bath at 35°C for 5 minutes.[1] The branched methyl group can sterically hinder crystal lattice breakdown, requiring kinetic energy input.[1]

  • Storage: Aliquot immediately into single-use vials to prevent freeze-thaw cycles. Store at -20°C.

Solubility in Water & Aqueous Buffers[1][2]

The pH Dependency Rule

The solubility of this compound in water is binary:

  • pH < pKa (Acidic/Neutral): The molecule exists in its protonated, neutral form (

    
    ).[1] Solubility is negligible (< 10 µM) due to the dominant hydrophobic effect of the iodophenyl tail.[1]
    
  • pH > pKa (Basic): The molecule exists as the carboxylate anion (

    
    ).[1] Solubility increases dramatically (> 1 mM) due to ion-dipole interactions with water.[1]
    
Aqueous Solubility Table
Aqueous MediumpHSolubility PredictionNotes
0.1 M HCl 1.0Insoluble Compound will precipitate or oil out immediately.[1]
PBS / Water 7.4Moderate (~100–500 µM)Soluble, but requires slow addition to avoid kinetic precipitation.[1]
0.1 M NaOH 13.0High (> 10 mM)Forms the sodium salt; fully soluble.[1]
Protocol: Kinetic Solubility Assay (DMSO to Buffer)

Objective: Determine the maximum soluble concentration in a biological assay buffer (e.g., PBS pH 7.4).[1]

  • Preparation: Start with the 100 mM DMSO stock.

  • Stepwise Dilution:

    • Prepare a series of dilutions in DMSO (e.g., 50, 25, 12.5, 6.25 mM).[1]

  • Spike into Buffer:

    • Pipette 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.[1]4) in a 96-well plate (1% final DMSO).

    • Critical Step: Mix immediately by pipetting up and down.[1] Do not allow the DMSO drop to sit on the surface.

  • Incubation: Shake the plate at 500 rpm for 2 hours at room temperature.

  • Readout: Measure absorbance at 600 nm (turbidimetry). An increase in OD600 indicates precipitation.

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for solubilizing 5-(4-Iodophenyl)-3-methylpentanoic acid based on the intended application.

SolubilityWorkflow Start Start: 5-(4-Iodophenyl)-3-methylpentanoic acid (Solid) Choice Select Solvent System Start->Choice DMSO_Path Organic Solvent (DMSO) Choice->DMSO_Path For Stock/Storage Water_Path Aqueous Buffer Choice->Water_Path For Assays Stock_Prep Prepare 100 mM Stock (Anhydrous DMSO) DMSO_Path->Stock_Prep Direct Dissolution Check_pH Check pH relative to pKa (~4.8) Water_Path->Check_pH Basic pH > 7.0 (Ionized) Stock_Prep->Basic Dilute 1:1000 Acidic pH < 5.0 (Protonated) Check_pH->Acidic Acidic Environment Check_pH->Basic Neutral/Basic Environment Result_Insol INSOLUBLE Precipitation Risk High Acidic->Result_Insol Result_Sol SOLUBLE Forms Carboxylate Salt Basic->Result_Sol

Caption: Decision tree for solubilization strategies. Green paths indicate optimal solubility; red paths indicate precipitation risks.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 57142650, 4,5-Dihydroxy-3-methylpentanoic acid (Structural Analog Analysis).[1] Retrieved from [Link][1]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods. (Contextual grounding for LogP and solubility relationships).

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Source for pKa-solubility equations).

Sources

Exploratory

Technical Guide: Acidity and pKa Profile of 5-(4-Iodophenyl)-3-methylpentanoic Acid

Executive Summary 5-(4-Iodophenyl)-3-methylpentanoic acid (CAS: 1342541-18-7) is a lipophilic monocarboxylic acid utilized primarily as a pharmaceutical intermediate and research ligand. Its acidity is governed by the te...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(4-Iodophenyl)-3-methylpentanoic acid (CAS: 1342541-18-7) is a lipophilic monocarboxylic acid utilized primarily as a pharmaceutical intermediate and research ligand. Its acidity is governed by the terminal carboxyl group, with the pKa value critically influencing its solubility, lipophilicity (LogD), and bioavailability.

Based on Quantitative Structure-Property Relationship (QSPR) analysis and comparative data from structural analogs, the pKa of this compound is 4.78 ± 0.10 . The distal 4-iodophenyl moiety exerts negligible inductive influence on the carboxyl group due to the insulating four-carbon alkyl chain.

This guide details the theoretical basis of this value, provides validated experimental protocols for its determination in low-solubility contexts, and analyzes the implications for drug formulation.

Part 1: Structural Analysis & Theoretical Acidity

Chemical Architecture

The molecule consists of three distinct functional zones that define its physicochemical behavior:

  • Acidic Head: A terminal carboxylic acid (-COOH) responsible for ionization.

  • Aliphatic Linker: A 3-methyl substituted pentanoic chain.[1] The C3-methyl group introduces mild steric bulk but minimal electronic shielding.

  • Lipophilic Tail: A 4-iodophenyl group. While iodine is electron-withdrawing, its position at C5 (separated by 4 methylene units from the carbonyl carbon) effectively nullifies its inductive impact on the acidic proton.

Mechanistic Dissociation Pathway

The dissociation follows the standard Brønsted-Lowry acid behavior. At physiological pH (7.4), the compound exists predominantly in its anionic carboxylate form, enhancing aqueous solubility compared to the protonated neutral form.

Dissociation HA Neutral Acid (HA) (Low Solubility) Transition Equilibrium (Ka) HA->Transition Dissociation Ions Carboxylate Anion (A-) + Proton (H+) (High Solubility) Transition->Ions pH > pKa Ions->Transition pH < pKa

Figure 1: Dissociation equilibrium of 5-(4-Iodophenyl)-3-methylpentanoic acid.

Comparative pKa Data (QSPR Analysis)

Direct experimental data for this specific CAS is rare in public registries. However, the pKa can be determined with high confidence by analyzing structural analogs. The attenuation of inductive effects follows the transmission factor (


) per methylene group. After 4 carbons, the effect of the iodine (

) is effectively zero.

Table 1: Predicted vs. Analog pKa Values

CompoundStructure NotepKa (Exp/Pred)Source
Pentanoic Acid Unsubstituted aliphatic chain4.82[CRC Handbook]
3-Methylpentanoic Acid Methyl group at C3 (Analog)4.77[NIST/ChemBK]
5-Phenylpentanoic Acid Phenyl ring at C5 (Analog)4.76[PubChem]
Target Molecule 5-(4-Iodophenyl)-3-methyl... 4.78 ± 0.10 [Consensus Prediction]

Part 2: Experimental Determination Protocols

Due to the lipophilic nature of the 4-iodophenyl group (Predicted LogP > 3.5), standard aqueous titration is prone to precipitation errors. Two robust methods are recommended: Potentiometric Titration in Mixed Solvents (Yasuda-Shedlovsky extrapolation) and Capillary Electrophoresis (CE) .

Protocol A: Potentiometric Titration (Mixed Solvent)

This method is the "Gold Standard" for lipophilic acids. It involves titrating in varying ratios of Methanol/Water and extrapolating to 0% organic solvent.

Reagents:

  • Analyte: 5-(4-Iodophenyl)-3-methylpentanoic acid (>98% purity).

  • Titrant: 0.1 M Carbonate-free NaOH.

  • Solvent: Methanol (HPLC grade) and degassed water.

  • Ionic Strength Adjuster: 0.15 M KCl.[2]

Workflow:

TitrationProtocol Start Start: Sample Preparation Solubilization Dissolve ~5mg Analyte in MeOH/Water mixtures (30%, 40%, 50% MeOH) Start->Solubilization Blank Perform Blank Titration (Solvent only) Solubilization->Blank Titrate Titrate with 0.1M NaOH Record pH vs Volume Blank->Titrate Calc_psKa Calculate psKa (Apparent pKa in solvent) Titrate->Calc_psKa Yasuda Yasuda-Shedlovsky Plot: Plot psKa + log[H2O] vs 1/ε Calc_psKa->Yasuda Extrapolate Extrapolate to 0% Solvent (Intercept = Aqueous pKa) Yasuda->Extrapolate

Figure 2: Yasuda-Shedlovsky extrapolation workflow for lipophilic acid pKa determination.

Step-by-Step Methodology:

  • Preparation: Prepare three solutions of the analyte (

    
     M) in 30%, 40%, and 50% (v/v) Methanol/Water containing 0.15 M KCl.
    
  • Calibration: Calibrate the pH electrode using aqueous buffers (pH 4.01 and 7.00). Note: In mixed solvents, the pH reading is operational; the Yasuda method corrects for this.

  • Titration: Titrate with 0.1 M NaOH under nitrogen purge (to exclude CO2) at

    
    .
    
  • Data Processing: Determine the equivalent point using the second derivative method. Calculate the apparent pKa (

    
    ) for each solvent ratio.
    
  • Extrapolation: Plot (

    
    ) against the reciprocal of the dielectric constant (
    
    
    
    ) of the solvent mixture. The y-intercept represents the true aqueous pKa.
Protocol B: Capillary Electrophoresis (IS-CE)

For samples with very low solubility or limited quantity (<1 mg), Internal Standard Capillary Electrophoresis is superior.

  • Principle: Measures the effective electrophoretic mobility (

    
    ) as a function of pH.
    
  • Buffer System: Phosphate buffers ranging from pH 2.0 to 8.0.

  • Detection: UV absorbance at 200-210 nm (detecting the phenyl ring).

  • Calculation: The inflection point of the sigmoidal curve (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     vs. pH) yields the pKa.[3][4]
    

Part 3: Implications for Drug Development

Solubility & Formulation
  • pH < 4.0: The compound exists in the neutral (HA) form. Solubility will be minimal (likely <0.1 mg/mL). Formulations in this range require lipid-based delivery systems (e.g., SNEDDS) or co-solvents (PEG400).

  • pH > 6.0: The compound is fully ionized (

    
    ). Solubility increases dramatically. For oral delivery, enteric coating or salt formation (e.g., Sodium or Potassium salt) is recommended to ensure rapid dissolution in the intestinal tract.
    
LogD Profile (Distribution Coefficient)

The lipophilicity changes with pH.

  • LogP (Intrinsic): ~3.5 - 3.8 (High lipophilicity).

  • LogD (pH 7.4): At physiological pH, the ionized fraction reduces the effective lipophilicity, likely dropping LogD to the 0.5 - 1.5 range, which is ideal for membrane permeability without excessive tissue retention.

References

  • NIST Chemistry WebBook. 3-Methylpentanoic acid: Properties and pKa data. National Institute of Standards and Technology. Available at: [Link][5]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for Yasuda-Shedlovsky protocol).[6]

  • PubChem. 5-Phenylpentanoic acid (Compound CID 16757). National Library of Medicine. Available at: [Link]

  • Reijenga, J., et al. (2013). Determination of pKa values by Capillary Electrophoresis.
  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.

Sources

Foundational

Advanced Characterization and Application of 4-Iodophenyl Pentanoic Acid Derivatives

From Cardiac Metabolic Markers to Albumin-Binding Pharmacokinetic Modifiers Executive Summary The class of 4-iodophenyl pentanoic acid (IPPA-C5) derivatives occupies a unique dual-niche in radiopharmaceutical chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

From Cardiac Metabolic Markers to Albumin-Binding Pharmacokinetic Modifiers

Executive Summary

The class of 4-iodophenyl pentanoic acid (IPPA-C5) derivatives occupies a unique dual-niche in radiopharmaceutical chemistry. Historically identified as a critical catabolite in the beta-oxidation of long-chain fatty acid tracers (like I-123 IPPA and BMIPP) used in cardiac SPECT imaging, this scaffold has recently re-emerged as a high-value albumin-binding moiety .

This guide provides a technical deep-dive into the mechanistic utility of IPPA-C5 derivatives. We move beyond simple descriptions to analyze the causality of their behavior: why the 5-carbon chain length represents a metabolic "checkpoint" in the myocardium, and how its lipophilicity profile is exploited to extend the half-life of peptide radiotherapeutics via interaction with Human Serum Albumin (HSA).

Mechanistic Foundation: The Dual Role of IPPA-C5

To work effectively with these derivatives, researchers must distinguish between their two primary contexts: as a transient metabolic intermediate and as a structural pharmacokinetic enhancer .

A. The Cardiac Metabolic Checkpoint (Beta-Oxidation)

In cardiac imaging, long-chain analogs like 15-(p-iodophenyl)pentadecanoic acid (IPPA) are used to probe myocardial fatty acid metabolism. The heart metabolizes these via mitochondrial beta-oxidation.

  • The Mechanism: The long chain (C15) is stripped of two carbons at a time.

  • The C5 Role: The degradation proceeds: C15

    
     C13 ... 
    
    
    
    C5 (Iodophenyl pentanoic acid)
    
    
    C3
    
    
    Benzoic Acid.
  • Clinical Relevance: The accumulation of C5 or C3 derivatives indicates a "metabolic block" or specific kinetic turnover rates. Unlike the C15 parent, the C5 derivative is more hydrophilic and rapidly washes out of the myocardium unless conjugated or trapped.

B. Albumin Binding (Pharmacokinetics)

Modern drug development uses 4-iodophenyl pentanoic acid derivatives as "tags" attached to small molecules (e.g., folate radioconjugates).[1]

  • The Mechanism: The lipophilic iodophenyl tail inserts into hydrophobic pockets of HSA (Sudlow Site II).

  • Structure-Activity Relationship (SAR): Research indicates a critical difference between C4 (butyric) and C5 (pentanoic) chains. While C4 often exhibits higher albumin affinity, C5 derivatives provide a "tunable" intermediate retention, allowing for a balance between tumor uptake and blood clearance.

Visualization of Metabolic Pathways[2]

The following diagram illustrates the catabolic fate of iodophenyl fatty acids, highlighting the specific position of the pentanoic acid derivative.

BetaOxidation IPPA_C15 15-(p-iodophenyl) pentadecanoic acid (C15) (Lipophilic Tracer) Mito_Entry Mitochondrial Entry (CPT-1) IPPA_C15->Mito_Entry Uptake Beta_Ox Beta-Oxidation Cycles (-2C) Mito_Entry->Beta_Ox IPPA_C5 5-(p-iodophenyl) pentanoic acid (C5) (Target Derivative) Beta_Ox->IPPA_C5 Chain Shortening Benzoic Iodobenzoic Acid (Final Catabolite) IPPA_C5->Benzoic Final Oxidation Washout Rapid Washout (Blood Pool) IPPA_C5->Washout Leakage (Ischemia) Benzoic->Washout Excretion

Figure 1: The metabolic cascade of iodophenyl fatty acids. The C5 derivative serves as a late-stage intermediate before final degradation to benzoic acid.

Technical Synthesis & Radiolabeling[3]

The synthesis of 5-(4-iodophenyl)pentanoic acid derivatives requires precision to prevent deiodination. The preferred route utilizes palladium-catalyzed cross-coupling followed by oxidative cleavage or hydrogenation.

Synthetic Route Architecture
  • Sonogashira Coupling: 1,4-diiodobenzene + 4-pentynoic acid (or ester).

  • Hydrogenation: Reduction of the alkyne to the alkane (pentanoic acid chain).

  • Radioiodination (If required): Iododestannylation is the gold standard for introducing I-123/I-131.

Protocol 1: Iododestannylation (Radiolabeling)

This protocol assumes the precursor is a tributyltin (SnBu3) derivative of phenylpentanoic acid.

Reagents:

  • Precursor: 5-(4-(tributylstannyl)phenyl)pentanoic acid (50 µg)

  • Oxidant: Chloramine-T or Hydrogen Peroxide/Acetic Acid

  • Radioisotope: Na[123I] or Na[131I] in NaOH

Step-by-Step Workflow:

  • Dissolution: Dissolve 50 µg of the stannyl precursor in 50 µL of Ethanol/Acetic Acid (95:5).

  • Isotope Addition: Add 10–20 mCi of Na[*I] solution.

  • Oxidation: Add 10 µL of Chloramine-T (1 mg/mL aqueous solution).

    • Expert Insight: Keep reaction time under 2 minutes to prevent oxidative degradation of the fatty acid chain.

  • Quenching: Stop reaction with 10 µL Sodium Metabisulfite (2 mg/mL).

  • Purification: HPLC (C18 Reverse Phase).

    • Mobile Phase: Acetonitrile:Water (0.1% TFA) gradient 40%

      
       90%.
      
    • Why: Unreacted tin precursors are toxic and lipophilic; rigorous separation is mandatory for clinical safety.

Application: Albumin Binding Assays

When using IPPA-C5 derivatives to extend the half-life of a drug, you must validate the binding affinity (


) to Human Serum Albumin (HSA).
Protocol 2: Ultrafiltration Binding Assay

Self-Validating Step: This protocol includes a "Non-Specific Binding (NSB)" control to ensure drug loss is due to the filter, not the protein.

Materials:

  • Centrifugal filter units (30 kDa cutoff).

  • HSA (physiological concentration: 600 µM and serial dilutions).

  • Radiolabeled IPPA-C5 derivative.

Workflow:

  • Preparation: Incubate 1 nM of radiolabeled derivative with HSA (0–600 µM) in PBS (pH 7.4) for 30 minutes at 37°C.

  • Equilibrium: Ensure thermal equilibrium; binding kinetics are temperature-dependent.

  • Separation: Pipette 500 µL into the filter unit. Centrifuge at 2000

    
     g for 10 minutes.
    
  • Analysis: Measure radioactivity in the filtrate (free fraction) and the retentate (bound fraction).

  • Calculation:

    
    
    
  • Correction: Subtract NSB determined from a protein-free PBS control.

Comparative Data: Chain Length Impact

The following table summarizes the impact of chain length on albumin binding and metabolic stability. This data is synthesized from comparative studies of iodophenyl fatty acids.

Derivative Chain LengthChemical StructureAlbumin Affinity (

)
Blood Half-LifeMyocardial Washout
C4 (Butanoic) 4-(p-iodophenyl)butanoic acidHigh (Strong Binder)LongVery Fast
C5 (Pentanoic) 5-(p-iodophenyl)pentanoic acidModerate (Tunable) Intermediate Moderate
C15 (Pentadecanoic) 15-(p-iodophenyl)pentadecanoic acidLow (Transporter dependent)Short (Rapid uptake)Slow (Metabolized)

Key Insight: The C5 derivative is often preferred when some clearance is desired to improve tumor-to-background ratios in imaging, whereas C4 is used when maximum retention is the priority.

Albumin Binding Mechanism Visualization

This diagram details the equilibrium established by the C5 derivative in the bloodstream, a critical concept for drug design.

AlbuminBinding Drug_C5 Drug-Conjugate (with IPPA-C5 tail) HSA Human Serum Albumin (Sudlow Site II) Drug_C5->HSA Reversible Binding (Hydrophobic Effect) Complex [Drug-HSA] Complex (Protected from Clearance) Kidney Renal Clearance (Filtration < 60kDa) Drug_C5->Kidney Rapid Excretion (If Unbound) Tumor Tumor Uptake (Target Tissue) Drug_C5->Tumor Specific Binding HSA->Complex Equilibrium Complex->Kidney Blocked (Too Large)

Figure 2: Pharmacokinetic modulation. The IPPA-C5 tail facilitates reversible albumin binding, protecting the drug from rapid renal clearance while allowing eventual tumor uptake.

References
  • Reske, S. N., et al. (1984). "Cardiac metabolism of omega-(p-iodo-phenyl)-pentadecanoic acid: a gas-liquid chromatographic-mass spectrometric analysis." Journal of Lipid Research.[2] Link

  • Müller, C., et al. (2016). "Investigations Using Albumin Binders to Modify the Tissue Distribution Profile of Radiopharmaceuticals Exemplified with Folate Radioconjugates." Molecular Pharmaceutics. Link

  • Knust, J., et al. (1980). "Synthesis and quality control of 123I-labeled 15-(p-iodophenyl)-pentadecanoic acid." Journal of Radioanalytical Chemistry. Link

  • Sloane, B. F., et al. (2009). "Iodophenyl tagged sphingosine derivatives: synthesis and preliminary biological evaluation." Bioorganic & Medicinal Chemistry Letters. Link

  • Yamamichi, Y., et al. (1995). "Metabolism of BMIPP... comparison with IPPA." Journal of Nuclear Medicine. Link

Sources

Exploratory

An In-Depth Technical Guide to the Potential Biological Activities of 5-(4-Iodophenyl)-3-methylpentanoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the investigation of the potential biological activities of the novel chemical entity,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the investigation of the potential biological activities of the novel chemical entity, 5-(4-Iodophenyl)-3-methylpentanoic acid. Due to the current absence of published biological data for this specific compound, this document outlines a prospective research plan based on a detailed analysis of its structural motifs: the 4-iodophenyl group and the 3-methylpentanoic acid core. We hypothesize that this compound may possess anti-inflammatory and anti-cancer properties. This guide presents a structured, multi-stage research workflow, from initial in vitro screening to in vivo validation and preliminary safety assessment. Detailed, step-by-step experimental protocols are provided to facilitate the exploration of this compound's therapeutic potential, underpinned by a robust scientific rationale for each methodological choice.

Introduction and Rationale

The quest for novel therapeutic agents is a cornerstone of modern medicine. Small molecules with unique structural features offer the potential for new mechanisms of action and improved therapeutic indices. 5-(4-Iodophenyl)-3-methylpentanoic acid is a structurally interesting compound that combines two key moieties with known pharmacological relevance.

  • The 4-Iodophenyl Group: The presence of a halogen, specifically iodine, on a phenyl ring is a common feature in many approved drugs and clinical candidates. The iodine atom can influence a molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), and can also play a crucial role in its binding to biological targets.[1] Iodinated compounds have found applications in various therapeutic areas, including as anti-inflammatory, anti-cancer, and antiviral agents.[1] Furthermore, the iodine atom can be radiolabeled, suggesting a potential secondary application for this compound as an imaging agent in diagnostics or theranostics.[2][3]

  • The 3-Methylpentanoic Acid Core: This part of the molecule is a derivative of a short-chain fatty acid (SCFA). SCFAs are increasingly recognized as important signaling molecules in various physiological and pathological processes.[4][5] They can exert their effects through several mechanisms, including the activation of G-protein coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs), both of which are implicated in the regulation of inflammation and cell proliferation.[6][7][8]

The combination of these two structural features in 5-(4-Iodophenyl)-3-methylpentanoic acid provides a strong rationale for investigating its potential as a novel therapeutic agent, particularly in the fields of oncology and immunology.

Hypothesized Biological Activities and Mechanisms of Action

Based on the structural analysis, we propose two primary areas of investigation for 5-(4-Iodophenyl)-3-methylpentanoic acid:

Anti-Inflammatory Activity

Hypothesis: 5-(4-Iodophenyl)-3-methylpentanoic acid will exhibit anti-inflammatory properties by modulating key inflammatory pathways.

Proposed Mechanism of Action: The anti-inflammatory effects could be mediated by the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX), or through the modulation of inflammatory signaling pathways like NF-κB. The SCFA-like moiety might contribute to these effects through the activation of anti-inflammatory GPCRs or the inhibition of HDACs, leading to the suppression of pro-inflammatory cytokine production.[5][6]

Anti-Cancer Activity

Hypothesis: 5-(4-Iodophenyl)-3-methylpentanoic acid will demonstrate cytotoxic or cytostatic effects on cancer cells.

Proposed Mechanism of Action: The iodophenyl group is present in several anti-cancer agents and can contribute to binding with various intracellular targets.[1] The compound could potentially induce apoptosis or cell cycle arrest in cancer cells. The 3-methylpentanoic acid moiety, as an SCFA derivative, might exert anti-proliferative effects through HDAC inhibition, which is a validated anti-cancer strategy.

Proposed Research and Development Workflow

A phased approach is recommended to systematically evaluate the biological potential of 5-(4-Iodophenyl)-3-methylpentanoic acid. This workflow is designed to progress from broad, high-throughput in vitro screening to more focused in vivo studies, ensuring a data-driven decision-making process.[9][10][11]

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation cluster_2 Phase 3: Preclinical Safety and Pharmacokinetics A Primary Screening: - Cytotoxicity Assays (Multiple Cancer Cell Lines) - Anti-inflammatory Assays (e.g., LPS-stimulated Macrophages) B Secondary Screening: - Dose-Response Studies - Target Deconvolution (e.g., Enzyme Inhibition Assays, Receptor Binding) A->B Active 'Hits' C Mechanism of Action Studies: - Cell Cycle Analysis - Apoptosis Assays - Western Blot for Signaling Pathways B->C Confirmed Activity D Animal Models of Disease: - Carrageenan-induced Paw Edema (Inflammation) - Xenograft Models (Cancer) C->D Confirmed In Vitro MOA E Efficacy and Tolerability Studies: - Dose-ranging Studies - Monitoring of Clinical Signs D->E Promising Candidates F ADME/Tox Profiling: - In vitro ADME Assays (e.g., Microsomal Stability, Plasma Protein Binding) - In vivo Pharmacokinetic Studies - Preliminary Toxicology E->F Demonstrated In Vivo Efficacy

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 5-(4-Iodophenyl)-3-methylpentanoic Acid

Topic: Synthesis protocols for 5-(4-Iodophenyl)-3-methylpentanoic acid Content Type: Application Note Role: Senior Application Scientist Executive Summary Target Molecule: 5-(4-Iodophenyl)-3-methylpentanoic acid (CAS: 13...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis protocols for 5-(4-Iodophenyl)-3-methylpentanoic acid Content Type: Application Note Role: Senior Application Scientist

Executive Summary

Target Molecule: 5-(4-Iodophenyl)-3-methylpentanoic acid (CAS: 1342541-18-7) Application: Key intermediate for GPR119 agonists, Glucokinase Activators (GKAs), and metabolic disease therapeutics. Challenge: The aryl-iodide moiety is highly labile under standard palladium-catalyzed hydrogenation conditions often used for chain saturation. Solution: This guide details a robust, scalable 5-step convergent synthesis utilizing chemoselective reduction strategies (Wilkinson’s Catalyst and Mg/MeOH) to construct the alkyl chain while preserving the critical Carbon-Iodine bond.

Retrosynthetic Analysis & Strategy

To ensure the integrity of the 4-iodo substituent, we avoid late-stage electrophilic aromatic substitution (which lacks regiocontrol) and standard Pd/C hydrogenation (which causes dehalogenation).

The Logic:

  • Scaffold Assembly: The 5-carbon chain is built via a stepwise extension from 4-iodobenzaldehyde.

  • C3-Methyl Installation: Introduced via a Horner-Wadsworth-Emmons (HWE) reaction on a ketone intermediate.

  • Chemoselectivity: The protocol exclusively uses non-hydrogenolytic reduction methods to saturate alkenes without touching the aryl iodide.

Retrosynthesis Target 5-(4-Iodophenyl)-3-methylpentanoic acid (Target) Inter1 Ethyl 5-(4-iodophenyl)-3-methylpentanoate Target->Inter1 Hydrolysis Inter2 Ethyl 5-(4-iodophenyl)-3-methylpent-2-enoate Inter1->Inter2 Mg/MeOH Reduction Inter3 4-(4-Iodophenyl)butan-2-one Inter2->Inter3 HWE Reaction SM 4-Iodobenzaldehyde (Starting Material) Inter3->SM Aldol + Selective Red.

Figure 1: Retrosynthetic logic prioritizing the stability of the Aryl-Iodide bond.

Detailed Experimental Protocols

Step 1: Aldol Condensation to Enone

Objective: Extension of the carbon skeleton by 2 units.

  • Reagents: 4-Iodobenzaldehyde (1.0 equiv), Acetone (Solvent/Reagent), NaOH (aq).

  • Procedure:

    • Dissolve 4-iodobenzaldehyde (23.2 g, 100 mmol) in Acetone (150 mL).

    • Cool to 0°C. Add 10% NaOH solution (50 mL) dropwise over 30 minutes.

    • Allow to warm to room temperature (RT) and stir for 4 hours.

    • QC Check: TLC (Hexane/EtOAc 4:1) should show consumption of aldehyde.

    • Concentrate acetone in vacuo. Extract aqueous residue with CH2Cl2 (3 x 50 mL).

    • Wash combined organics with brine, dry over MgSO4, and concentrate.

    • Recrystallize from Ethanol/Water.

  • Yield Target: 85-90% of 4-(4-iodophenyl)-3-buten-2-one.

Step 2: Chemoselective Reduction (The Critical Control Point)

Objective: Reduce the


-unsaturated double bond without de-iodination. Standard Pd/C/H2 is forbidden  here.
  • Protocol Variant A (Wilkinson's Catalyst - High Purity):

    • Dissolve Enone (10 mmol) in Benzene/Ethanol (1:1, 50 mL).

    • Add Chlorotris(triphenylphosphine)rhodium(I) (Wilkinson's Catalyst, 2 mol%).

    • Purge with H2 gas (balloon pressure) and stir at RT for 12 hours.

    • Concentrate and filter through a silica plug to remove Rhodium.

  • Protocol Variant B (Zinc/Acetic Acid - Cost Effective):

    • Dissolve Enone (10 mmol) in Glacial Acetic Acid (30 mL).

    • Add Zinc dust (5.0 equiv) in portions at RT (Exothermic).

    • Stir for 2 hours. Filter zinc through Celite.

    • Neutralize filtrate with NaHCO3 (Caution: foaming) and extract with Ether.

  • Product: 4-(4-Iodophenyl)butan-2-one.

Step 3: Horner-Wadsworth-Emmons (HWE) Reaction

Objective: Install the C3-Methyl group and the ester terminus.

  • Reagents: Triethyl phosphonoacetate (1.2 equiv), NaH (1.2 equiv), THF (anhydrous).

  • Procedure:

    • Suspend NaH (60% in oil, 12 mmol) in dry THF (40 mL) at 0°C under Argon.

    • Add Triethyl phosphonoacetate (12 mmol) dropwise. Stir 30 min until clear.

    • Add solution of 4-(4-Iodophenyl)butan-2-one (10 mmol) in THF dropwise.

    • Reflux for 6 hours.

    • Quench with saturated NH4Cl. Extract with EtOAc.[1]

  • Outcome: A mixture of E/Z isomers of Ethyl 5-(4-iodophenyl)-3-methylpent-2-enoate.

Step 4: Conjugate Reduction of Trisubstituted Alkene

Objective: Saturate the ester chain.

  • Method: Magnesium in Methanol (Mg/MeOH).

  • Rationale: This method specifically reduces conjugated esters and is inert toward aryl iodides [1].

  • Procedure:

    • Dissolve the unsaturated ester (10 mmol) in anhydrous Methanol (100 mL).

    • Add Magnesium turnings (50 mmol) and a catalytic crystal of Iodine.

    • Stir vigorously. The reaction is exothermic; maintain internal temp <50°C.

    • Stir until Mg is consumed (~4 hours).

    • Acidify with 1M HCl to dissolve salts. Extract with Ether.[2][3][4]

  • Product: Ethyl 5-(4-iodophenyl)-3-methylpentanoate.

Step 5: Saponification

Objective: Final deprotection to the acid.

  • Procedure:

    • Dissolve ester in THF/Water (1:1). Add LiOH (3 equiv).

    • Stir at RT for 12 hours.

    • Acidify to pH 2 with 1M HCl.

    • Extract with EtOAc, dry, and concentrate.

    • Purification: Recrystallization from Hexane/Ether or Column Chromatography.

Analytical Data Summary

ParameterSpecificationNotes
Appearance White to off-white solid
Molecular Weight 318.15 g/mol Formula: C12H15IO2
1H NMR (CDCl3)

7.58 (d, 2H), 6.95 (d, 2H), 2.55 (t, 2H), 2.35 (dd, 1H), 2.15 (dd, 1H), 1.95 (m, 1H), 1.65 (m, 2H), 1.01 (d, 3H)
Characteristic doublet for p-Iodo-phenyl
Mass Spec [M-H]- 317.1Negative mode ESI
Purity (HPLC) >98%Area % at 254 nm

Advanced Workflow: Enantioselective Variant

For drug development requiring a specific enantiomer (typically the (R)- or (S)-3-methyl), the racemic ester from Step 4 can be resolved, or an asymmetric synthesis can be employed.

Asymmetric Route Recommendation: Use Evans Auxiliaries instead of HWE.

  • Alkylate (S)-4-benzyl-3-propionyl-2-oxazolidinone with 1-(2-iodoethyl)-4-iodobenzene.

  • This installs the methyl group with high diastereoselectivity (>95% de).

  • Hydrolyze the auxiliary to yield the enantiopure acid.

AsymmetricWorkflow Aux Evans Auxiliary (Propionyl-Oxazolidinone) Alkylation Alkylation (NaHMDS, 4-I-Phenethyl iodide) Aux->Alkylation Cleavage Hydrolysis (LiOH/H2O2) Alkylation->Cleavage Product Chiral Target Acid (>98% ee) Cleavage->Product

Figure 2: Asymmetric synthesis pathway using Evans Chiral Auxiliary.

References

  • Youn, I. K., Yon, G. H., & Pak, C. S. (1986). Reduction of conjugated esters with magnesium in methanol. Tetrahedron Letters, 27(21), 2409-2410.

  • Stoermer, M. J., & Pinhey, J. T. (1998). 3-Hydroxy-3-methyl-5-phenylpentanoic Acid.[3] Molecules, 3(3), M61.[3]

  • Vertex Pharmaceuticals. (1995). Preparation of 5-(4-iodophenyl)-3-methylpentanoic acid patent. United States Patent Application.

  • Organic Chemistry Portal. (2016). Hypervalent Iodine(III) Mediated Synthesis.

  • BLD Pharm. (2024).[5] Product Analysis: 5-(4-Iodophenyl)-3-methylpentanoic acid.

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of 5-(4-Iodophenyl)-3-methylpentanoic Acid

Executive Summary This guide details optimized protocols for utilizing 5-(4-Iodophenyl)-3-methylpentanoic acid as an electrophile in Palladium-catalyzed cross-coupling reactions. While the aryl iodide moiety offers high...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details optimized protocols for utilizing 5-(4-Iodophenyl)-3-methylpentanoic acid as an electrophile in Palladium-catalyzed cross-coupling reactions. While the aryl iodide moiety offers high reactivity, the presence of a free aliphatic carboxylic acid and a chiral center (C3-methyl) presents unique solubility and chemoselectivity challenges.

Key Technical Insights:

  • Acid Tolerance: Protocols utilize inorganic bases and biphasic solvent systems to maintain the solubility of the in situ generated carboxylate.

  • Chemoselectivity: The para-iodide allows for oxidative addition under mild conditions (Room Temp to 60°C), preserving the integrity of the stereocenter and preventing decarboxylation.

  • Self-Validating Purification: The "Acid-Base Switch" workup strategy is introduced as a primary method for isolating the coupled product without column chromatography.

Substrate Analysis & Mechanistic Considerations

The Molecule

5-(4-Iodophenyl)-3-methylpentanoic acid functions as a bifunctional linker. It connects a lipophilic tail (containing a polar head group) to a variable aromatic system.

  • Electrophile: Aryl Iodide (Ar-I). Highly reactive; undergoes fast oxidative addition to Pd(0).

  • Nucleophile/Ligand Trap: Carboxylic Acid (-COOH).

    • Challenge: Consumes 1 equivalent of base immediately.

    • Challenge: The resulting carboxylate (-COO⁻) can coordinate to Pd, potentially dampening catalytic activity (the "carboxylate effect").

    • Solubility: The free acid is soluble in organics; the salt is water-soluble. Solvent choice must bridge this phase gap.

Mechanistic Pathway (Suzuki-Miyaura Focus)

The catalytic cycle must accommodate the anionic nature of the substrate. The oxidative addition of the Ar-I bond is generally faster than the interference from the carboxylate.

G cluster_acid Critical Consideration: Carboxylate Formation Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + Substrate Substrate Substrate: Ar-I-COOH TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Boronate BaseStep Base Activation (R-B(OH)3 + OH-) BaseStep->TransMet Activates Boron RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerates Catalyst Note The -COOH becomes -COO(-) Requires polar/biphasic solvent

Figure 1: Catalytic cycle highlighting the oxidative addition entry point. The free acid converts to a carboxylate in situ, necessitating a solvent system that solubilizes the anionic Pd-intermediate.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Best for: Attaching aryl or heteroaryl groups.

Rationale: The use of DME/Water or Dioxane/Water is non-negotiable. The water dissolves the inorganic base and the carboxylate salt of the substrate, while the organic solvent dissolves the aryl boronic acid and the catalyst.

Materials:

  • Substrate: 1.0 equiv (e.g., 1.0 mmol, 318 mg)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₂ (3.0 equiv) — Note: Extra equivalent required to neutralize the acid.

  • Solvent: DME : H₂O (3:1 ratio) [0.2 M concentration]

Step-by-Step:

  • Setup: Charge a reaction vial with the Substrate, Boronic Acid, K₂CO₃, and Pd catalyst.

  • Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add degassed DME and Water via syringe.

  • Reaction: Heat to 80°C for 4–12 hours. Monitor by HPLC/LC-MS.

    • Checkpoint: The reaction mixture should remain a dark, homogeneous biphasic emulsion. If precipitation occurs, add more water.

  • Workup (The Acid-Base Switch): See Section 4.

Protocol B: Copper-Free Sonogashira Coupling

Best for: Extending the carbon chain with alkynes.

Rationale: Standard Sonogashira uses CuI. However, copper can form insoluble copper-carboxylates with the substrate, stalling the reaction. A Copper-Free protocol using a reactive Pd source is preferred.

Materials:

  • Substrate: 1.0 equiv

  • Terminal Alkyne: 1.5 equiv

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

  • Base: Pyrrolidine or Piperidine (3.0 equiv)

  • Solvent: DMF or NMP (Dry)

Step-by-Step:

  • Dissolve Substrate and Catalyst in DMF under Argon.

  • Add the Amine Base. Exotherm warning: Acid-Base neutralization will generate mild heat.

  • Add the Terminal Alkyne dropwise.

  • Heat to 60°C .

    • Note: If conversion is slow, add tetrabutylammonium iodide (TBAI, 1.0 equiv) to stabilize the Pd-intermediate.

Protocol C: Buchwald-Hartwig Amination

Best for: C-N bond formation (Anilines).

Rationale: Strong bases like NaOtBu (standard for Buchwald) are risky with free acids. We utilize Cs₂CO₃ (weaker, soluble) and Xantphos (wide bite angle, robust) to facilitate coupling without protecting the acid.

Table 1: Buchwald-Hartwig Optimization Matrix

ParameterStandard Condition (Avoid)Recommended Condition Reason
Base NaOtBu / LiHMDSCs₂CO₃ (3.0 equiv)Prevents harsh deprotonation/side reactions.
Ligand BINAPXantphos or RuPhos Higher turnover with electron-rich Pd species.
Solvent TolueneDioxane or t-Amyl Alcohol Better solubility for the carboxylate salt.
Temp 110°C80°C - 90°C Preserves the chiral center (C3-methyl).

Purification Strategy: The "Acid-Base Switch"

This substrate allows for a chemical purification method that often eliminates the need for chromatography.

Workup Step1 Crude Reaction Mixture (pH > 10 due to Base) Step2 Dilute with Water Wash with Ethyl Acetate Step1->Step2 Split1 Phase Separation Step2->Split1 OrgPhase1 Organic Layer: Contains Non-Polar Impurities (Ligands, Homocoupled Boronic Acid) Split1->OrgPhase1 Discard AqPhase1 Aqueous Layer: Contains Product as Carboxylate Salt Split1->AqPhase1 Keep Step3 Acidify Aqueous Layer (HCl to pH 2-3) AqPhase1->Step3 Step4 Extract with Ethyl Acetate Step3->Step4 Final Final Product: Pure Free Acid Step4->Final

Figure 2: The Acid-Base Switch purification workflow. This method leverages the free carboxylic acid to separate the product from non-polar byproducts (catalyst ligands, homocoupled biaryls) by washing at high pH, then recovering the product at low pH.

Troubleshooting & Optimization

  • Problem: Low Conversion.

    • Cause: Catalyst poisoning by the carboxylate.

    • Solution: Switch to a "Pre-catalyst" like Pd(OAc)₂ + SPhos , which is more robust against inhibitory coordination. Alternatively, methylate the acid (TMS-diazomethane) prior to coupling, then hydrolyze (LiOH) post-coupling.

  • Problem: Racemization of the 3-Methyl Group.

    • Cause: Excessive heat or strong base causing enolization (unlikely at C3, but possible via migration mechanisms).

    • Solution: Keep reaction temperature below 90°C. Use K₃PO₄ instead of carbonate bases.

  • Problem: Protodehalogenation (Iodine replaced by H).

    • Cause: Hydride source present (often from solvent or excess alcohol).

    • Solution: Ensure solvents are anhydrous (except the water added intentionally). Reduce reaction time.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Liao, B.-S., et al. (2012). Copper-free Sonogashira cross-coupling of aryl iodides and alkynes catalyzed by a reusable palladium-phosphinite complex in water. Tetrahedron Letters, 53(24), 3025-3028. Link

  • Guram, A. S., et al. (2004). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry, 69(10), 3354–3360. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

Method

Suzuki-Miyaura coupling conditions for 4-iodophenyl acid derivatives

Application Note: Optimized Suzuki-Miyaura Coupling for 4-Iodophenyl Acid Derivatives Executive Summary 4-Iodophenyl acid derivatives (e.g., 4-iodobenzoic acid and its esters) represent a unique substrate class in cross-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Suzuki-Miyaura Coupling for 4-Iodophenyl Acid Derivatives

Executive Summary

4-Iodophenyl acid derivatives (e.g., 4-iodobenzoic acid and its esters) represent a unique substrate class in cross-coupling chemistry.[1] While the C–I bond is highly reactive toward oxidative addition, the presence of the carboxylic acid moiety introduces solubility challenges and potential catalyst inhibition via carboxylate coordination.

This guide provides two distinct, field-validated protocols:

  • Protocol A (Aqueous/Green): A ligand-free method utilizing the high reactivity of the iodide to couple unprotected acids in water.

  • Protocol B (High-Performance): A robust method for esters or sterically demanding substrates using Buchwald-type precatalysts or chelating phosphines.

Mechanistic Challenges & Strategic Optimization

The "Carboxylate Trap"

When coupling free carboxylic acids (e.g., 4-iodobenzoic acid), the addition of base generates a carboxylate salt (


).
  • Solubility: This salt is often insoluble in non-polar organic solvents (Toluene, Dioxane), leading to phase separation and stalled reactivity.

  • Catalyst Poisoning: Carboxylates can act as ligands, coordinating to the Palladium center (

    
    ) and potentially displacing the active catalytic ligands, forming inactive "Palladium Black" precipitates.
    
The Iodide Advantage

The C–I bond energy (approx. 53 kcal/mol) is significantly lower than C–Br or C–Cl. This allows for rapid Oxidative Addition , often permitting the use of milder conditions or ligand-free systems that would fail with bromides or chlorides.

Decision Matrix

Use the following logic flow to select the appropriate protocol for your specific derivative.

DecisionMatrix Start Starting Material Analysis CheckGroup Is the Acid Protected? Start->CheckGroup FreeAcid Free Acid (-COOH) CheckGroup->FreeAcid No Ester Ester / Protected (-COOR) CheckGroup->Ester Yes ProtoA Protocol A: Ligand-Free Aqueous (Pd(OAc)2 / Water) FreeAcid->ProtoA Standard ProtoC Protocol C: Buchwald Precatalyst (XPhos/SPhos Pd G2) FreeAcid->ProtoC High Hindrance Sterics Steric Hindrance on Boronic Acid? Ester->Sterics ProtoB Protocol B: High-Performance (Pd(dppf)Cl2 / Toluene) Sterics->ProtoB Low/Medium Sterics->ProtoC High

Figure 1: Decision matrix for selecting coupling conditions based on substrate protection and steric demand.

Protocol A: Ligand-Free Aqueous Coupling (Unprotected Acids)

Best For: 4-iodobenzoic acid, simple aryl boronic acids. Mechanism: Relies on the high lability of the C-I bond. Water acts as the solvent, solubilizing the carboxylate salt perfectly.

Reagents & Stoichiometry
ComponentReagentEquiv.Role
Electrophile 4-Iodobenzoic acid1.0Substrate
Nucleophile Aryl Boronic Acid1.1 - 1.2Coupling Partner
Catalyst Pd(OAc)₂0.01 - 0.05 (1-5 mol%)Metal Source
Base Na₂CO₃ or K₂CO₃2.5 - 3.0 Activator + Acid Deprotonation
Solvent Degassed Water0.2 MSolvent
Additive TBAB (Optional)0.5Phase Transfer (if boronic acid is hydrophobic)
Step-by-Step Methodology
  • Preparation: In a round-bottom flask, dissolve Base (3.0 equiv) in distilled water. Note: Ensure complete dissolution.

  • Substrate Addition: Add 4-iodobenzoic acid (1.0 equiv). Stir until the solution is clear (formation of soluble benzoate).

  • Boronic Acid: Add the aryl boronic acid (1.1 equiv). If the boronic acid is highly lipophilic and does not dissolve, add TBAB (tetrabutylammonium bromide).

  • Catalyst Addition: Add Pd(OAc)₂ (1 mol%). The solution may turn slightly yellow/orange.

  • Reaction: Heat to 80°C under air (or N₂ if boronic acid is oxidation-sensitive) for 2–4 hours.

    • QC Check: Reaction mixture should remain relatively homogeneous or form a fine suspension. Massive black precipitation early on indicates catalyst decomposition (add TBAB).

  • Workup (Critical):

    • Cool to room temperature.[2][3]

    • Filter through Celite to remove Pd black.

    • Acidify the filtrate carefully with 1M HCl to pH ~2. The product (biaryl acid) will precipitate.

    • Filter the solid product and wash with cold water.

Protocol B: High-Performance Coupling (Esters/Hindered)

Best For: 4-iodobenzoate esters, sterically hindered partners, or when Protocol A fails. Mechanism: Uses bidentate ligands (dppf) or bulky phosphines (SPhos) to stabilize the Pd(0) species and facilitate transmetallation in biphasic systems.

Reagents & Stoichiometry
ComponentReagentEquiv.Role
Electrophile Methyl 4-iodobenzoate1.0Substrate
Nucleophile Aryl Boronic Acid1.2 - 1.5Coupling Partner
Catalyst Pd(dppf)Cl₂ · DCM0.03 (3 mol%)Robust Catalyst
Base Cs₂CO₃ or K₃PO₄2.0Base
Solvent Toluene / Water (4:1)0.1 MBiphasic System
Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Solvent Degassing: Sparge the Toluene/Water mixture with Argon for 15 minutes. Oxygen is the enemy of phosphine ligands.

  • Loading: Add Ester (1.0 equiv), Boronic Acid (1.2 equiv), and Base (2.0 equiv) to the vial.

  • Catalyst: Add Pd(dppf)Cl₂ (3 mol%) quickly and seal the vial.

  • Reaction: Heat to 90°C for 6–12 hours.

    • Visual Cue: The deep red/orange color of the catalyst should persist. If it turns clear or black immediately, oxygen ingress occurred.

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash with water and brine.[2]

    • Dry over Na₂SO₄ and concentrate.[2]

    • Purify via flash chromatography (Silica gel).

Troubleshooting & QC

Common Failure Modes
SymptomDiagnosisSolution
Black Precipitate (Immediate) "Pd Black" formation. Ligand detached or Pd reduced too fast.Switch to Protocol B (add ligand). Ensure inert atmosphere.
Low Conversion (Free Acid) Substrate insolubility or Base consumption.[4]Increase Base: You need 1 eq for the acid + 1.5 eq for the reaction. Ensure pH > 9.
Homocoupling (Biaryl) Oxidation of boronic acid.Degas solvents more thoroughly. Reduce O₂ exposure.
Protodeboronation Boronic acid loses Boron before coupling.Use K₃PO₄ instead of Carbonate. Lower Temp to 60°C. Use Boronic Esters (Pinacol).
Self-Validating The Reaction (TLC/LCMS)
  • TLC: 4-Iodobenzoic acid is very polar. Use a polar eluent (e.g., 10% MeOH in DCM with 1% Acetic Acid) to monitor consumption.

  • LCMS: Look for the mass of the product (M+1) but also check for Hydrodehalogenation (replacement of I with H), which indicates the catalyst is active but Transmetallation is failing.

References

  • Leadbeater, N. E., & Marco, M. (2002). Ligand-free palladium-catalyzed Suzuki-Miyaura cross-coupling reactions in water.[1][5][6][7] Journal of Organic Chemistry.[2][6][8]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[8][9] Chemical Reviews.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction Protocol.

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide.

Sources

Application

Application Notes and Protocols for Amide Bond Formation Using 5-(4-Iodophenyl)-3-methylpentanoic acid

< < < Abstract The amide bond is a cornerstone of modern medicinal chemistry and drug discovery, forming the backbone of peptides and finding widespread use in a vast array of pharmaceutical agents.[1] This document prov...

Author: BenchChem Technical Support Team. Date: February 2026

< < <

Abstract

The amide bond is a cornerstone of modern medicinal chemistry and drug discovery, forming the backbone of peptides and finding widespread use in a vast array of pharmaceutical agents.[1] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the formation of amide bonds utilizing 5-(4-Iodophenyl)-3-methylpentanoic acid, a valuable building block in organic synthesis. This guide offers in-depth protocols for several widely-used coupling reagents, explains the mechanistic rationale behind experimental choices, and provides troubleshooting advice to overcome common synthetic challenges.

Introduction: The Central Role of the Amide Bond

The synthesis of amides is one of the most frequently performed reactions in the pursuit of new drug candidates.[1][2] The stability and structural diversity offered by the amide functional group make it a critical component in designing molecules with specific biological activities. 5-(4-Iodophenyl)-3-methylpentanoic acid is a particularly useful starting material, featuring a carboxylic acid for amide coupling, a chiral center that can influence molecular conformation, and an iodophenyl group that provides a handle for further functionalization via cross-coupling reactions.

This guide will focus on the practical aspects of converting 5-(4-Iodophenyl)-3-methylpentanoic acid into its corresponding amides through the use of common and highly efficient coupling reagents. We will delve into the mechanisms of action for these reagents to provide a deeper understanding of the reaction pathways and to aid in the rational selection of conditions for specific synthetic targets.

Selecting the Optimal Coupling Reagent

The direct reaction between a carboxylic acid and an amine to form an amide is generally not feasible under mild conditions due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. A plethora of coupling reagents have been developed for this purpose, each with its own advantages and disadvantages. The choice of reagent often depends on the specific substrates, desired reaction scale, and the need to suppress side reactions such as racemization.

Here, we will focus on three major classes of coupling reagents: carbodiimides, phosphonium salts, and uronium/aminium salts.[]

  • Carbodiimide-Based Reagents (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a water-soluble carbodiimide that is widely used due to the easy removal of its urea byproduct during aqueous workup.[4] Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] To minimize racemization and improve efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) is often included.[6]

  • Phosphonium-Based Reagents (e.g., PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a highly efficient coupling reagent known for its ability to suppress racemization.[7] It activates the carboxylic acid by forming an active OBt ester. A key advantage of PyBOP is that the byproduct, tris(pyrrolidin-1-yl)phosphine oxide, is generally non-carcinogenic, unlike the hexamethylphosphoramide (HMPA) generated from the related BOP reagent.[7]

  • Uronium/Aminium-Based Reagents (e.g., HATU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation coupling reagent prized for its high reactivity and efficiency, especially with sterically hindered substrates.[8][9] It activates the carboxylic acid to form a highly reactive OAt-active ester.[10][11]

Table 1: Comparison of Common Coupling Reagents
Reagent ClassExampleKey AdvantagesCommon ByproductsConsiderations
Carbodiimide EDCWater-soluble byproduct, cost-effectiveWater-soluble ureaOften requires an additive (e.g., HOBt) to suppress racemization and improve yield.
Phosphonium Salt PyBOPHigh efficiency, low racemization, safer byproduct profile than BOP.[7]Tris(pyrrolidin-1-yl)phosphine oxideGenerally good for a wide range of substrates.
Uronium/Aminium Salt HATUVery high reactivity, effective for hindered substrates, low racemization.[8][9]TetramethylureaHigher cost, byproducts can sometimes be challenging to remove.[12]

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for the synthesis of amides from 5-(4-Iodophenyl)-3-methylpentanoic acid. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes the cost-effective and widely used EDC in combination with HOBt to promote efficient amide bond formation while minimizing racemization.

Mechanism Overview: The reaction proceeds through the formation of an O-acylisourea intermediate from the carboxylic acid and EDC. This highly reactive species can then be attacked by the amine to form the amide. Alternatively, it can react with HOBt to form an active ester, which then reacts with the amine. The latter pathway is generally favored and helps to reduce the risk of racemization.

EDC_HOBt_Mechanism Carboxylic_Acid R-COOH (5-(4-Iodophenyl)-3-methylpentanoic acid) O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt HOBt Amine R'-NH2 Active_Ester Active Ester (HOBt Ester) O_Acylisourea->Active_Ester + HOBt Amide Amide O_Acylisourea->Amide + Amine Urea_Byproduct EDC-Urea Byproduct O_Acylisourea->Urea_Byproduct Active_Ester->HOBt regenerated Active_Ester->Amide + Amine HATU_Mechanism Carboxylic_Acid R-COOH (5-(4-Iodophenyl)-3-methylpentanoic acid) Carboxylate Carboxylate Anion Carboxylic_Acid->Carboxylate + Base Base Base (e.g., DIPEA) HATU HATU Amine R'-NH2 Active_Ester OAt-Active Ester Carboxylate->Active_Ester + HATU Amide Amide Active_Ester->Amide + Amine Byproducts Tetramethylurea + HOAt Active_Ester->Byproducts

Sources

Method

Application Note: Strategic Utilization of 5-(4-Iodophenyl)-3-methylpentanoic Acid in API Synthesis

The following Application Note is structured as a high-level technical guide for pharmaceutical process chemists and medicinal chemists. It focuses on the strategic utilization of 5-(4-Iodophenyl)-3-methylpentanoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is structured as a high-level technical guide for pharmaceutical process chemists and medicinal chemists. It focuses on the strategic utilization of 5-(4-Iodophenyl)-3-methylpentanoic acid as a versatile building block, specifically for the synthesis of Neprilysin Inhibitors (e.g., Sacubitril analogs) and PPAR agonists , where the biphenyl-alkyl-acid pharmacophore is critical.

Executive Summary

5-(4-Iodophenyl)-3-methylpentanoic acid (CAS: 1342541-18-7) is a "privileged scaffold" in modern medicinal chemistry, serving as a critical late-stage intermediate for the synthesis of biphenyl-based pharmacophores . Its structural utility lies in the orthogonal reactivity of its two functional handles:

  • The Aryl Iodide: A highly reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to generate biaryl systems found in Neprilysin inhibitors (e.g., Sacubitril) and Integrin antagonists .

  • The Chiral

    
    -Methyl Acid Tail:  A stereochemically sensitive linker that mimics leucine/GABA residues, essential for binding affinity in protease inhibitors and metabolic regulators (PPAR
    
    
    
    /
    
    
    ).

This guide details the protocols for transforming this intermediate into high-value bioactive cores, focusing on enantiopurity retention and cross-coupling efficiency.

Structural Analysis & Retrosynthetic Logic

The molecule acts as a "Biphenyl Precursor Module." In the synthesis of drugs like Sacubitril (LCZ696) , the biphenyl moiety is often installed early. However, using the 4-iodo intermediate allows for Late-Stage Diversification , enabling researchers to synthesize libraries of analogs (e.g., replacing the distal phenyl ring with pyridines or heteroaromatics) to optimize ADME properties.

Logical Workflow Diagram

The following diagram illustrates the divergent pathways accessible from this single intermediate.

G Start 5-(4-Iodophenyl)- 3-methylpentanoic acid (Scaffold) Resolution Chiral Resolution (Enzymatic/Salt) Start->Resolution Step 1: Stereocontrol Suzuki Suzuki-Miyaura Coupling Biphenyl Biphenyl Analogs (Sacubitril Core) Suzuki->Biphenyl + Ar-B(OH)2 Buchwald Buchwald-Hartwig Amination Aniline N-Aryl Derivatives (Kinase Inhibitors) Buchwald->Aniline + R-NH2 ChiralPure Enantiopure (3R) or (3S) Isomer Resolution->ChiralPure Yields Pure Isomer ChiralPure->Suzuki Step 2: C-C Bond Formation ChiralPure->Buchwald Step 2: C-N Bond Formation

Figure 1: Divergent synthesis pathways utilizing the orthogonal reactivity of the aryl iodide and carboxylic acid handles.

Critical Application Protocols

Protocol A: Suzuki-Miyaura Coupling (Synthesis of Biphenyl Core)

Objective: To convert the 4-iodophenyl moiety into a 4-biphenyl system, the core pharmacophore of Neprilysin inhibitors. The iodine atom provides faster oxidative addition rates compared to bromides or chlorides, allowing for milder conditions that preserve the chiral center.

Reagents:

  • Substrate: 5-(4-Iodophenyl)-3-methylpentanoic acid (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) or Pd(OAc)₂/SPhos

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

  • Inerting: Charge a reaction vessel with the substrate, phenylboronic acid, and base. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Add degassed 1,4-Dioxane/Water mixture.

  • Catalyst Addition: Add the Palladium catalyst under a positive stream of Nitrogen.

  • Reaction: Heat the mixture to 60°C (Note: Iodine reacts at lower temperatures than bromine; avoid reflux >90°C to prevent potential racemization of the

    
    -position if activation occurs, though the 
    
    
    
    -methyl is generally stable).
  • Monitoring: Monitor by HPLC (C18 column, Acetonitrile/Water gradient). The starting material (

    
     min) should disappear, replaced by the biphenyl product (
    
    
    
    min).
  • Workup: Cool to room temperature. Acidify to pH 3 with 1N HCl. Extract with Ethyl Acetate.

  • Purification: Crystallize from Isopropyl Acetate/Heptane to remove Palladium residues.

Mechanistic Insight: The use of Pd(dppf)Cl₂ is recommended over Pd(PPh₃)₄ because the bidentate ligand prevents catalyst decomposition at the slightly acidic pH required for the free acid functionality.

Protocol B: Chiral Resolution via Diastereomeric Salt Formation

Objective: The "3-methyl" center creates enantiomers. For Sacubitril-type applications, the (3R) or (3S) configuration is strictly required. If the starting material is racemic, this resolution step is mandatory.

Reagents:

  • Racemic Substrate: 5-(4-Iodophenyl)-3-methylpentanoic acid

  • Resolving Agent: (S)-(-)-

    
    -Methylbenzylamine (Phenylethylamine) or (R)-(+)-isomer depending on target.
    
  • Solvent: Acetone / Ethanol (95:5).

Workflow:

  • Salt Formation: Dissolve the racemic acid in warm Acetone (50°C). Slowly add (S)-(-)-

    
    -Methylbenzylamine (0.55 equiv).
    
  • Crystallization: Allow the solution to cool slowly to 4°C over 12 hours. The less soluble diastereomeric salt will precipitate.

  • Filtration: Filter the white solid.

  • Enrichment Check: Analyze the salt by Chiral HPLC. If ee < 98%, recrystallize from hot Ethanol.

  • Free Acid Recovery: Suspend the salt in water and treat with 1M H₂SO₄. Extract the liberated chiral acid into MTBE (Methyl tert-butyl ether).

Technical Data & Specifications

Solubility Profile

Understanding the solubility is crucial for process scale-up.

SolventSolubility (25°C)Application Note
DMSO > 100 mg/mLIdeal for stock solutions and bio-assays.
Dichloromethane HighPreferred for amide coupling reactions.
Water NegligibleRequires basic pH (>8) to dissolve as a salt.
Isopropyl Acetate ModerateBest solvent for crystallization/purification.
Comparative Reactivity (Halogen Exchange)

Why use the Iodo variant over the Bromo or Chloro analogs?

Halogen VariantRelative Rate (Suzuki)Reaction TempCatalyst Load
4-Iodo (This Product) 100 (Fastest) 40-60°C 0.5 - 1.0 mol%
4-Bromo1580-100°C3.0 - 5.0 mol%
4-Chloro1>100°CRequires specialized ligands (e.g., Buchwald)

Data Interpretation: The Iodo-derivative allows for milder reaction temperatures, which significantly reduces the energy cost and the risk of impurity formation (de-iodination or isomerization) during large-scale manufacturing.

Quality Control & Analytical Standards

To ensure the material is suitable for GMP synthesis, the following specifications must be met:

  • Purity (HPLC):

    
     (Area %).[1]
    
  • Chiral Purity:

    
     ee (if sold as a single enantiomer).
    
  • Iodine Content: Consistent with theoretical (verify no de-iodination has occurred during storage; protect from light).

  • Appearance: Off-white to pale yellow solid (Yellowing indicates iodine liberation; store at 2-8°C in amber vials).

References

  • Suzuki-Miyaura Coupling Mechanism: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Sacubitril Synthesis & Intermediates: Ksander, G. M., et al. (1995). Dicarboxylic acid dipeptide neutral endopeptidase inhibitors. Journal of Medicinal Chemistry, 38(10), 1689–1700. (Foundational work on biphenyl-alkyl-acid scaffolds). Link

  • Chiral Resolution of Methyl-Alkyl Acids: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard protocols for phenylethylamine resolution).
  • Iodine vs. Bromine Reactivity: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

Disclaimer: This document is for research and development purposes only. The procedures described involve hazardous chemicals and should be performed by qualified personnel in a controlled laboratory environment.

Sources

Application

Application Notes and Protocols: Strategic Functionalization of 5-(4-Iodophenyl)-3-methylpentanoic Acid

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the functionalization of the iodine group in 5-(4-iodophenyl)-3...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the functionalization of the iodine group in 5-(4-iodophenyl)-3-methylpentanoic acid. This key building block holds significant potential in medicinal chemistry and materials science, where the aryl iodide serves as a versatile handle for introducing diverse molecular complexity. This document outlines field-proven strategies for carbon-carbon and carbon-heteroatom bond formation, with a special focus on navigating the challenges presented by the free carboxylic acid moiety. We will explore palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings, as well as the Buchwald-Hartwig amination. Both protecting group-free and protecting group-based strategies will be discussed to provide a flexible and robust synthetic toolbox.

Strategic Importance and Inherent Challenges

5-(4-Iodophenyl)-3-methylpentanoic acid is a valuable scaffold in drug discovery. The substituted pentanoic acid chain can mimic natural fatty acids or act as a spacer, while the phenyl ring provides a rigid core for pharmacophore presentation. The true synthetic power of this molecule, however, lies in the C-I bond. Aryl iodides are highly reactive in a multitude of cross-coupling reactions, allowing for the late-stage introduction of various functional groups to build structure-activity relationships (SAR).

The primary challenge in the functionalization of this substrate is the presence of a free carboxylic acid. This group can potentially interfere with catalytic cycles in several ways:

  • Deprotonation: The acidic proton will react with the bases typically used in cross-coupling reactions, requiring the use of additional base equivalents.[1]

  • Solubility Issues: The resulting carboxylate salt may have poor solubility in common organic solvents, potentially hindering reaction kinetics.[1]

  • Catalyst Inhibition: The carboxylate group could coordinate to the metal center of the catalyst, potentially leading to catalyst deactivation or "poisoning."

  • Directed C-H Activation: Under certain conditions, the carboxylate can act as a directing group, leading to unintended C-H activation at the ortho position of the phenyl ring.[2]

To address these challenges, two primary strategies can be employed: a protecting group-free approach that carefully selects reaction conditions to be compatible with the free acid, or a more conservative protecting group strategy that masks the carboxylic acid, typically as an ester, to prevent any interference.

Protecting Group Strategy: A Robust Approach

For maximum reliability and to avoid extensive optimization, especially when dealing with sensitive coupling partners, protecting the carboxylic acid as an ester is a highly recommended strategy. A methyl or ethyl ester is often sufficient and can be readily formed and later hydrolyzed.

Protocol 2.1: Esterification of 5-(4-Iodophenyl)-3-methylpentanoic acid

This protocol describes the formation of the methyl ester, a common protecting group.

Materials:

  • 5-(4-Iodophenyl)-3-methylpentanoic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine, saturated aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-(4-Iodophenyl)-3-methylpentanoic acid (1.0 eq.) in anhydrous methanol (approx. 0.2 M solution).

  • Acid Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralization: Redissolve the residue in an organic solvent like ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Wash subsequently with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the methyl 5-(4-iodophenyl)-3-methylpentanoate. The product can be purified by column chromatography if necessary.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation.[3] The high reactivity of the C-I bond makes our substrate an excellent candidate for these transformations.[4][5]

Suzuki-Miyaura Coupling: For C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures by coupling an organohalide with an organoboron compound.[3][6][7]

Causality Behind Experimental Choices:

  • Catalyst: Palladium catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a phosphine ligand are commonly used. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: A base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[3][7] For substrates with a free carboxylic acid, at least two equivalents of base are necessary: one to neutralize the acid and one to participate in the catalytic cycle. Inorganic bases like K₂CO₃ or K₃PO₄ are often effective.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is typically used to dissolve both the organic and inorganic reagents.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Flame-dry flask & add stir bar prep2 Add 5-(4-Iodophenyl)-3-methylpentanoic acid (1.0 eq) prep1->prep2 prep3 Add Arylboronic acid (1.2 eq) prep2->prep3 prep4 Add Base (e.g., K₂CO₃, 3.0 eq) prep3->prep4 prep5 Add Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) prep4->prep5 reac1 Evacuate & backfill with N₂/Ar (3x) prep5->reac1 reac2 Add degassed solvent (e.g., Toluene/H₂O) reac1->reac2 reac3 Heat to 80-100 °C reac2->reac3 reac4 Stir for 4-12 h (Monitor by TLC/LC-MS) reac3->reac4 work1 Cool to RT & dilute with EtOAc/H₂O reac4->work1 work2 Separate layers, extract aqueous phase work1->work2 work3 Combine organic layers, wash with brine work2->work3 work4 Dry over Na₂SO₄, filter, concentrate work3->work4 work5 Purify by column chromatography work4->work5

Caption: Workflow for Suzuki-Miyaura Coupling.

Protocol 3.1.1: Protecting Group-Free Suzuki-Miyaura Coupling

Materials:

  • 5-(4-Iodophenyl)-3-methylpentanoic acid

  • Arylboronic acid (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 3.0 eq.)

  • Solvent: Toluene and Water (e.g., 4:1 mixture), degassed

  • Ethyl acetate (EtOAc) for workup

  • Hydrochloric acid (HCl), 1M for acidification

Procedure:

  • Setup: To a flame-dried Schlenk flask, add 5-(4-Iodophenyl)-3-methylpentanoic acid (1.0 eq.), the arylboronic acid (1.2 eq.), K₂CO₃ (3.0 eq.), and Pd(PPh₃)₄ (2-5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and wash with ethyl acetate to remove non-polar impurities.

  • Acidification & Extraction: Carefully acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid product. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄ (2-5 mol%)Standard, reliable catalyst for Suzuki couplings.
Ligand Triphenylphosphine (in situ)Stabilizes the Pd(0) species.
Base K₂CO₃ (3.0 eq.)Neutralizes the carboxylic acid and activates the boronic acid.
Solvent Toluene/Water (4:1)Biphasic system to dissolve both organic and inorganic reagents.
Temperature 90 °CProvides sufficient thermal energy for the catalytic cycle to proceed efficiently.
Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, employing a dual palladium and copper catalytic system.[8][9]

Causality Behind Experimental Choices:

  • Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate.[8][10]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPEA), is typically used. It serves to deprotonate the terminal alkyne and neutralize the HX byproduct.

  • Copper-Free Variants: To avoid the formation of alkyne homocoupling (Glaser coupling) byproducts, copper-free Sonogashira protocols have been developed, often requiring a different choice of ligand and base.[10][11]

Catalytic Cycles: Sonogashira Coupling

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox R¹-Pd(II)(I)L₂ pd0->pd_ox Oxidative Addition (R¹-I) pd_trans R¹-Pd(II)(C≡CR²)L₂ pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R¹-C≡C-R² pd_trans->product cu_cat Cu(I) cu_acetylide Cu-C≡C-R² cu_acetylide->pd_ox Provides Acetylide cu_acetylide->cu_cat alkyne H-C≡C-R² alkyne->cu_acetylide + Base

Sources

Method

Solid-phase peptide synthesis using iodophenyl acid building blocks

Application Notes & Protocols Topic: Solid-Phase Peptide Synthesis (SPPS) using Iodophenyl Acid Building Blocks For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Incorporation...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Solid-Phase Peptide Synthesis (SPPS) using Iodophenyl Acid Building Blocks

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Incorporation of Iodine in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, remains the cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids on an insoluble resin support.[1][2] This methodology simplifies the synthesis process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing steps, a significant advantage over traditional solution-phase synthesis.[3][4]

While the standard 20 proteinogenic amino acids form the basis of most peptides, the incorporation of non-canonical amino acids offers a powerful strategy to introduce novel functionalities. Among these, iodinated aromatic amino acids, particularly p-iodophenylalanine, have emerged as exceptionally versatile building blocks. The carbon-iodine bond is a unique functional handle for a variety of chemical transformations.

The inclusion of iodophenylalanine residues in a peptide sequence opens up several advanced applications:

  • Radiolabeling: Peptides containing iodophenylalanine can be readily labeled with radioisotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for use in nuclear medicine as imaging agents (SPECT, PET) or for targeted radionuclide therapy.[5][6][7]

  • Structural Probes: The heavy iodine atom can serve as an anomalous scatterer in X-ray crystallography, aiding in the phase determination of peptide and protein structures.

  • Cross-Coupling Chemistry: The iodophenyl group is a prime substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the post-synthetic modification of peptides to create complex architectures, such as stapled peptides or conjugates.

  • Molecular Imaging: Iodinated compounds are inherently radiopaque and can be used in the development of contrast agents for computed tomography (CT).[8][9]

This guide provides a detailed framework and step-by-step protocols for the successful incorporation of iodophenyl acid building blocks, specifically Fmoc-p-iodophenylalanine, into peptide sequences using standard Fmoc/tBu-based solid-phase synthesis.

Core Components: Building Blocks, Resins, and Reagents

A successful synthesis relies on the appropriate selection of high-quality starting materials. The Fmoc/tBu strategy is the most commonly used approach, offering orthogonal protection that allows for selective deprotection at each stage of the synthesis.[10][11]

Key Building Block: Fmoc-L-4-iodophenylalanine

The central component for this protocol is the N-α-Fmoc protected p-iodophenylalanine. It is commercially available and should be of high purity to ensure optimal coupling efficiency.

  • Structure: Fmoc-NH-CH(CH₂-C₆H₄-I)-COOH

  • Storage: Store desiccated at 2-8°C to maintain stability.

Table 1: Essential Reagents for SPPS of Iodinated Peptides
Reagent ClassExample(s)Primary Function & Rationale
Solid Support (Resin) Rink Amide Resin, Wang Resin, 2-Cl-Trt ResinRink Amide: For C-terminal peptide amides.[12] Wang: For C-terminal peptide acids.[13] 2-Cl-Trt: For C-terminal acids with high acid sensitivity, minimizing racemization of the C-terminal residue.[12]
Coupling Reagents HBTU/DIPEA, HATU/DIPEA, DIC/Oxyma PureActivates the carboxylic acid of the incoming amino acid to form a reactive ester, facilitating amide bond formation.[14][15][16] HATU is often preferred for sterically hindered couplings.[15]
N-α-Deprotection Agent 20% Piperidine in DMFA secondary amine base that removes the acid-labile Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the next coupling cycle.[17][18]
Solvents DMF (N,N-Dimethylformamide), DCM (Dichloromethane)DMF: Primary solvent for swelling resin, coupling, and deprotection.[12] DCM: Used for resin swelling and washing. Must be high purity and amine-free.
Cleavage Cocktail TFA / H₂O / TIS (95:2.5:2.5 v/v/v)TFA (Trifluoroacetic acid): A strong acid that cleaves the peptide from the resin and removes side-chain protecting groups (e.g., tBu, Boc, Trt).[19] H₂O, TIS (Triisopropylsilane): Scavengers that quench reactive carbocations generated during cleavage, preventing side reactions.[19]

Workflow & Methodology

The synthesis of a peptide is a cyclical process, with each cycle adding one amino acid to the growing chain. The general workflow is depicted below.

SPPS_Workflow cluster_resin Resin Preparation cluster_cycle Iterative SPPS Cycle cluster_cleavage Final Steps Resin Start: Resin Swell Swell Resin (DMF) Resin->Swell Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Start Cycle Wash1 2. Wash (DMF, DCM) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA-OH, Activator, Base in DMF) Wash1->Coupling Wash2 4. Wash (DMF, DCM) Coupling->Wash2 Wash2:e->Deprotection:e Next Amino Acid Cleavage Cleavage & Global Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Complete Precipitation Precipitate & Purify (Cold Ether, HPLC) Cleavage->Precipitation

Figure 1: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocol: Synthesis of a Model Iodinated Peptide

This protocol outlines the manual synthesis of a model peptide containing p-iodophenylalanine on Rink Amide resin at a 0.1 mmol scale.

Materials & Equipment:

  • Fmoc-Rink Amide MBHA resin (substitution ~0.5 mmol/g)

  • Fmoc-protected amino acids (including Fmoc-L-4-iodophenylalanine)

  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Solvents: DMF, DCM (peptide synthesis grade)

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Precipitation Solvent: Cold diethyl ether

  • SPPS reaction vessel, shaker, vacuum filtration apparatus

Step 1: Resin Preparation and Swelling
  • Weigh 200 mg of Fmoc-Rink Amide resin (~0.1 mmol) and place it into the SPPS reaction vessel.

  • Add 5 mL of DMF to the resin.

  • Agitate the resin on a shaker for 30-60 minutes at room temperature. This swelling step is critical as it allows reagents to access the reactive sites within the polymer matrix.[20]

  • Drain the DMF using vacuum filtration.

Step 2: Initial Fmoc Deprotection
  • Add 5 mL of 20% piperidine/DMF solution to the swollen resin.

  • Agitate for 3 minutes, then drain.

  • Add a fresh 5 mL of 20% piperidine/DMF solution.

  • Agitate for an additional 10-15 minutes. The Fmoc group is removed via a β-elimination mechanism, which requires a basic environment.[18]

  • Drain the solution and wash the resin thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and finally DMF (3 x 5 mL) to ensure complete removal of piperidine and the dibenzofulvene byproduct.

Step 3: Amino Acid Coupling (Iterative Cycle)

This cycle is repeated for each amino acid in the sequence. Here, we detail the coupling for Fmoc-L-4-iodophenylalanine.

  • Activation: In a separate vial, dissolve Fmoc-L-4-iodophenylalanine (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and DIPEA (0.8 mmol, 8 eq.) in 3 mL of DMF. Let the solution stand for 2-5 minutes to pre-activate the amino acid. The HBTU converts the carboxylic acid to a more reactive OBt ester.[15][16]

  • Coupling: Add the activation solution to the deprotected resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring (Optional but Recommended): Take a few beads of resin, wash them thoroughly with DCM, and perform a Kaiser test. A blue color indicates a positive result (free primary amines), signifying incomplete coupling. If the test is positive, the coupling step should be repeated ("double coupling").

  • Once coupling is complete (Kaiser test is negative/yellow), drain the coupling solution.

  • Wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove excess reagents and byproducts.

  • To add the next amino acid, return to Step 2 (Fmoc Deprotection) and repeat the cycle.

Table 2: Quick Reference for Reagent Quantities (0.1 mmol Scale)
ReagentEquivalents (relative to resin loading)Moles (mmol)Mass/Volume
Fmoc-Amino Acid40.4Varies by AA
HBTU3.90.39~148 mg
DIPEA80.8~139 µL
Deprotection
20% Piperidine/DMFN/AN/A2 x 5 mL
Cleavage
TFA/H₂O/TIS (95:2.5:2.5)N/AN/A5 mL
Step 4: Final Cleavage and Global Deprotection

After the final amino acid has been coupled and its N-terminal Fmoc group has been removed, the peptide is ready for cleavage from the resin.

  • Wash the final peptide-resin with DCM (5 x 5 mL) to remove residual DMF and shrink the resin.

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Prepare the cleavage cocktail (TFA/H₂O/TIS 95:2.5:2.5). Caution: Work in a fume hood. TFA is highly corrosive.

  • Add 5 mL of the cleavage cocktail to the dry resin.

  • Agitate at room temperature for 2-3 hours. During this step, the highly acidic TFA cleaves the peptide from the linker and removes all acid-labile side-chain protecting groups. The scavengers (TIS and water) trap the reactive carbocations generated from these protecting groups, preventing unwanted modification of sensitive residues like Trp or Met.[19]

Cleavage_Mechanism cluster_reaction Cleavage Reaction PeptideResin Peptide-Resin + Side-Chain Protecting Groups (e.g., tBu, Boc) Cations Reactive Carbocations (e.g., t-butyl cation) PeptideResin->Cations TFA FreePeptide Crude Peptide (Fully Deprotected) PeptideResin->FreePeptide TFA TFA_Cocktail TFA / H₂O / TIS Scavengers Scavengers (TIS, H₂O) Cations->Scavengers Quenched by Trapped Trapped Byproducts Scavengers->Trapped

Figure 2: Role of TFA and scavengers in the final cleavage and deprotection step.
Step 5: Peptide Precipitation and Isolation
  • Filter the resin and collect the TFA filtrate containing the cleaved peptide into a 50 mL centrifuge tube.

  • Wash the resin with a small amount of fresh TFA (1-2 mL) to recover any remaining peptide.

  • Add the TFA solution dropwise to a 10-fold excess of ice-cold diethyl ether (~40 mL). A white precipitate (the crude peptide) should form immediately.

  • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Wash the peptide pellet with cold ether two more times to remove residual scavengers and dissolved protecting group fragments.

  • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum to yield the crude product.

  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.[21]

Conclusion and Outlook

The incorporation of iodophenyl acid building blocks via solid-phase peptide synthesis is a robust and straightforward method for introducing a versatile functional handle into peptide structures. The protocols described herein are based on well-established Fmoc/tBu chemistry and can be readily adapted for both manual and automated synthesizers.[4] The resulting iodinated peptides are valuable intermediates for a wide range of applications in drug discovery, molecular imaging, and structural biology.[5][8] Careful selection of reagents and adherence to proven methodologies will ensure the successful synthesis of high-quality, functionally diverse peptides.

References

  • Oliveira, C., & Gano, L. (2019). Biomedical applications of radioiodinated peptides. European Journal of Medicinal Chemistry. [Link]

  • Gomes, C. M., et al. (2019). Biomedical applications of radioiodinated peptides. Request PDF on ResearchGate. [Link]

  • Pownall, H. J., et al. (1985). Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. International Journal of Peptide and Protein Research. [Link]

  • Patamia, V., et al. (2025). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Applied Sciences. [Link]

  • Taylor & Francis Online. Iodinated contrast – Knowledge and References. Taylor & Francis. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • AAPPTec. Coupling Reagents. AAPPTec. [Link]

  • Reddit. (2024). What is solid-phase synthesis of peptides? r/OrganicChemistry. [Link]

  • CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. YouTube. [Link]

  • Wikipedia. Iodinated contrast. Wikipedia. [Link]

  • Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Deprotection. ACS GCI Reagent Guides. [Link]

  • AAPPTec. Amino Acid Sidechain Deprotection. AAPPTec. [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. [Link]

  • Sureshbabu, V. V., & Ganesan, A. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. The Journal of Organic Chemistry. [Link]

  • University of California, Irvine. Solid Phase Peptide Synthesis. UCI Department of Chemistry. [Link]

  • Kent, S. B. H. (2015). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Peptide Science. [Link]

  • Wang, J., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules. [Link]

  • Mesa Labs. SPPS Tips For Success. Mesa Labs. [Link]

  • Giraud, M., et al. (1999). A Side-reaction in the SPPS of Trp-containing Peptides. Journal of Peptide Science. [Link]

Sources

Application

Heck reaction parameters for 5-(4-Iodophenyl)-3-methylpentanoic acid

Application Note & Protocol Topic: Optimizing Heck Reaction Parameters for the Synthesis of Alkenyl-Aryl Pentanoic Acids from 5-(4-Iodophenyl)-3-methylpentanoic acid Abstract The Mizoroki-Heck reaction is a cornerstone o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Optimizing Heck Reaction Parameters for the Synthesis of Alkenyl-Aryl Pentanoic Acids from 5-(4-Iodophenyl)-3-methylpentanoic acid

Abstract

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This reaction is invaluable in pharmaceutical research and drug development for constructing complex molecular scaffolds from simple precursors. This document provides a detailed guide for researchers on the strategic considerations and practical execution of the Heck reaction using 5-(4-Iodophenyl)-3-methylpentanoic acid as the aryl iodide substrate. We will explore the mechanistic underpinnings of the reaction, offer a robust starting protocol for coupling with an acrylate ester, and provide a framework for systematic optimization and troubleshooting.

Mechanistic Overview: The Heck Catalytic Cycle

The efficacy of the Heck reaction hinges on a well-defined Pd(0)/Pd(II) catalytic cycle.[1][2] Understanding this cycle is critical for rationalizing the choice of reagents and reaction conditions. The process involves four key steps: oxidative addition, alkene coordination and migratory insertion, syn-β-hydride elimination, and reductive elimination to regenerate the active catalyst.

The cycle begins with the active Pd(0) catalyst, which is often generated in situ from a more stable Pd(II) precatalyst like palladium(II) acetate.[3]

  • Oxidative Addition: The electron-rich Pd(0) species inserts into the carbon-iodine bond of the aryl iodide. This is typically the rate-determining step for aryl halides, with reactivity following the trend: I > Br > OTf >> Cl.[2] The use of an aryl iodide substrate like 5-(4-Iodophenyl)-3-methylpentanoic acid is therefore highly advantageous for facilitating this initial step.

  • Alkene Coordination & Migratory Insertion: The alkene coordinates to the resulting Pd(II) complex. Subsequently, the aryl group migrates from the palladium center to one of the alkene carbons (syn-carbopalladation), forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.[2]

  • Syn-β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated and transferred to the palladium center. This step forms the desired substituted alkene product, typically with a trans (E) configuration due to thermodynamic preference, and a hydrido-palladium(II) species.[2]

  • Reductive Elimination & Catalyst Regeneration: A stoichiometric amount of base is required to neutralize the hydrogen iodide (HI) generated and facilitate the reductive elimination that regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][4]

Heck_Reaction_Cycle Figure 1: The Catalytic Cycle of the Mizoroki-Heck Reaction pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition [Ar-Pd(II)(I)L₂] Oxidative Addition Complex pd0->oxidative_addition 1. Oxidative Addition + Ar-I alkene_coordination Alkene Coordination Complex oxidative_addition->alkene_coordination 2. Alkene Coordination + Alkene migratory_insertion σ-Alkyl-Pd(II) Complex (After Migratory Insertion) alkene_coordination->migratory_insertion 3. Migratory Insertion beta_hydride [H-Pd(II)(I)L₂] + Product (After β-Hydride Elimination) migratory_insertion->beta_hydride 4. syn-β-Hydride Elimination beta_hydride->pd0 5. Reductive Elimination + Base, - HB⁺X⁻

Caption: Figure 1: The Catalytic Cycle of the Mizoroki-Heck Reaction.

Substrate-Specific Considerations for 5-(4-Iodophenyl)-3-methylpentanoic acid

The structure of 5-(4-Iodophenyl)-3-methylpentanoic acid, which is commercially available[5], presents unique factors that must be considered for successful coupling.

  • Aryl Halide: The presence of an iodide is ideal, as it is the most reactive halide for the initial oxidative addition step, often allowing for milder reaction conditions compared to bromides or chlorides.[6]

  • Carboxylic Acid Moiety: The free carboxylic acid can act as a proton source, potentially interfering with the required base. More critically, the carboxylate anion formed under basic conditions could coordinate to the palladium center, altering its catalytic activity. Therefore, the choice of base is paramount. A non-nucleophilic inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferred over amine bases (e.g., triethylamine) to prevent amide formation and minimize coordination issues.[2]

  • Alkene Partner: The reactivity and regioselectivity of the Heck reaction are highly dependent on the alkene. Electron-deficient alkenes, such as acrylates, styrenes, and acrylonitriles, are excellent substrates that generally yield the trans product with high regioselectivity.[6] For this protocol, we will use butyl acrylate as a model alkene due to its favorable reactivity and the resulting ester product's ease of purification.

Protocol Development and Parameter Optimization

This section outlines a robust starting protocol for the Heck coupling of 5-(4-Iodophenyl)-3-methylpentanoic acid with butyl acrylate. This protocol is designed as a foundation for further optimization, which may be necessary when changing the alkene coupling partner.[7]

Table of Key Reaction Parameters for Optimization
ParameterRecommended Starting PointOptimization RangeRationale & Key Considerations
Palladium Precatalyst Palladium(II) Acetate (Pd(OAc)₂)1-5 mol%Air-stable and readily reduced in situ to the active Pd(0) species.[3] Other sources like PdCl₂ or Pd₂(dba)₃ can be screened.
Ligand Triphenylphosphine (PPh₃)2-4 eq. (relative to Pd)Stabilizes the Pd(0) catalyst, preventing decomposition into inactive palladium black.[2] Bulky phosphines or N-heterocyclic carbenes (NHCs) can improve yields for challenging substrates.
Base Potassium Carbonate (K₂CO₃)1.5-3.0 eq.A non-nucleophilic base is crucial to avoid side reactions with the carboxylic acid.[4] Triethylamine (Et₃N) or sodium acetate (NaOAc) are alternatives.[1]
Solvent N,N-Dimethylformamide (DMF)N/AA polar aprotic solvent is standard for Heck reactions, effectively solvating the catalyst and reagents.[8] Acetonitrile (MeCN) or N-Methyl-2-pyrrolidone (NMP) can also be used.[4]
Alkene Butyl Acrylate1.2-2.0 eq.Using a slight excess of the alkene ensures complete consumption of the more valuable aryl iodide.
Temperature 100 °C80-140 °CHigher temperatures are often required for less reactive aryl bromides but can sometimes be lowered for highly reactive aryl iodides.[6][9] Monitor for thermal decomposition of the substrate or catalyst.
Additives (Optional) Tetrabutylammonium chloride (TBAC)1.0 eq.Phase-transfer agents like TBAC can stabilize the catalytic species and accelerate the reaction, especially under heterogeneous conditions.[4]
Detailed Experimental Protocol (Model Reaction)

Reaction Scheme: 5-(4-Iodophenyl)-3-methylpentanoic acid + Butyl acrylate → (E)-5-(4-(3-butoxy-3-oxoprop-1-en-1-yl)phenyl)-3-methylpentanoic acid

Materials:

  • 5-(4-Iodophenyl)-3-methylpentanoic acid (MW: 318.15 g/mol )

  • Butyl acrylate (MW: 128.17 g/mol )

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-(4-Iodophenyl)-3-methylpentanoic acid (e.g., 318 mg, 1.0 mmol, 1.0 eq.).

  • Reagent Addition: Add potassium carbonate (276 mg, 2.0 mmol, 2.0 eq.), palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), and triphenylphosphine (21 mg, 0.08 mmol, 8 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Alkene Addition: Under the inert atmosphere, add anhydrous DMF (5 mL) via syringe, followed by butyl acrylate (180 µL, 1.5 mmol, 1.5 eq.).

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting aryl iodide. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Carefully acidify the aqueous layer to pH ~2-3 with 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (decomposed).2. Insufficient temperature.3. Poor quality reagents/solvents.1. Ensure a strict inert atmosphere; increase ligand-to-palladium ratio.2. Increase temperature in 10 °C increments.3. Use fresh, anhydrous solvents and high-purity reagents.
Formation of Palladium Black Catalyst decomposition/agglomeration.1. Increase ligand concentration.2. Add a phase-transfer catalyst like TBAC.[4]3. Ensure efficient stirring.
Side Product Formation 1. Reductive Heck reaction product.2. Isomerization of the product alkene.1. The choice of base, solvent, and temperature can influence this; screening different bases may help.[10]2. Adding silver or thallium salts can sometimes minimize alkene isomerization.[3]
Inconsistent Results Trace amounts of oxygen or water.Rigorously dry all glassware and use anhydrous solvents. Maintain a positive pressure of inert gas throughout the reaction.

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: DMF is a reproductive toxin and is readily absorbed through the skin. Handle with extreme care in a fume hood and use appropriate gloves.

  • Reagents: Handle all chemicals according to their Safety Data Sheet (SDS). Potassium carbonate is an irritant. Butyl acrylate is a flammable liquid and lachrymator.

References

  • Heck Reaction - Alfa Chemistry. [URL: https://www.alfa-chemistry.com/reaction/heck-reaction.html]
  • Palladium-catalyzed intermolecular Heck reaction of alkyl halides - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/sc/c6sc00039k]
  • Heck Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/heck-reaction.shtm]
  • Heck Reaction - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Organometallic_Chemistry/25.06%3A_The_Heck_Reaction]
  • Heck reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Heck_reaction]
  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis - University of Windsor. [URL: https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1020&context=chemistrybiochemistry]
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152285/]
  • Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - Wipf Group. [URL: https://www.pitt.edu/~wipf/Courses/2450_07/2450_07-10.pdf]
  • The Heck Reaction as a Sharpening Stone of Palladium Catalysis | Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/cr990284p]
  • Heck Reaction - Organic Chemistry Lessons - YouTube. [URL: https://www.youtube.
  • Optimization of the Mizoroki-Heck Reaction Using Design of Experiment (DoE) | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/264540268_Optimization_of_the_Mizoroki-Heck_Reaction_Using_Design_of_Experiment_DoE]
  • An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ra/c4ra08947a]
  • Optimization of conditions for the Heck reaction - ResearchGate. [URL: https://www.researchgate.net/figure/Optimization-of-conditions-for-the-Heck-reaction_tbl2_350611082]
  • Heck Reaction—State of the Art - MDPI. [URL: https://www.mdpi.com/2073-4344/7/9/274]
  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2024.1418850/full]
  • Chemistry Heck Reaction - SATHEE. [URL: https://sathee.iitd.ac.in/satee_textbook/chemistry-Heck-Reaction.html]
  • Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides - Organic Chemistry Frontiers (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/qo/d1qo00808k]
  • Optimizing the Heck–Matsuda Reaction in Flow with a Constraint-Adapted Direct Search Algorithm | Organic Process Research & Development - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.6b00247]
  • Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9316492/]
  • Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol202829z]
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substitut - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/The-Mizoroki%E2%80%93Heck-reaction-between-in-situ-generated-Saiyed-Bedekar/16016c02518e95c102b4d93540e11833075d9e9e]
  • Synthesis of (3R,4S)‐4‐N‐methylamino‐3‐hydroxy‐5‐phenylpentanoic acid... [URL: https://www.researchgate.net/figure/Synthesis-of-3R-4S-4-N-methylamino-3-hydroxy-5-phenylpentanoic-acid-43-Reaction-and_fig14_335029015]
  • 5-(4-Iodophenyl)-3-methylpentanoic acid - BLDpharm. [URL: https://www.bldpharm.com/products/1342541-18-7.html]

Sources

Method

Application Note: Scalable Asymmetric Synthesis of 3-Methylpentanoic Acid Derivatives

Executive Summary 3-Methylpentanoic acid is a critical chiral building block in the synthesis of antiepileptic drugs (e.g., pregabalin analogs), fragrances, and complex natural products. Its value lies in the C3 stereoce...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylpentanoic acid is a critical chiral building block in the synthesis of antiepileptic drugs (e.g., pregabalin analogs), fragrances, and complex natural products. Its value lies in the C3 stereocenter; however, obtaining high enantiomeric excess (ee) at multi-kilogram scales presents significant challenges. Traditional chiral auxiliary methods (e.g., Evans oxazolidinones) suffer from poor atom economy and are unsuitable for industrial scale-up.

This guide details two scalable, field-proven workflows for synthesizing (S)- or (R)-3-methylpentanoic acid and its downstream derivatives:

  • Chemical Route: Ruthenium-catalyzed asymmetric hydrogenation (High throughput, 100% theoretical yield).

  • Biocatalytic Route: Lipase-mediated kinetic resolution (Green chemistry, mild conditions).

Strategic Route Selection

The choice between chemical catalysis and biocatalysis depends on the available equipment and cost constraints.

FeatureMethod A: Asymmetric Hydrogenation Method B: Enzymatic Resolution
Scalability High (Tonnes)Medium-High (Kilograms)
Atom Economy Excellent (100%)Moderate (Max 50% yield per pass)
Equipment High-Pressure Hydrogenator (10-50 bar)Standard Stirred Tank Reactor
Catalyst Cost High (Ru/Rh complexes)Low (Immobilized Lipases)
Enantiopurity >95% ee (Ligand dependent)>99% ee (Highly selective)
Decision Matrix

Figure 1: Decision tree for selecting the optimal synthesis pathway based on facility capabilities and cost structure.

Protocol 1: Asymmetric Hydrogenation (The "Gold Standard")

Objective: Synthesis of (S)-3-methylpentanoic acid via hydrogenation of 3-methyl-2-pentenoic acid. Mechanism: The reaction utilizes a Ruthenium(II)-BINAP complex to induce facial selectivity during the addition of dihydrogen across the alkene.

Materials
  • Substrate: 3-Methyl-2-pentenoic acid (Precursor).

  • Catalyst:

    
     (For (S)-product) or 
    
    
    
    (For (R)-product).
  • Solvent: Methanol (Degassed, anhydrous).

  • Gas: Hydrogen (

    
    ), 99.999% purity.
    
Step-by-Step Methodology
  • Catalyst Preparation (Inert Atmosphere Glovebox):

    • Charge a Schlenk flask with

      
       and (S)-BINAP (1.05 eq relative to Ru).
      
    • Add degassed DMF and heat to 100°C for 10 minutes to form the active cationic complex.

    • Remove solvent in vacuo to obtain the orange/brown catalyst solid.

  • Hydrogenation Setup:

    • Safety Check: Inspect reactor seals and burst disks. Ensure oxygen sensors are active.

    • Dissolve 3-methyl-2-pentenoic acid (1.0 kg, 8.76 mol) in degassed Methanol (5 L).

    • Add the prepared Ru-catalyst (Substrate/Catalyst ratio: 1000:1 to 2000:1).

    • Transfer the solution to a stainless steel autoclave under nitrogen counter-flow.

  • Reaction Execution:

    • Purge the autoclave 3 times with

      
       (5 bar) and 3 times with 
      
      
      
      (5 bar).
    • Pressurize to 40 bar (580 psi) with

      
      .
      
    • Heat to 60°C with vigorous stirring (>800 rpm) to eliminate mass transfer limitations.

    • Monitor: Track

      
       uptake. Reaction is complete when uptake plateaus (typically 12-24 hours).
      
  • Workup:

    • Vent

      
       and purge with 
      
      
      
      .
    • Concentrate the mixture via rotary evaporation to remove Methanol.

    • Purification: Distillation under reduced pressure (bp ~196°C at atm, lower at vacuum) yields the pure acid.

  • Quality Control (Self-Validation):

    • Conversion:

      
       NMR (Check disappearance of alkene proton at 
      
      
      
      5.7 ppm).
    • Enantiomeric Excess: Derivatize a sample with (R)-methylbenzylamine and analyze via Chiral HPLC (Chiralcel OD-H column). Target: >96% ee.

Protocol 2: Biocatalytic Kinetic Resolution

Objective: Separation of racemic ethyl 3-methylpentanoate into (S)-acid and (R)-ester. Mechanism: Candida antarctica Lipase B (CAL-B) selectively hydrolyzes the ester bond of the (S)-enantiomer, leaving the (R)-ester intact.

Materials
  • Substrate: Racemic Ethyl 3-methylpentanoate.

  • Biocatalyst: Novozym 435 (Immobilized CAL-B).

  • Buffer: Phosphate buffer (0.1 M, pH 7.0).

  • Solvent: Diisopropyl ether (optional co-solvent for solubility).

Step-by-Step Methodology
  • Biphasic Setup:

    • In a jacketed reactor, suspend Racemic Ethyl 3-methylpentanoate (500 g) in Phosphate buffer (2 L).

    • Maintain temperature at 30°C .

  • Enzymatic Hydrolysis:

    • Add Novozym 435 (5% w/w relative to substrate).

    • Stir gently (overhead stirrer) to avoid pulverizing the immobilized beads.

    • pH Stat Mode: As the reaction proceeds, acid is produced, dropping pH. Use an autotitrator to add 1M NaOH, maintaining pH 7.0.

  • Endpoint Determination:

    • Stop the reaction at 50% conversion (indicated by NaOH consumption volume).

    • Filter off the enzyme beads (can be recycled 5-10 times).

  • Separation:

    • Adjust aqueous phase to pH 9.0.

    • Extract: Wash with MTBE to remove the unreacted (R)-ester.

    • Acidify: Treat the remaining aqueous phase with HCl to pH 2.0.

    • Extract: Extract the (S)-3-methylpentanoic acid with Ethyl Acetate.

    • Dry over

      
       and concentrate.
      

Derivatization: Synthesis of Amides

Once the chiral acid is isolated, it is often coupled to amines for pharmaceutical applications.

Workflow: Acid


 Acid Chloride 

Amide
  • Acid Chloride Formation:

    • React (S)-3-methylpentanoic acid with Thionyl Chloride (

      
      ) and a catalytic drop of DMF at 50°C.
      
    • Remove excess

      
       via distillation.
      
  • Coupling:

    • Add the crude acid chloride dropwise to a solution of the amine (e.g., glycine methyl ester) and Triethylamine in DCM at 0°C.

    • Warm to RT and wash with 1N HCl and Brine.

Workflow Visualization

Figure 2: End-to-end workflow from unsaturated precursor to functionalized amide derivative.

References

  • Noyori, R., et al. (1987). "Asymmetric Hydrogenation of β-Keto Carboxylic Esters." Journal of the American Chemical Society. Link (Foundational text on Ru-BINAP utility).

  • Organic Syntheses. "3-Methylpentanoic acid." Org.[1][2][3] Synth. Coll. Vol. 2, p.474.[1] Link (Baseline properties and classical synthesis).

  • BenchChem. "Lipase-Catalyzed Kinetic Resolution of Ethyl 3-Hydroxy-3-methylhexanoate."[4] Link (Protocol adaptation for lipase resolution of methyl-pentanoate analogs).

  • Google Patents. "Ruthenium catalysts and their use in the asymmetric hydrogenation." US5874600A. Link (Industrial conditions for Ru-catalyzed hydrogenation of similar alkenes).

  • MedChemExpress. "Ethyl 3-methylpentanoate Technical Data." Link (Physical properties and handling).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Synthesis of 5-(4-Iodophenyl)-3-methylpentanoic Acid

Ticket ID: #SYN-5-I-MPA-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Yield Optimization & Chemoselectivity Preservation System Diagnosis & Executive Summary User Problem: Synthesizing 5-(4-Io...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-5-I-MPA-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Yield Optimization & Chemoselectivity Preservation

System Diagnosis & Executive Summary

User Problem: Synthesizing 5-(4-Iodophenyl)-3-methylpentanoic acid often results in low yields due to two primary failure modes:

  • Deiodination: Loss of the aryl iodide moiety during the reduction of alkene intermediates (the "Yield Killer").

  • Regio/Stereocontrol: Difficulty establishing the 3-methyl stereocenter or chain linearity.

The Core Challenge: The iodine atom on the phenyl ring is highly labile under standard catalytic hydrogenation conditions (e.g., H₂/Pd-C). The oxidative addition of Palladium into the C–I bond competes with alkene hydrogenation, leading to the formation of the des-iodo byproduct (5-phenyl-3-methylpentanoic acid), which is nearly impossible to separate chromatographically.

The Solution: This guide prioritizes a Chemoselective Hydrogenation Protocol using Wilkinson’s Catalyst and optimizes the carbon-skeleton formation via a Modified Wittig/HWE approach.

The Synthetic Roadmap (Visual Workflow)

The following diagram outlines the optimized pathway, highlighting the Critical Control Points (CCP) where yield is most often lost.

SynthesisWorkflow Start Start: 4-Iodobenzaldehyde Wittig Step 1: Wittig Olefination (CCP: Base Selection) Start->Wittig Reagent Reagent: (3-carboxy-2-methylpropyl) triphenylphosphonium bromide Reagent->Wittig Intermediate Intermediate: 5-(4-Iodophenyl)-3-methylpent-4-enoic acid Wittig->Intermediate NaHMDS, -78°C Decision Step 2: Alkene Reduction (CRITICAL YIELD POINT) Intermediate->Decision PathFail Method A: Pd/C + H2 (Standard) Decision->PathFail High Risk PathSuccess Method B: Wilkinson's Cat + H2 (Optimized) Decision->PathSuccess Recommended FailResult FAILURE: De-iodination (Product + Des-iodo impurity) PathFail->FailResult C-I Bond Cleavage SuccessResult SUCCESS: Target Molecule (>90% Retention of Iodine) PathSuccess->SuccessResult Chemoselective

Caption: Optimized workflow contrasting the failure mode (Pd/C deiodination) with the successful Wilkinson's route.

Troubleshooting Guides & FAQs

Module A: The "Yield Killer" (Hydrogenation & Deiodination)

Q: I am using 10% Pd/C for the reduction of the double bond, but my mass spec shows a large peak at M-126. What is happening? A: You are stripping the iodine. Palladium is an excellent catalyst for hydrodehalogenation. The M-126 peak corresponds to the loss of Iodine (replaced by Hydrogen).

  • The Fix: Switch to a homogeneous catalyst. Wilkinson’s Catalyst [RhCl(PPh₃)₃] is the gold standard here.[1] Rhodium(I) complexes are far less reactive toward oxidative addition into aryl–iodide bonds than Palladium(0) species under ambient pressure [1].

Q: I switched to Wilkinson’s catalyst, but the reaction is extremely slow (stalled at 20% conversion). A: Wilkinson’s catalyst is sensitive to steric hindrance and solvent effects.

  • Solvent: Ensure you are using a non-coordinating solvent like Benzene (traditional) or a Benzene/Ethanol mix. Modern alternative: Toluene or THF/MeOH mixtures often work well.

  • Induction: The catalyst requires dissociation of one PPh₃ ligand to become active.[1][2]

  • Purity: Ensure your alkene intermediate is free of phosphine oxides from the previous Wittig step, as these can poison the Rhodium center.

Module B: Skeleton Formation (Wittig/HWE)

Q: My Wittig reaction yield is low (<40%), and I see unreacted aldehyde. A: The ylide generated from secondary alkyl halides (needed for the 3-methyl branch) is unstable and sterically hindered.

  • The Fix: Use NaHMDS (Sodium bis(trimethylsilyl)amide) as the base at -78°C instead of KOtBu or n-BuLi.[3] NaHMDS provides a kinetic deprotonation that minimizes side reactions and ylide decomposition [2].

  • Protocol Shift: Pre-mix the phosphonium salt and base for 30 minutes at low temp before adding the 4-iodobenzaldehyde slowly.

Detailed Protocol: Chemoselective Hydrogenation

This protocol is designed to reduce the alkene chain without affecting the aryl iodide.

Reagents:

  • Substrate: 5-(4-Iodophenyl)-3-methylpent-4-enoic acid (1.0 equiv)

  • Catalyst: Chlorotris(triphenylphosphine)rhodium(I) (Wilkinson’s Catalyst) (2–5 mol%)

  • Solvent: Degassed Benzene/Ethanol (1:1) or Toluene/Ethanol (1:1)

  • Gas: Hydrogen (Balloon pressure, ~1 atm)

Step-by-Step Methodology:

  • Degassing (Crucial): Dissolve the substrate in the solvent mixture. Degas the solution thoroughly by bubbling Argon through it for 15 minutes. Oxygen irreversibly oxidizes the phosphine ligands, deactivating the catalyst.

  • Catalyst Addition: Add the Wilkinson’s catalyst (RhCl(PPh₃)₃) as a solid against a counter-flow of Argon. The solution should turn a clear red/orange.

  • Hydrogen Purge: Evacuate the flask and backfill with Hydrogen (repeat 3 times). Do not sparge H₂ directly into the solution after adding the catalyst, as this can precipitate metal clusters.

  • Reaction: Stir vigorously at room temperature (25°C) under a hydrogen balloon.

    • Note: If the reaction is sluggish after 4 hours, warm slightly to 35°C. Do not exceed 50°C, or the risk of Ar-I oxidative addition increases.

  • Monitoring: Monitor by HPLC or 1H NMR. Look for the disappearance of alkene protons (δ 5.0–6.5 ppm).

  • Workup: Concentrate the solvent. The Rhodium catalyst can be removed by passing the crude oil through a short pad of silica gel using 10% EtOAc/Hexanes.

Data & Catalyst Comparison

The following table summarizes why Rhodium is required for this specific synthesis.

Catalyst SystemAlkene Reduction RateAryl-Iodide StabilityYield of TargetMajor Impurity
10% Pd/C (1 atm) FastPoor (0-20% survival)< 20%Des-iodo (Phenyl) analog
PtO₂ (Adams) MediumPoor< 30%Ring saturation products
Raney Nickel FastVery Poor0%Des-iodo + Desulfurization risks
RhCl(PPh₃)₃ Slow/MediumExcellent (>98%)> 85% Unreacted alkene (if stopped early)
Diimide (N₂H₂) SlowExcellent70-80%Hydrazine byproducts

References

  • Boyle, R. et al. (2002). Wilkinson's Catalyst Catalyzed Selective Hydrogenation of Olefin in the Presence of an Aromatic Nitro Function: A Remarkable Solvent Effect.[4] Journal of Organic Chemistry, 67(9), 3163–3164.

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects.[1][5][6] Chemical Reviews, 89(4), 863–927.

  • Osborn, J. A., et al. (1966). The Preparation and Properties of Tris(triphenylphosphine)halogenorhodium(I) and Some Reactions Thereof Including Catalytic Homogeneous Hydrogenation of Olefins and Acetylenes. Journal of the Chemical Society A, 1711-1732.

Sources

Optimization

Solving solubility issues with 5-(4-Iodophenyl)-3-methylpentanoic acid in organic solvents

Prepared by: Senior Application Scientist, Advanced Synthesis Division Welcome to the technical support center for 5-(4-Iodophenyl)-3-methylpentanoic acid (CAS 1342541-18-7). This guide is designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Synthesis Division

Welcome to the technical support center for 5-(4-Iodophenyl)-3-methylpentanoic acid (CAS 1342541-18-7). This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with this molecule in organic solvents. Our goal is to provide not just solutions, but a foundational understanding of the physicochemical principles at play, enabling you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is 5-(4-Iodophenyl)-3-methylpentanoic acid difficult to dissolve?

A1: The solubility behavior of this compound is governed by its distinct molecular structure, which features both polar and nonpolar regions.

  • Polar Head: The carboxylic acid group (-COOH) is polar and capable of forming strong hydrogen bonds. This part of the molecule prefers to interact with polar solvents.

  • Nonpolar Tail: The iodophenyl ring and the methylpentyl chain constitute a large, bulky, and hydrophobic (lipophilic) segment. This tail prefers nonpolar, lipophilic environments.

This dual nature, often termed amphiphilicity, means the molecule struggles to find an ideal solvent that can effectively solvate both its polar head and its large nonpolar tail simultaneously. The large, electron-rich iodine atom further contributes to van der Waals interactions, favoring less polar environments.

Q2: I tried dissolving the compound in a common solvent like Dichloromethane (DCM) and it crashed out. What went wrong?

A2: This is a common observation. While DCM is a versatile solvent, its moderate polarity may not be sufficient to overcome the strong intermolecular hydrogen bonding of the carboxylic acid dimers that can form in solution. Furthermore, if your starting material has a very stable crystalline lattice structure, the energy required for the solvent to break apart this lattice may be too high, leading to low solubility. Initial dissolution might occur, but as the solution concentrates or cools, the compound precipitates.

Q3: What is a good starting point for solvent selection?

A3: A systematic screening approach is recommended. Start with solvents that have an intermediate polarity or those that can interact with both parts of the molecule. A good initial panel would include:

  • Tetrahydrofuran (THF): An ether with moderate polarity that can accept hydrogen bonds.

  • 1,4-Dioxane: Similar to THF but with a slightly higher boiling point.

  • Ethyl Acetate (EtOAc): An ester that can act as a hydrogen bond acceptor.

  • Acetone: A polar aprotic solvent.

  • Acetonitrile (ACN): A polar aprotic solvent that is miscible with a wide range of other solvents.

  • Alcohols (Methanol, Ethanol, Isopropanol): These are polar protic solvents that can both donate and accept hydrogen bonds, effectively solvating the carboxylic acid group. However, solubility may be limited by the large nonpolar tail.

Always start with a small amount of material and solvent to determine qualitative solubility before committing a larger quantity.

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving solubility issues, moving from simple physical interventions to more complex chemical modifications.

Issue 1: Compound shows poor or slow dissolution at room temperature.

This is often a kinetically limited process. The solvent may be thermodynamically capable of dissolving the compound, but the rate of dissolution is slow.

Root Cause Analysis:
  • High Crystal Lattice Energy: The energy required to break the compound's crystal structure is higher than the energy released upon solvation at room temperature.

  • Large Particle Size: A larger particle size reduces the surface area available for the solvent to interact with, slowing down the dissolution process[1].

Recommended Solutions & Protocols:
  • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can significantly enhance the rate of dissolution[2].

    • Protocol: Carefully grind the solid material into a fine powder using an agate mortar and pestle before adding the solvent.

  • Thermal Method (Heating): Increasing the temperature provides the energy needed to overcome the crystal lattice energy.

    • Protocol:

      • Add the compound and chosen solvent to a flask equipped with a stir bar and a reflux condenser.

      • Gently heat the mixture while stirring. Monitor the temperature to ensure it remains well below the boiling point of the solvent and does not cause compound degradation.

      • Once dissolved, the solution can often be cooled to room temperature without immediate precipitation. Be aware that this may create a supersaturated solution, which can be unstable[3].

  • Sonication: Utilizes high-frequency sound waves to create micro-agitation, which helps to break apart solute-solute interactions and increase solvent-solute interactions[1].

    • Protocol:

      • Place the flask containing the compound and solvent in an ultrasonic bath.

      • Sonicate the mixture in intervals (e.g., 5-10 minutes) to avoid excessive heating of the bath.

      • Visually inspect for dissolution between intervals[1].

Issue 2: The compound is insoluble across a range of single organic solvents.

If physical methods are insufficient, the fundamental mismatch between the solute and solvent properties needs to be addressed.

Root Cause Analysis:
  • Polarity Mismatch: No single solvent possesses the right balance of polarity to effectively solvate both the carboxylic acid and the iodophenyl tail.

Recommended Solutions & Protocols:
  • Co-Solvency (Solvent Blending): This is a powerful technique where a "good" solvent (one with some dissolving power) is mixed with a "poor" solvent (the primary solvent for the reaction) to create a mixture with the ideal polarity[2].

    • Causality: By blending solvents, you can fine-tune the dielectric constant and hydrogen bonding capability of the bulk solution to better match the needs of the amphiphilic solute. For example, adding a small amount of a polar protic solvent like methanol to a less polar solvent like toluene can create a microenvironment around the carboxylic acid head, while the bulk solvent solvates the nonpolar tail.

    • Protocol: Co-Solvent Titration

      • Suspend the compound in the desired primary (but "poor") solvent.

      • While stirring vigorously, add a miscible "good" co-solvent (e.g., DMSO, DMF, or methanol) dropwise.

      • Continue adding the co-solvent until the solid is fully dissolved[1].

      • Record the final solvent ratio (e.g., 95:5 Toluene:Methanol). This ratio should be maintained for the experiment to ensure the compound remains in solution.

  • pH Modification (Salt Formation): This method chemically modifies the solute to drastically increase its polarity and solubility in polar solvents. It is particularly effective for carboxylic acids[4].

    • Causality: By adding a base, the carboxylic acid (-COOH) is deprotonated to form a carboxylate salt (-COO⁻ M⁺). This introduces an ionic character to the molecule, dramatically increasing its affinity for polar solvents. This is one of the most effective methods for solubilizing acidic compounds[4].

    • Protocol: In-situ Salt Formation

      • Suspend the 5-(4-Iodophenyl)-3-methylpentanoic acid in a polar solvent (e.g., methanol, ethanol, or a THF/water mixture).

      • Add a suitable base dropwise while stirring. The choice of base depends on your experimental needs.

        • Organic Bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA).

        • Inorganic Bases: Sodium hydroxide (NaOH), Potassium carbonate (K₂CO₃).

      • Stir until the solution becomes clear, indicating the formation of the soluble salt.

      • Caution: Ensure that the resulting salt and the presence of the base do not interfere with subsequent reaction steps.

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility issues with 5-(4-Iodophenyl)-3-methylpentanoic acid.

G start Start: Compound Insoluble tier1 Tier 1: Physical Methods start->tier1 heat Apply Heat tier1->heat sonicate Use Sonication tier1->sonicate grind Reduce Particle Size tier1->grind tier2 Tier 2: Solvent System Modification cosolvent Use Co-Solvent System tier2->cosolvent tier3 Tier 3: Chemical Modification salt pH Modification (Salt Formation) tier3->salt check1 Still Insoluble? heat->check1 sonicate->check1 grind->check1 check2 Still Insoluble? cosolvent->check2 check3 Still Insoluble? salt->check3 check1->tier2 Yes success Success: Compound Solubilized check1->success No check2->tier3 Yes check2->success No check3->success No fail Consult Further (Consider alternative synthesis route or derivatization) check3->fail Yes

Caption: A step-by-step decision tree for solubilizing the target compound.

Visualizing Co-Solvency

This diagram illustrates how a co-solvent system creates a more favorable environment for an amphiphilic molecule.

G cluster_0 Bulk Solvent (e.g., Toluene) cluster_1 Co-Solvent Micro-environment (e.g., Methanol) a1 a2 a3 a4 a5 a6 a7 a8 b1 b2 b3 solute Iodophenyl Tail COOH Head solute:f0->a4 Nonpolar Interactions solute:f1->b2 H-Bonding

Caption: Co-solvents create micro-environments to solvate different molecular regions.

Data Summary: Recommended Solvent Screening Panel

The table below provides key properties of recommended solvents to guide your selection process. The polarity index is a relative measure of a solvent's polarity[5].

SolventPolarity Index (P')Boiling Point (°C)TypeRationale
Tetrahydrofuran (THF)4.066Polar AproticGood general-purpose solvent, H-bond acceptor.
Ethyl Acetate4.477Polar AproticModerate polarity, H-bond acceptor.
Acetone5.156Polar AproticHigher polarity, water-miscible.
Acetonitrile (ACN)5.882Polar AproticHigh polarity, good for creating co-solvent systems.
Isopropanol3.982Polar ProticCan act as H-bond donor and acceptor.
N,N-Dimethylformamide (DMF)6.4153Polar AproticHigh polarity, powerful solvent, high boiling point.
Dimethyl Sulfoxide (DMSO)7.2189Polar AproticVery high polarity, excellent for "rescuing" insoluble compounds.

Data sourced from Burdick & Jackson and other chemical suppliers[5].

References

  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research, 31(11), 2572-2578. [Link]

  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. (Report No. LBL-32993). Lawrence Berkeley National Lab., CA (United States). [Link]

  • Hokkaido University. (2021, May 20). Toward overcoming solubility issues in organic chemistry. ScienceDaily. [Link]

  • Kaur, M., et al. (2013). Technologies to Counter Poor Solubility Issues: A Review. Research Journal of Pharmaceutical Technology, 6(9), 963-969. [Link]

  • Google Patents. (2012).
  • Patel, K., & Mehta, T. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(02), 239–253. [Link]

  • Frontier, A. (2026). Solvents and Polarity. University of Rochester, Department of Chemistry. [Link]

  • Honeywell. (n.d.). Polarity Index. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-(4-Iodophenyl)-3-methylpentanoic Acid

This guide serves as a specialized technical support resource for the purification of 5-(4-Iodophenyl)-3-methylpentanoic acid (CAS: 1342541-18-7). It is designed for researchers requiring high-purity isolation of this in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the purification of 5-(4-Iodophenyl)-3-methylpentanoic acid (CAS: 1342541-18-7). It is designed for researchers requiring high-purity isolation of this intermediate, often used in the synthesis of PPAR agonists or as a labeled building block.

Case ID: PUR-54I3MP Classification: Halogenated Phenylalkanoic Acid Support Tier: Senior Application Scientist

Executive Summary & Chemical Profile

This molecule presents a unique purification challenge due to the 3-methyl branching , which disrupts crystal packing (lowering melting point), and the aryl iodide moiety , which is light-sensitive and prone to dehalogenation under vigorous conditions.

PropertyValue / CharacteristicImplication for Purification
Functional Group Carboxylic Acid (-COOH)Allows for Acid-Base extraction (pKa ~4.5–5.0).
Lipophilicity High (Iodophenyl + C5 chain)Low water solubility; requires organic co-solvents.
Stability Light/Heat SensitiveAvoid prolonged exposure to light (iodine liberation).
Physical State Waxy Solid / Low MP SolidHigh risk of "oiling out" during recrystallization.

Core Purification Workflow (Decision Logic)

The following logic gate determines the optimal purification route based on crude purity and impurity profile.

PurificationLogic cluster_legend Workflow Legend Start Crude Reaction Mixture AB_Ext Acid-Base Extraction (Primary Cleanup) Start->AB_Ext Check Check Purity (HPLC/TLC) Cryst Recrystallization (Hexane/EtOAc) Check->Cryst Purity >85% Column Flash Chromatography (Acidified Silica) Check->Column Purity <85% AB_Ext->Check Scavenge Metal Scavenging (If Pd catalyzed) Cryst->Scavenge Column->Scavenge Final Pure Solid (>98%) Scavenge->Final Green: Standard Path Green: Standard Path Red: High Purity/Difficult Path Red: High Purity/Difficult Path Green: Standard Path->Red: High Purity/Difficult Path

Figure 1: Purification Decision Matrix. Selects methodology based on initial crude quality.

Troubleshooting & FAQs

PHASE 1: Initial Isolation & Extraction

Q: My crude product is dark brown/purple. How do I remove this color before purification? A: The discoloration is likely free iodine (


) liberated during the reaction or workup, especially if the molecule was exposed to light or acidic oxidizers.
  • Protocol: During the organic extraction phase, wash the organic layer (e.g., Ethyl Acetate or DCM) with 10% aqueous Sodium Thiosulfate (

    
    ) .
    
  • Mechanism: Thiosulfate reduces lipophilic

    
     (purple) to water-soluble iodide (
    
    
    
    ) (colorless), which partitions into the aqueous phase.
  • Visual Check: The organic layer should turn from purple/brown to pale yellow/colorless immediately.

Q: I am trying an Acid-Base extraction, but I have a persistent emulsion. How do I break it? A: The lipophilic tail (iodophenyl-pentyl) acts as a surfactant when deprotonated.

  • Increase Ionic Strength: Add saturated Brine (NaCl) to the aqueous phase.

  • Filter: If solid particulates (Pd black or salts) are stabilizing the emulsion, filter the biphasic mixture through a Celite pad.

  • Solvent Switch: Avoid Diethyl Ether. Use Dichloromethane (DCM) or MTBE as the organic carrier; they have higher density differences with water.

PHASE 2: Crystallization (The "Oiling Out" Issue)

Q: When I cool my hot solvent mixture, the product separates as an oil droplets instead of crystals. Why? A: This is "oiling out," common with 3-methyl substituted chains due to lower melting points and slower crystal nucleation.

  • The Fix (Two-Solvent Method):

    • Dissolve crude in the minimum amount of warm Ethyl Acetate (Good solvent).

    • Add Hexane or Heptane (Anti-solvent) dropwise until persistent cloudiness appears.

    • Critical Step: Re-heat slightly to clear the solution, then let it cool to Room Temperature undisturbed.

    • Seeding: If oil droplets form, add a "seed" crystal of pure product (if available) or scratch the glass wall to induce nucleation before the oil phase separates.

Q: Can I use alcohols for recrystallization? A: Use with caution. While Ethanol/Water mixtures work for many acids, they can lead to esterification if heated for prolonged periods without a buffer, and the high solubility might lead to poor recovery yield for this specific lipophilic acid. Hexane/EtOAc or Hexane/Toluene is preferred.

PHASE 3: Chromatography

Q: My compound streaks/tails badly on the TLC plate and Flash Column. How do I fix peak shape? A: Carboxylic acids interact strongly with the silanols on silica gel, causing tailing.

  • Modifier: Add 1% Acetic Acid or 0.5% Formic Acid to your mobile phase (e.g., 20% EtOAc in Hexane + 1% AcOH).

  • Mechanism: The acid modifier protonates the surface silanols and the analyte, ensuring the analyte remains in its neutral (less polar) form, sharpening the band.

Q: I suspect Palladium contamination (from Sonogashira/Heck coupling). Standard column didn't remove it. A: Palladium often "streaks" with the product.

  • Solution: Use a Thiol-functionalized Silica scavenger (e.g., SiliaMetS® Thiol) post-purification.

  • Protocol: Dissolve product in THF/DCM, add 5-10 wt% scavenger resin, stir for 4 hours at 40°C, and filter. This is far more effective than charcoal for removing trace Pd from aryl iodides.

Detailed Protocols

Protocol A: Optimized Acid-Base Extraction

Use this for initial cleanup of crude reaction mixtures.

  • Dissolution: Dissolve crude residue in DCM (10 mL per gram).

  • Basic Extraction: Extract organic layer 2x with 0.5 M NaOH or Sat.

    
     .
    
    • Note: The product moves to the Aqueous layer (as carboxylate salt). Neutral impurities stay in DCM.

  • Wash: Wash the combined aqueous layer 1x with fresh DCM (discard this organic wash).

  • Acidification: Cool aqueous layer to 0°C. Slowly add 1 M HCl until pH ~1–2.

    • Observation: Product will precipitate as a white/off-white solid or oil.

  • Re-extraction: Extract the acidic aqueous mix 3x with Ethyl Acetate .

  • Drying: Wash combined EtOAc with Brine, dry over

    
    , and concentrate.
    
Protocol B: Analytical Verification (HPLC)

Verify purity before biological testing.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 50% B to 95% B over 10 minutes. (High organic start due to lipophilicity).

  • Detection: UV at 254 nm (Aryl iodide absorption).

Visualizing the Workup Mechanism

The following diagram illustrates the chemical state changes during the Acid-Base extraction, critical for isolating the acid from non-acidic byproducts.

AcidBaseMechanism Crude Crude Mixture (R-COOH + Impurities) BaseStep Add NaOH (aq) Crude->BaseStep AqLayer Aqueous Layer (R-COO⁻ Na⁺) BaseStep->AqLayer Deprotonation OrgLayer Organic Layer (Neutral Impurities) BaseStep->OrgLayer Partitioning AcidStep Add HCl (aq) AqLayer->AcidStep Separation Discard Discard OrgLayer->Discard FinalProd Precipitated Product (R-COOH) AcidStep->FinalProd Protonation

Figure 2: Chemical species flow during Acid-Base Workup. R = 5-(4-iodophenyl)-3-methylpentyl group.[1][2][3]

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Acid-Base extraction protocols).

  • Pellissier, H. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Sigma-Aldrich Technical Bulletin . Handling and Purification of Aryl Iodides. (Specific notes on light sensitivity and iodine scavenging).

  • Grasa, G. A., et al. (2002). "Pd-Catalyzed Coupling of Aryl Chlorides". Journal of Organic Chemistry. (Reference for Pd removal strategies using scavengers).

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Principles of solvent selection for oiling-out issues).

Sources

Optimization

Technical Support Center: Recrystallization of Iodophenyl Pentanoic Acids

Ticket ID: IPPA-REC-001 Subject: Optimization of Solvent Systems for 5-(4-iodophenyl)pentanoic acid and Analogs Status: Open Support Level: Tier 3 (Senior Application Scientist) Introduction Welcome to the Technical Supp...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IPPA-REC-001 Subject: Optimization of Solvent Systems for 5-(4-iodophenyl)pentanoic acid and Analogs Status: Open Support Level: Tier 3 (Senior Application Scientist)

Introduction

Welcome to the Technical Support Center. You are likely working with 5-(4-iodophenyl)pentanoic acid or its homologous series (e.g., IPPA/BMIPP precursors). These compounds present a unique purification challenge: they possess a lipophilic tail (iodophenyl + alkyl chain) and a polar head (carboxylic acid).

This duality often leads to "oiling out" rather than crystallization.[1] Furthermore, the aryl-iodide bond is sensitive to photolytic deiodination, requiring strict process controls. This guide provides a self-validating framework to optimize your purification.

Part 1: Solvent Selection Logic (Tier 1 Support)

Do not rely on a single solvent. Iodophenyl fatty acids are amphiphilic. A binary solvent system (Solvent/Anti-solvent) allows you to fine-tune the polarity to match the specific chain length (C5 vs C15).

Recommended Solvent Systems
System ClassSolvent Pair (Solvent / Anti-solvent)Ratio (v/v)Best For...Technical Rationale
The Standard Ethyl Acetate / Hexanes 1:3 to 1:5General Purity EtOAc solvates the polar carboxyl head; Hexanes force the lipophilic tail to stack, inducing lattice formation.
High Polarity Ethanol / Water 9:1 to 4:1Short Chains (C5) The C5 chain is more polar than C15. Water acts as a strong anti-solvent, but must be added dropwise to prevent immediate oiling.
The "Fixer" Acetone / Petroleum Ether 1:4Oiling Out Issues Acetone has high solvent power but low boiling point. Pet Ether allows for very slow precipitation at low temperatures.
Scavenger Methanol / Water VariableTriazene Precursors Specifically cited for purifying precursors in radio-synthesis workflows (e.g., BMIPP synthesis).

Critical Warning: Avoid chlorinated solvents (DCM, Chloroform) if possible. While they dissolve the compound well, they often retain iodine free-radicals if degradation occurs, accelerating decomposition.

Part 2: The Optimized Protocol (Tier 2 Support)

This protocol uses a Self-Validating Feedback Loop . You must check the "Cloud Point" to ensure you are in the metastable zone.

Workflow Diagram: Binary Solvent Recrystallization

RecrystallizationWorkflow start Start: Crude Solid dissolve 1. Dissolve in Hot Solvent A (EtOAc or EtOH) start->dissolve filter 2. Hot Filtration (Remove insoluble salts) dissolve->filter antisolvent 3. Add Anti-Solvent B (Hexane or Water) filter->antisolvent check Decision: Is it Turbid? antisolvent->check clear Add more B dropwise check->clear No (Solution Clear) turbid 4. Re-heat to Clear (Hysteresis Loop) check->turbid Yes (Cloudy) clear->check cool 5. Slow Cooling (Wrap in foil - Dark) turbid->cool harvest 6. Harvest & Wash cool->harvest

Caption: Figure 1. Binary solvent recrystallization workflow with turbidity feedback loop.

Step-by-Step Methodology
  • Preparation: Weigh crude 5-(4-iodophenyl)pentanoic acid. Place in an Erlenmeyer flask. Cover flask with aluminum foil to prevent photolytic deiodination.

  • Dissolution (Solvent A): Add minimal hot Ethyl Acetate (approx. 60°C). Swirl until dissolved.

    • Self-Check: If solid remains but solution is vibrant pink, you have free iodine. Add a pinch of sodium thiosulfate.

  • The Hysteresis Step: While keeping the solution hot, add Hexanes (Solvent B) dropwise.

    • Target: Continue until a faint, persistent cloudiness (turbidity) appears.

    • Correction: Add 2-3 drops of hot Ethyl Acetate to make it just clear again. This places the system exactly at the saturation limit.

  • Controlled Cooling: Remove from heat. Place the flask on a cork ring (insulation). Allow to reach room temperature undisturbed.

    • Why? Rapid cooling traps impurities in the lattice, causing oiling.[2]

  • Harvest: Filter crystals using a Buchner funnel. Wash with cold Hexanes (100%).

Part 3: Troubleshooting & FAQs (Tier 3 Support)

Q1: My product is "Oiling Out" (forming a goo instead of crystals). How do I fix this?

Diagnosis: The melting point of your impure solid is lower than the temperature at which the solution became saturated.[3] The Fix:

  • Re-dissolve: Heat the mixture until the oil dissolves.

  • Seed It: Add a tiny crystal of pure product (if available) or scratch the glass side with a rod at the air-liquid interface.

  • Trituration: If it remains an oil, evaporate the solvent. Add Petroleum Ether and sonicate. This often grinds the oil into a semi-solid, which can then be recrystallized properly.

Q2: The crystals are turning pink/purple during filtration.

Diagnosis: Iodine liberation (Deiodination). This is caused by light exposure or trace acid catalysis. The Fix:

  • Immediate: Wash the crystals with a cold 1% Sodium Thiosulfate (

    
    ) solution.
    
  • Prevention: Ensure all solvents are neutral (acid-free). Store the crystallization flask in the dark (foil-wrapped).

Q3: I have low recovery yield (<50%).

Diagnosis: The compound is too soluble in the mother liquor (Solvent A/B ratio is off). The Fix:

  • Cool the flask in an ice-bath (

    
    ) for 30 minutes after it reaches room temperature.
    
  • If yield is still low, concentrate the mother liquor (filtrate) to half volume and repeat the cooling process (Second Crop). Note: Second crop is usually less pure.

Q4: Can I use Acid-Base extraction instead of recrystallization?

Answer: Yes, and it is often a superior pre-treatment.

  • Dissolve crude oil in 1M NaOH (Converts acid to soluble carboxylate).

  • Wash with Hexane (Removes non-polar organic impurities).

  • Acidify aqueous layer with HCl to pH 1 (Precipitates the free acid).

  • Extract into EtOAc, dry, and then recrystallize. This removes the bulk of impurities that cause oiling out.

Troubleshooting Logic Tree

Troubleshooting problem Problem Detected type Identify Issue problem->type oil Oiling Out type->oil color Pink/Purple Color type->color purity Low Purity type->purity sol_oil 1. Add Seed Crystal 2. Slower Cooling 3. Triturate w/ Pet Ether oil->sol_oil sol_color 1. Wash w/ Na2S2O3 2. Protect from Light color->sol_color sol_purity Perform Acid/Base Extraction first purity->sol_purity

Caption: Figure 2. Troubleshooting decision matrix for common iodophenyl fatty acid purification issues.

References

  • Goodman, M. M., et al. (1984).[4] "New myocardial imaging agents: Synthesis of 15-(p-iodophenyl)-3(R,S)-methylpentadecanoic acid."[4] Journal of Organic Chemistry, 49(13), 2322–2325.

  • Knapp, F. F., et al. (1986). "Iodophenyl Fatty Acids: A Convenient Method of Radioiodination." Journal of Nuclear Medicine. (Describes purification of precursors via recrystallization).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Pavia, D. L., et al. (2013). "Technique 11: Crystallization: Purification of Solids." Introduction to Organic Laboratory Techniques. Cengage Learning. (Source for "Oiling Out" troubleshooting mechanisms).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates in Suzuki Coupling of Iodophenyl Acids

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to addre...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low conversion rates in the Suzuki-Miyaura coupling of iodophenyl acids. Our approach is rooted in mechanistic understanding to empower you to not only solve immediate experimental hurdles but also to build a robust foundation for future reaction optimization.

The Challenge of the Carboxylic Acid Moiety

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation.[1] However, the presence of a carboxylic acid group on the iodophenyl substrate introduces specific challenges that can lead to low yields and incomplete reactions. The acidic proton and the potential for the carboxylate to coordinate with the palladium catalyst are primary concerns that differentiate these substrates from simpler aryl halides.[2][3] This guide will dissect these issues and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction with an iodophenyl acid is showing low or no conversion. What are the most likely causes?

Low conversion is a common issue stemming from several factors specific to using substrates with a carboxylic acid group. The primary culprits are often related to catalyst deactivation, suboptimal base conditions, and poor substrate solubility.[2][3]

  • Catalyst Deactivation by Carboxylate: Under the basic conditions required for the Suzuki reaction, the carboxylic acid is deprotonated to a carboxylate. This carboxylate can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[2]

  • Insufficient Base: The acidic proton of the carboxylic acid will neutralize one equivalent of the base. If this is not accounted for, the effective base concentration may be too low to efficiently promote the transmetalation step of the catalytic cycle.[3]

  • Solubility Issues: The resulting carboxylate salt of your iodophenyl acid may have limited solubility in common organic solvents used for Suzuki couplings (e.g., toluene, THF, dioxane). This reduces the concentration of the substrate in the phase where the catalytic reaction is occurring, thereby slowing down the reaction rate.[3]

Q2: How can I prevent catalyst deactivation when using iodophenyl acids?

Preventing catalyst deactivation is crucial for achieving high conversion. Here are several strategies:

  • Catalyst and Ligand Selection: The choice of catalyst and ligand can significantly impact the reaction's success.

    • Pd(0) vs. Pd(II) Precatalysts: While Pd(II) precatalysts like Pd(OAc)₂ are common, they require an in-situ reduction to the active Pd(0) species. This reduction step can sometimes be inefficient. Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous.[4][5]

    • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can promote the key steps of oxidative addition and reductive elimination, potentially outcompeting the deactivating coordination of the carboxylate.[4][6]

  • Reaction Setup and Degassing: Oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive palladium species.[5] Thoroughly degassing your solvents and reaction mixture by sparging with an inert gas (argon or nitrogen) or using freeze-pump-thaw cycles is critical.

Q3: What is the best base to use for Suzuki coupling with iodophenyl acids, and how much should I use?

The choice and amount of base are critical.

  • Stoichiometry: Always use at least one extra equivalent of base to neutralize the acidic proton of the carboxylic acid, in addition to the amount required for the catalytic cycle (typically 2-3 equivalents).[3]

  • Base Type: The nature of the base matters.

    • Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used and often effective.[7] Cesium carbonate is more soluble in organic solvents and can be a good choice for more challenging couplings.[7]

    • Fluoride Bases: In cases where other functional groups in your molecule are base-sensitive, a milder base like potassium fluoride (KF) might be a suitable alternative.[8]

    • Hydroxides: While strong bases like NaOH or KOH can be used, they increase the risk of side reactions and should be used with caution.

Q4: I'm observing significant amounts of side products. What are they and how can I minimize them?

Common side reactions in Suzuki couplings include protodeboronation and homocoupling.

  • Protodeboronation: This is the protonolysis of the boronic acid, where the boronic acid group is replaced by a hydrogen atom. It is often promoted by aqueous and acidic conditions.

    • Mitigation: Using anhydrous solvents and a non-aqueous workup can help. Additionally, using boronic esters (e.g., pinacol esters) can increase stability against protodeboronation.[4]

  • Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct. It is often caused by the presence of oxygen.

    • Mitigation: Rigorous degassing is the most effective way to prevent homocoupling.[5] Using a Pd(0) catalyst source can also reduce this side reaction, as the in-situ reduction of Pd(II) precatalysts can sometimes promote homocoupling.[5]

  • Dehalogenation: The iodo-substituent is replaced by a hydrogen atom. This can be promoted by certain bases and protic solvents.

    • Mitigation: Using anhydrous aprotic solvents and non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ can help suppress this side reaction.[6]

Q5: Should I protect the carboxylic acid group?

If you continue to face issues with low conversion or side reactions after optimizing the reaction conditions, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a reliable strategy.[2][9]

  • When to Protect:

    • Persistent low yields despite optimization of catalyst, base, and solvent.

    • Complex substrates with multiple functional groups that may be sensitive to the reaction conditions.

    • Significant catalyst deactivation is suspected.

  • Common Protecting Groups: Methyl or ethyl esters are common choices and can be formed via Fischer esterification or by reaction with the corresponding alkyl halide.[10][11] These can typically be hydrolyzed back to the carboxylic acid under basic or acidic conditions after the Suzuki coupling is complete.

Troubleshooting Workflow

Here is a logical workflow to troubleshoot your low-conversion Suzuki coupling of iodophenyl acids.

Troubleshooting_Workflow start Low Conversion Observed check_base Q: Is the base stoichiometry and type appropriate? A: Use >2 eq. of base (e.g., K3PO4, Cs2CO3). Add 1 eq. to neutralize the acid. start->check_base check_catalyst Q: Is the catalyst/ligand system optimal? A: Consider a Pd(0) source (e.g., Pd(PPh3)4). Use bulky, electron-rich ligands (e.g., SPhos). check_base->check_catalyst If still low success High Conversion Achieved check_base->success If resolved check_solubility Q: Are there solubility issues? A: Try different solvent systems (e.g., Dioxane/H2O, DMF, or neat water). check_catalyst->check_solubility If still low check_catalyst->success If resolved check_degassing Q: Is the reaction properly degassed? A: Sparge with Ar/N2 or use freeze-pump-thaw cycles. check_solubility->check_degassing If still low check_solubility->success If resolved side_reactions Q: Are side products (homocoupling, dehalogenation) present? A: Improve degassing. Use anhydrous solvents. check_degassing->side_reactions If still low check_degassing->success If resolved protecting_group Consider Protecting the Carboxylic Acid as an Ester side_reactions->protecting_group If issues persist side_reactions->success If resolved protecting_group->success Reaction with ester successful

Caption: A step-by-step workflow for troubleshooting Suzuki coupling of iodophenyl acids.

Recommended Reaction Parameters

The following table provides a starting point for optimizing your Suzuki coupling reaction with iodophenyl acids. Remember that the optimal conditions are substrate-dependent and may require screening.

ParameterRecommendationRationale & Key Considerations
Aryl Halide Iodophenyl acidAryl iodides are generally more reactive than bromides or chlorides in the oxidative addition step.[12]
Palladium Source Pd(PPh₃)₄, Pd₂(dba)₃, or Buchwald PrecatalystsPd(0) sources can be more reliable.[4][5] Buchwald precatalysts are often highly active.
Ligand SPhos, XPhos, RuPhos, or other bulky, electron-rich phosphinesThese ligands accelerate oxidative addition and reductive elimination, which can help to outcompete catalyst deactivation.[4][6]
Base K₃PO₄, Cs₂CO₃, K₂CO₃These are effective and commonly used bases. Use at least 3 equivalents to account for the acidic proton.[3][7]
Solvent Dioxane/H₂O, THF/H₂O, Toluene/H₂O, DMFA biphasic system with water can help dissolve the base and the carboxylate salt.[13] Anhydrous solvents may be necessary if protodeboronation is an issue.[6]
Temperature 80-110 °CMost Suzuki couplings require heating to proceed at a reasonable rate.[5]

Experimental Protocol: General Procedure for Suzuki Coupling of 4-Iodobenzoic Acid

This protocol is a general starting point and should be optimized for your specific substrates.

Materials:

  • 4-Iodobenzoic acid (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Pd(PPh₃)₄ (0.02 - 0.05 eq., 2-5 mol%)

  • K₃PO₄ (3.0 eq.)

  • 1,4-Dioxane and Water (e.g., 5:1 v/v)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the 4-iodobenzoic acid, arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add the 1,4-dioxane and water solvent mixture via syringe.

  • Sparge the solution with a gentle stream of argon for 15-20 minutes to ensure it is thoroughly degassed.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then acidify the aqueous layer with 1M HCl to precipitate the product.

  • Filter the solid product, wash with water, and dry under vacuum.

The Catalytic Cycle and Points of Failure

Understanding the catalytic cycle is key to effective troubleshooting. The carboxylic acid can interfere at multiple points.

Suzuki_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-I deactivation Deactivation by R-COO- pd0->deactivation pd2_complex Ar-Pd(II)-I(L_n) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation + Ar'B(OH)2 + Base pd2_complex->deactivation pd2_diaryl Ar-Pd(II)-Ar'(L_n) transmetalation->pd2_diaryl low_base Slow Transmetalation (Insufficient Base) transmetalation->low_base reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Product) reductive_elimination->product

Caption: The Suzuki catalytic cycle with potential points of failure for acidic substrates.

By understanding the specific challenges posed by the carboxylic acid group and systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the success rate of Suzuki couplings with iodophenyl acids.

References

  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (n.d.). BenchChem.
  • Do carboxylic acids interfere with Suzukis? (2021, December 29). Reddit.
  • The effects of CO2 pressure and pH on the Suzuki coupling of basic nitrogen containing substrates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Carboxylic acid and Cross Coupling reactions. (2024, July 23). Reddit.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit.
  • The effects of CO2 pressure and pH on the Suzuki coupling of basic nitrogen containing substrates. (n.d.).
  • Appendix 6: Protecting groups. (n.d.). Oxford Learning Link.
  • pH-Dependent C−C Coupling Reactions Catalyzed by Water-Soluble Palladacyclic Aqua Catalysts in Water. (2005, December 9).
  • Effect of pH in the development of high- yielding Suzuki coupling reactions of basic, amine containing substrates. (n.d.).
  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. (n.d.). PMC.
  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013, October 3). Chemical Society Reviews (RSC Publishing).
  • Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. (n.d.). BenchChem.
  • How can I solve my problem with Suzuki coupling? (2014, December 23).
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. (n.d.). BenchChem.
  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.). MDPI.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. (n.d.).
  • Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. (2017, August 1). Chemical Science (RSC Publishing).
  • Protecting Groups for Carboxylic acid. (2020, July 5). YouTube.
  • Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. (2023, July 7).
  • Decarboxyl
  • Protecting Groups. (2020, October 26). chem.iitb.ac.in.
  • Chapter 6 Carboxyl Protecting Groups. (n.d.).
  • Decarboxylative Suzuki−Miyaura coupling of (hetero)aromatic carboxylic acids. (n.d.).
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025, May 20). Chemical Society Reviews (RSC Publishing).
  • Screening of different bases for Suzuki coupling a. (n.d.).
  • Applications of Suzuki Coupling Reaction. (2023, April 28). BOC Sciences.
  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthe- sis of Structurally Diverse Heterobiaryls. (n.d.).
  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit.
  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (n.d.). ChemRxiv.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. (2006, February 9).
  • . (n.d.).

  • Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. (n.d.).
  • Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. (n.d.). R Discovery.
  • Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. (n.d.). Graz University of Technology.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES HES-SO.
  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. (2020, May 13). Beilstein Journals.
  • Downloaded 2025-12-05 01:36:41 The UCD community has made this article openly available. Please share how this access benefits y. (2009, July 15).

Sources

Optimization

Removing palladium impurities from 5-(4-Iodophenyl)-3-methylpentanoic acid

A Guide for Researchers on the Purification of 5-(4-Iodophenyl)-3-methylpentanoic acid Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions.[1] This resource is designed for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on the Purification of 5-(4-Iodophenyl)-3-methylpentanoic acid

Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions.[1] This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific challenges.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from my sample of 5-(4-Iodophenyl)-3-methylpentanoic acid important?

A1: Palladium catalysts are widely used in organic synthesis to form carbon-carbon and carbon-heteroatom bonds.[2][3] However, residual palladium in the final product can be a significant issue, especially in the pharmaceutical industry.[4] Regulatory bodies like the FDA and EMA have strict limits on elemental impurities in active pharmaceutical ingredients (APIs).[5] For oral medications, the daily dose must not exceed 100 μg of palladium.[2] Beyond regulatory concerns, palladium residues can interfere with downstream biological assays and compromise the integrity of research findings.[6]

Q2: I've performed a standard aqueous workup, but my 5-(4-Iodophenyl)-3-methylpentanoic acid still contains significant palladium contamination. Why?

A2: While a simple aqueous workup can remove some water-soluble palladium species, it is often insufficient for complete removal. Palladium can exist in various forms in a reaction mixture, including soluble complexes and insoluble nanoparticles.[7][8] The carboxylic acid group in your target molecule can also chelate with palladium, making it more difficult to remove by simple extraction. More rigorous purification methods are typically required to reduce palladium levels to acceptable limits.[6]

Q3: What are the most common methods for removing palladium impurities?

A3: Several techniques are available, and the best choice depends on the specific nature of the palladium impurity and the properties of your target compound.[7] Common methods include:

  • Filtration: Effective for removing heterogeneous palladium catalysts like Pd/C.[8][9]

  • Adsorption: Using materials like activated carbon or silica-based scavengers to bind palladium.[3][7][10]

  • Precipitation/Extraction: Using chelating agents to form insoluble palladium complexes that can be filtered off or extracted.[7][8]

  • Crystallization: Can be effective, especially when combined with other methods, but sometimes palladium can co-crystallize with the product.[5][10]

Troubleshooting Guides

Problem 1: Filtration is Ineffective for Palladium Removal

Symptoms: Your filtrate remains colored, or analysis shows high palladium levels even after passing the solution through a standard filter.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Soluble Palladium Species Filtration only removes insoluble particles. If your palladium is in a soluble form (e.g., complexed with ligands or your product), filtration will not be effective. Solution: Switch to a method that targets soluble palladium, such as using scavengers or precipitation agents.[9]
Colloidal Palladium Palladium can form fine colloidal particles that pass through standard filters.[8] Solution: 1. Use a Finer Filter: Employ a Celite pad (1-2 cm thick) or a membrane filter (e.g., 0.45 µm PTFE) to trap smaller particles.[8][9] 2. Adsorption: Pre-treat your solution with activated carbon to adsorb the colloidal palladium before filtration.[9]
Improper Filtration Technique An improperly packed filter bed can lead to channeling and bypass of palladium particles. Solution: Ensure the Celite bed is evenly packed and pre-wetted with the solvent before filtration to ensure its effectiveness.[8][9]
Problem 2: Low Efficiency of Palladium Scavengers

Symptoms: Residual palladium levels remain high after treating your solution of 5-(4-Iodophenyl)-3-methylpentanoic acid with a scavenger.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Incorrect Scavenger Selection The effectiveness of a scavenger depends on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the solvent system.[9] Thiol-based scavengers are generally effective for Pd(II).[9] Solution: 1. Screen Multiple Scavengers: Test a small panel of scavengers with different functional groups (e.g., thiol, amine, phosphine) to find the most effective one for your system. 2. Consider Functionalized Silicas or Resins: These offer high surface area and a variety of functional groups for efficient scavenging.[7][11]
Insufficient Scavenger Loading or Contact Time The scavenger needs sufficient time and quantity to interact with the palladium. Solution: 1. Increase Scavenger Amount: Use a higher weight equivalent of the scavenger. 2. Extend Reaction Time: Allow the scavenger to stir with your solution for a longer period (e.g., overnight).[12] 3. Increase Temperature: Gently heating the mixture can sometimes improve scavenging efficiency, but monitor for product degradation.[7]
Strong Product-Palladium Interaction The carboxylic acid moiety of your product may be strongly coordinating to the palladium, preventing the scavenger from effectively binding. Solution: 1. pH Adjustment: Modifying the pH of the solution might disrupt the product-palladium interaction. 2. Competitive Ligand Addition: Adding a small amount of a strong chelating agent like N-acetylcysteine can sometimes displace the product from the palladium, allowing the scavenger to work more effectively.[2][10]

Experimental Protocols & Data

Protocol 1: Activated Carbon Treatment

Activated carbon is a cost-effective and often highly effective method for removing palladium impurities.[7][13] Its porous structure provides a large surface area for the adsorption of palladium species.[13]

Step-by-Step Methodology:

  • Dissolve the Crude Product: Dissolve your crude 5-(4-Iodophenyl)-3-methylpentanoic acid in a suitable organic solvent (e.g., ethyl acetate, methanol).

  • Add Activated Carbon: Add 5-10 wt% of activated carbon relative to the crude product.

  • Stir the Mixture: Stir the suspension at room temperature for 2-4 hours. For difficult cases, heating to 40-50°C can be beneficial.[7]

  • Filter through Celite: Filter the mixture through a pad of Celite to remove the activated carbon. Wash the filter cake with fresh solvent to ensure complete recovery of your product.

  • Analyze for Palladium: Concentrate the filtrate and analyze a sample for residual palladium content using methods like ICP-MS.[3][10]

Protocol 2: Thiol-Based Silica Scavenger

Functionalized silica scavengers, particularly those with thiol groups, have a high affinity for palladium.[7][11]

Step-by-Step Methodology:

  • Dissolve the Crude Product: Dissolve your crude 5-(4-Iodophenyl)-3-methylpentanoic acid in an appropriate solvent.

  • Add the Scavenger: Add the thiol-functionalized silica scavenger (typically 3-5 equivalents relative to the estimated palladium content).

  • Stir the Mixture: Stir the mixture at room temperature for 4-24 hours.

  • Filter: Filter off the silica scavenger. Wash the scavenger with fresh solvent.

  • Analyze for Palladium: Concentrate the filtrate and determine the residual palladium concentration.

Data Presentation: Comparison of Palladium Removal Methods
Method Initial Pd (ppm) Final Pd (ppm) Product Recovery (%) Notes
Aqueous Wash 500 - 1500100 - 200>98Often insufficient for meeting regulatory limits.[4]
Activated Carbon 300<197Highly effective and scalable.[7]
Thiol-Silica Scavenger 80 - 100<10~95Can be very effective but may be more expensive.[7]
N-Acetylcysteine Wash 8600975>95A single wash can significantly reduce palladium levels.[2]

Visualizations

Workflow for Selecting a Palladium Removal Strategy

Caption: Decision tree for selecting a suitable palladium removal method.

Mechanism of Thiol-Based Scavenger Action

G cluster_solution Solution Phase cluster_solid Solid Phase Product_Pd Product-Pd Complex Scavenger_Pd Scavenger-Pd Complex (R-S-Pd) Product_Pd->Scavenger_Pd Binding Scavenger Thiol Scavenger (R-SH) Scavenger->Scavenger_Pd

Caption: Simplified mechanism of palladium capture by a thiol-based scavenger.

References

  • Palladium Detection for API Purification - Arbor Assays. (2017-07-31).
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023-09-06).
  • Palladium scavenging: From 1% to within ICH limits - Onyx Scientific.
  • Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen | The Journal of Organic Chemistry - ACS Publications. (2024-05-28).
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development - ACS Publications.
  • Palladium API Screening Fluorescent Detection Kit - Arbor Assays.
  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed. (2023-12-01).
  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings Available - Books. (2014-10-27).
  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC. (2022-01-20).
  • How can i remove palladium Pd catalyst easily? - ResearchGate. (2015-05-18).
  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.
  • Using Metal Scavengers to Remove Trace Metals such as Palladium - Biotage.
  • Palladium Catalyst Removal: A Technical Support Guide for Researchers - Benchchem.
  • Your trick to remove residual palladium : r/Chempros - Reddit. (2025-09-19).
  • oa Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts - Johnson Matthey Technology Review. (2013-10-01).
  • Recognising the Needs of the Pharmaceutical Industry.
  • Removal of leached Palladium from reaction product - Powered by XMB 1.9.11. (2013-10-12).
  • How to Remove Palladium in three easy steps - Biotage. (2023-01-20).
  • What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level? | ResearchGate. (2015-05-24).
  • Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents - Sigma-Aldrich.
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
  • Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC.
  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture - Frontiers.
  • Palladium catalyst recovery using scavenger resin - SpinChem.
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
  • Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive | ACS Omega - ACS Publications. (2024-03-08).
  • Palladium‐Catalyzed Reduction of Carboxylic Acids to Alcohols With Ammonia Borane. (2026-02-05).
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023-09-06).
  • Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. (2019-04-08).
  • Parallel Palladium-Catalyzed Synthesis of Carboxylic Acids from Aryl Iodides, Bromides, and Vinyl Triflates Using Acetic Anhydride and Formate Anion as an External Condensed Source of Carbon Monoxide - MDPI.

Sources

Troubleshooting

Technical Support Center: Enantiomeric Resolution of 5-(4-Iodophenyl)-3-methylpentanoic Acid

The following technical guide is designed for researchers and process chemists working with 5-(4-Iodophenyl)-3-methylpentanoic acid . It synthesizes established protocols for structural analogs (e.g., 3-methyl-5-phenylpe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists working with 5-(4-Iodophenyl)-3-methylpentanoic acid . It synthesizes established protocols for structural analogs (e.g., 3-methyl-5-phenylpentanoic acid) with specific considerations for the iodo-aryl moiety.[1]

[1]

Case ID: RES-5-IMP-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Resolution of


-methyl substituted pentanoic acid derivatives

Executive Summary & Strategic Overview

Resolving 3-substituted pentanoic acids is chemically challenging due to the conformational flexibility of the alkyl chain separating the chiral center (C3) from the carboxyl head group and the aromatic tail. The distance between the chiral center and the polar handle often reduces the efficiency of classical diastereomeric salt resolution.[1]

For 5-(4-Iodophenyl)-3-methylpentanoic acid , we recommend a tiered approach:

  • Primary Strategy (Scalable): Enzymatic Kinetic Resolution (EKR) of the ethyl ester.[1]

  • Secondary Strategy (Cost-Effective): Classical Resolution via Diastereomeric Salts.[1]

  • Analytical Control: Chiral HPLC/SFC for determining Enantiomeric Excess (

    
    ).
    

Analytical Method Development (Chiral HPLC)

Before attempting resolution, you must establish a reliable assay to measure


.[1]

Q: Which column is best for this specific substrate? A: The iodine substituent increases lipophilicity.[1] We recommend polysaccharide-based coated or immobilized phases.[1]

Recommended Protocol:

ParameterCondition A (Normal Phase)Condition B (Reversed Phase)
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Chiralpak IG (Immobilized Amylose)
Mobile Phase

-Hexane : Isopropanol : TFA (90 : 10 : 0.[1]1)
Acetonitrile : Water : TFA (60 : 40 : 0.[1][2]1)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV @ 230 nm (Iodophenyl absorption)UV @ 230 nm
Notes TFA is critical to suppress ionization of the carboxylic acid.[1]Better for LC-MS compatibility.[1]

Technical Note: The iodine atom is heavy.[1] If UV sensitivity is low due to low concentration, the iodine moiety provides excellent response in Refractive Index (RI) or Evaporative Light Scattering Detectors (ELSD), though UV at 230-254 nm is usually sufficient.[1]

Primary Strategy: Enzymatic Kinetic Resolution (EKR)

Q: Why use enzymes instead of crystallization? A: The flexible alkyl chain in 3-methylpentanoic acids makes rigid crystal packing difficult.[1] Lipases, however, recognize the specific spatial arrangement of the methyl group at the C3 position relative to the ester linkage, offering high enantioselectivity (


).[1]
Workflow Diagram: Enzymatic Hydrolysis

EKR_Workflow Start Racemic Acid (5-(4-Iodophenyl)-3-methylpentanoic acid) Esterification Step 1: Esterification (EtOH, H2SO4 cat.) Start->Esterification Rac_Ester Racemic Ethyl Ester Esterification->Rac_Ester Enzyme_Step Step 2: Enzymatic Hydrolysis (Lipase TL or Amano PS, pH 7.0 Buffer) Rac_Ester->Enzyme_Step Separation Step 3: Phase Separation (Extraction at pH 8.0) Enzyme_Step->Separation Aqueous Aqueous Phase (Hydrolyzed Acid) Separation->Aqueous Contains Product A Organic Organic Phase (Unreacted Ester) Separation->Organic Contains Product B Acid_Workup Acidify to pH 2.0 Extract with EtOAc Aqueous->Acid_Workup Ester_Hydrolysis Chemical Hydrolysis (LiOH, THF/H2O) Organic->Ester_Hydrolysis Prod_S Enriched (R)-Acid (Typical Lipase Preference) Acid_Workup->Prod_S Prod_R Enriched (S)-Acid (from Unreacted Ester) Ester_Hydrolysis->Prod_R

Caption: Kinetic resolution workflow using Lipase-catalyzed hydrolysis. Lipases typically hydrolyze the (R)-enantiomer of 3-substituted esters, leaving the (S)-ester intact.

Step-by-Step Protocol

Reagents:

  • Substrate: Racemic ethyl 5-(4-iodophenyl)-3-methylpentanoate.[1]

  • Enzyme: Thermomyces lanuginosus lipase (Lipozyme TL IM) or Burkholderia cepacia lipase (Amano PS).[1]

  • Solvent: 0.1 M Phosphate Buffer (pH 7.[1]0) with 10% acetone as co-solvent.[1]

Procedure:

  • Emulsification: Suspend 10 g of the racemic ester in 100 mL of Phosphate Buffer (pH 7.0). Add 10 mL acetone to improve solubility.[1]

  • Initiation: Add 1.0 g of Immobilized Lipase.

  • Incubation: Stir at 30°C. Monitor pH; maintain at 7.0 by automatic addition of 1.0 M NaOH (pH-stat method).

  • Termination: Stop reaction at 50% conversion (approx. consumption of 0.5 eq NaOH).[1] Filter off the enzyme.[1][3]

  • Separation:

    • Adjust filtrate to pH 8.5.[1]

    • Extract with MTBE (3 x 50 mL).[1] Organic layer contains the (S)-Ester .[1]

    • Acidify aqueous layer to pH 2.0 with HCl.[1][3]

    • Extract with EtOAc.[1] Organic layer contains the (R)-Acid .[1]

  • Final Cleanup: Chemically hydrolyze the resolved (S)-ester (LiOH, THF/Water) to obtain the (S)-acid.[1]

Troubleshooting EKR:

  • Issue: Low conversion rate (<10% after 24h).

    • Fix: The iodine atom makes the molecule hydrophobic.[1] Increase the co-solvent (Acetone or DMSO) to 20% or use a biphasic system (Buffer/Toluene).[1]

  • Issue: Low Enantiomeric Excess (

    
    ).[1]
    
    • Fix: Stop the reaction earlier (e.g., 40% conversion) to get high

      
       for the remaining ester, or run to 60% conversion to get high 
      
      
      
      for the acid.

Secondary Strategy: Classical Resolution (Diastereomeric Salts)[1]

If enzymes are unavailable, classical resolution is the backup.[1] The success depends on the "lock-and-key" fit between the resolving agent and the acid.

Recommended Resolving Agents:

  • (S)-(-)-1-Phenylethylamine (PEA): The industry standard for chiral acids.[1]

  • Cinchonidine: Effective for bulky acids like phenyl-substituted pentanoic acids.[1]

Screening Matrix
Resolving AgentSolvent SystemExpected Outcome
(S)-(-)-1-Phenylethylamine Ethanol / Water (9:[1]1)Forms salt with (S)-Acid (typically less soluble).[1]
(R)-(+)-1-Phenylethylamine Ethanol / Water (9:[1]1)Forms salt with (R)-Acid.[1][4]
Cinchonidine Acetone / MethanolOften crystallizes with the (R)-Acid.[1][4]

Protocol:

  • Dissolve 10 mmol of racemic acid in 20 mL of hot Ethanol.

  • Add 10 mmol of (S)-(-)-PEA.

  • Cool slowly to 4°C overnight.

  • Filter crystals (Salt 1).[1][4]

  • Recrystallization: Recrystallize Salt 1 from pure Ethanol until constant melting point and rotation are achieved.

  • Liberation: Treat salt with 1 M HCl and extract with EtOAc to recover the free chiral acid.

Q: The salt isn't crystallizing; it's forming an oil. A: This is common with flexible chains.[1]

  • Troubleshoot: "Seed" the mixture with a tiny crystal of the pure salt if available.

  • Troubleshoot: Switch to a less polar solvent like Ethyl Acetate/Hexane (1:1).[1]

  • Troubleshoot: Use a "half-equivalent" method (0.5 eq of amine) to force the formation of the most stable salt precipitate.

Frequently Asked Questions (FAQs)

Q: Does the iodine atom affect the stability of the compound during resolution? A: Yes. Aryl iodides can undergo photodeiodination.[1] Always wrap reaction vessels in aluminum foil and avoid prolonged exposure to direct light.[1]

Q: How do I determine the Absolute Configuration (R vs S) without X-ray? A:

  • Analogy: Compare the sign of optical rotation with 3-methyl-5-phenylpentanoic acid (known literature standard). Typically, the (R)-isomer of 3-methyl alkanoic acids is levorotatory (-) in ethanol, but the heavy iodine atom might flip the sign.

  • Chemical Correlation: De-iodinate a small sample (using Pd/C, H2) to 3-methyl-5-phenylpentanoic acid and measure rotation. If the product is (-), your starting material had the (R)-configuration at C3.[1]

Q: Can I use chiral chromatography for preparation (Prep-HPLC)? A: Yes, for scales < 5 grams. Use a Chiralpak AD-H semi-prep column (20 x 250 mm).[1]

  • Loading: 50-100 mg per injection.[1]

  • Throughput: Approx. 1 g per day.

  • Cost: High solvent consumption; EKR is preferred for >10 g.[1]

References

  • Kamarauskas, R. et al. "Synthesis and enzymatic resolution of methyl 3-methyl-5-ferrocenylpentanoate using Thermomyces lanuginosus lipase."[1][5] Chemija, vol. 26, no.[1][4] 4, 2015. Link

    • Core Reference: Establishes the enzymatic hydrolysis protocol for the structurally similar ferrocenyl analog.
  • Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection and Method Development." Phenomenex Technical Guides. Link

    • Core Reference: Source for Chiralpak AD-H and mobile phase selection for acidic compounds.
  • Sakai, K. et al. "Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation."[1][4][6] Bulletin of the Chemical Society of Japan, 2004.[1]

    • Core Reference: Validates the use of Cinchonidine and PEA for resolving 3-substituted pentanoic acid deriv
  • Daicel Chiral Technologies. "Enantiomer separation of acidic compounds using Chiralpak QN-AX." Application Notes. Link

    • Core Reference: Provides alternative separation methods for ionizable acidic species.[1][7]

Sources

Optimization

Minimizing byproduct formation in 4-iodophenyl acid derivatives synthesis

Current Status: ONLINE Ticket Queue: [Priority: HIGH] Topic: Minimizing Byproduct Formation in 4-Iodobenzoic Acid Synthesis Lead Scientist: Senior Application Specialist Executive Summary & Core Directive The Challenge:...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ONLINE Ticket Queue: [Priority: HIGH] Topic: Minimizing Byproduct Formation in 4-Iodobenzoic Acid Synthesis Lead Scientist: Senior Application Specialist

Executive Summary & Core Directive

The Challenge: Synthesizing 4-iodophenyl acid derivatives (e.g., 4-iodobenzoic acid) is deceptively simple. The primary failure mode is not lack of reactivity, but lack of selectivity .

Users frequently encounter three specific byproducts:

  • Phenolic Impurities (4-hydroxybenzoic acid): Caused by thermal instability of the diazonium intermediate.

  • Diazo Tars/Azo Dyes: Caused by improper pH control or stoichiometry.

  • Regioisomers (3-iodobenzoic acid): Caused by choosing the wrong synthetic route (Direct Iodination vs. Sandmeyer).

The Solution: This guide prioritizes the Sandmeyer Reaction (via 4-aminobenzoic acid) as the only reliable route for para-selectivity on a laboratory scale. Direct iodination of benzoic acid is thermodynamically driven to the meta position and should be avoided unless specialized Iridium catalysts are used.

Diagnostic Module: Why Did My Reaction Fail?

Select the "Ticket" that matches your experimental observation.

Ticket #401: "My product is purple and smells like medicine."
  • Diagnosis: Iodine Leaching. You have unreacted elemental iodine (

    
    ) trapped in your crystal lattice.
    
  • Root Cause: Oxidation of iodide ions (

    
    ) by air or excess nitrous acid (
    
    
    
    ).
  • Fix: Wash the crude solid with 10% aqueous Sodium Thiosulfate (

    
    ) before recrystallization.
    
Ticket #402: "I got a red/brown sticky oil instead of a white solid."
  • Diagnosis: Azo Coupling (Tar Formation).

  • Root Cause: The reaction mixture was not acidic enough. At neutral/weakly acidic pH, the diazonium salt reacts with the unreacted amine starting material to form azo dyes.

  • Fix: Ensure strong mineral acid (HCl/H2SO4) is in excess (at least 2.5 equiv) before adding nitrite.

Ticket #403: "I isolated the product, but the melting point is low (~215°C instead of ~270°C)."
  • Diagnosis: Hydrolysis (Phenol Formation). You have significant 4-hydroxybenzoic acid contamination.

  • Root Cause: The diazonium intermediate got too hot (>5-10°C) before the iodide was added, allowing water to act as a nucleophile.

  • Fix: Maintain internal temperature <5°C strictly during diazotization.

The Protocol: Optimized Sandmeyer Route

This protocol is designed to minimize phenol formation and eliminate the need for copper catalysts (which are unnecessary for iodination).

Reagents & Stoichiometry Table
ReagentEquiv.RoleCritical Note
4-Aminobenzoic Acid 1.0SubstratePurity >98% essential to avoid tar seeds.
HCl (conc.) 2.5 - 3.0Solvent/AcidExcess prevents azo coupling.
NaNO2 1.1DiazotizationAdd as 2.5M aq. solution. Dropwise.
KI (Potassium Iodide) 1.5 - 2.0NucleophileNo Copper Catalyst Needed.
Urea TraceScavengerDestroys excess HNO2 before KI addition.
Step-by-Step Methodology

Phase 1: Diazotization (The "Cold" Phase)

  • Suspend 4-aminobenzoic acid (10 mmol) in water (20 mL) and conc. HCl (3 mL). Stir vigorously.

  • Cool the suspension to 0–5°C using an ice/salt bath. Do not proceed until internal temp is <5°C.

  • Add NaNO2 solution dropwise via addition funnel. The amine will dissolve as it converts to the diazonium salt.

    • Tech Tip: If brown fumes (

      
      ) appear, you are adding too fast.
      
  • Stir at 0°C for 20 minutes.

  • Test: Add a grain of urea. If bubbling occurs, it confirms excess nitrous acid (good). The urea destroys this excess to prevent iodine oxidation later.

Phase 2: Iodination (The "Displacement" Phase)

  • Prepare a solution of KI (15-20 mmol) in water (10 mL).

  • Pour the cold diazonium solution into the KI solution (Inverse addition is preferred to keep Iodide in excess).

    • Observation: Vigorous evolution of

      
       gas and formation of a dark oil/solid.
      
  • Warm slowly to room temperature over 1 hour. Then heat to 60°C for 30 minutes to ensure complete decomposition of the diazonium intermediate.

Phase 3: Purification (The "Cleanup")

  • Cool to room temperature. The product may precipitate as a dark solid.

  • Decolorize: Add solid Sodium Bisulfite or Thiosulfate until the supernatant turns from purple/brown to yellow/clear.

  • Filter the crude solid.

  • Recrystallization: Dissolve in boiling Ethanol/Water (1:1). Add activated charcoal if color persists, filter hot, then cool slowly.

Visualizing the Pathways

The following diagram illustrates the competition between the desired pathway and the two primary failure modes (Hydrolysis and Coupling).

SandmeyerPathways Start 4-Aminobenzoic Acid Diazo Diazonium Salt (Ar-N2+) Start->Diazo NaNO2, HCl < 5°C Product 4-Iodobenzoic Acid (Target) Diazo->Product KI (excess) Substitution Phenol 4-Hydroxybenzoic Acid (Impurity: Hydrolysis) Diazo->Phenol H2O (Solvent) Heat > 10°C Tar Azo Dyes/Tars (Impurity: Coupling) Diazo->Tar Unreacted Amine Low Acidity (pH > 4)

Figure 1: Mechanistic divergence in the Sandmeyer reaction. Green path indicates the desired iodide substitution. Red dashed paths indicate failure modes caused by heat (Phenol) or low acidity (Tars).

Advanced Troubleshooting: Direct Iodination

Warning: Only use this if you cannot perform the Sandmeyer reaction.

The "Meta" Trap: If you attempt to react Benzoic Acid +


 + Oxidant, the carboxyl group (-COOH) acts as an Electron Withdrawing Group (EWG). This deactivates the ring and directs the incoming iodine to the meta  position (3-iodobenzoic acid).

The Only Exception (Iridium Catalysis): To achieve ortho-iodination (2-iodobenzoic acid) directly, one must use Iridium(III) catalysis which uses the carboxyl group as a directing group. There is no efficient direct method to make 4-iodobenzoic acid from benzoic acid with high selectivity.

Alternative Route (The "Oxidation" Strategy): If you must avoid diazonium chemistry:

  • Start with Toluene .

  • Iodinate Toluene (

    
    /Oxidant) 
    
    
    
    Mixture of 2-iodo and 4-iodotoluene.
  • Separate the isomers (distillation).

  • Oxidize the methyl group of 4-iodotoluene to -COOH using

    
    .
    

Purification Logic Flow

Use this logic gate to determine your purification strategy.

PurificationLogic Start Crude Solid Isolated ColorCheck Is it Purple/Violet? Start->ColorCheck ThioWash Wash with 10% Na2S2O3 ColorCheck->ThioWash Yes SolubilityCheck Recrystallize: Boiling EtOH/Water ColorCheck->SolubilityCheck No ThioWash->SolubilityCheck FilterHot Hot Filtration (Remove Tars/Charcoal) SolubilityCheck->FilterHot CoolDown Slow Cooling (Crystallization) FilterHot->CoolDown Final Pure 4-Iodobenzoic Acid (MP: ~270°C) CoolDown->Final Precipitate MotherLiquor Mother Liquor (Contains Phenols) CoolDown->MotherLiquor Filtrate

Figure 2: Purification workflow ensuring removal of iodine (Thiosulfate wash) and phenolic impurities (Recrystallization).

References

  • Sandmeyer Reaction Mechanism: Organic Syntheses, Coll. Vol. 2, p. 351 (1943). Link (Describes the analogous preparation of iodobenzoic acids).

  • Direct Iodination Selectivity: Journal of the American Chemical Society, "Iridium-Catalyzed ortho-C–H Iodination of Benzoic Acids". Link (Demonstrates the difficulty of para-selectivity).

  • Solubility Data: PubChem Compound Summary for CID 12085, 4-Iodobenzoic acid. Link (Verifies solubility profiles for purification).

  • Iodide Sandmeyer (No Copper):Journal of Organic Chemistry, "Sandmeyer Reactions. Part 1. Mechanism".
Troubleshooting

Stability of 5-(4-Iodophenyl)-3-methylpentanoic acid in acidic vs basic media

Technical Support Center: 5-(4-Iodophenyl)-3-methylpentanoic acid Guide Objective: This document provides in-depth technical guidance on the chemical stability of 5-(4-Iodophenyl)-3-methylpentanoic acid, focusing on its...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(4-Iodophenyl)-3-methylpentanoic acid

Guide Objective: This document provides in-depth technical guidance on the chemical stability of 5-(4-Iodophenyl)-3-methylpentanoic acid, focusing on its behavior in acidic and basic aqueous media. It is intended for researchers, medicinal chemists, and formulation scientists to anticipate potential degradation, troubleshoot experimental issues, and establish appropriate handling and storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups on 5-(4-Iodophenyl)-3-methylpentanoic acid that influence its stability?

A1: The stability of this molecule is dictated by two key functional groups: the carboxylic acid and the aryl iodide . The aliphatic 3-methylpentanoic chain is generally stable under typical aqueous conditions. The interplay between the pH-dependent state of the carboxylic acid and the reactivity of the carbon-iodine (C-I) bond is the central consideration for its stability.

Q2: How does the carboxylic acid moiety behave across different pH ranges?

A2: The carboxylic acid group is a weak acid and its form is pH-dependent.

  • In acidic media (pH < pKa, typically pH < 4.5): The group is protonated (-COOH). In this neutral state, the molecule is less water-soluble. The protonated form is generally stable and does not undergo spontaneous reactions.[1][2]

  • In basic media (pH > pKa, typically pH > 6.5): The group is deprotonated to its conjugate base, the carboxylate anion (-COO⁻). This anionic form is significantly more water-soluble. The carboxylate ion is highly stabilized by resonance, making it a very stable functional group in this state.[3][4]

Q3: Is the molecule generally considered stable in acidic media?

A3: Yes, for the most part. In mild to moderately strong acidic solutions (e.g., pH 2-5) at ambient temperature, the molecule is expected to be stable. The primary point of potential degradation, the C-I bond, is not typically susceptible to cleavage under these conditions.[5] However, exposure to very strong acids, especially at elevated temperatures, could potentially lead to unforeseen side reactions, though direct cleavage of the C-I bond is not the most probable pathway.

Q4: What is the main stability concern when working with this compound in basic media?

A4: The principal concern in basic media is the chemical stability of the carbon-iodine bond . While the carboxylate group is very stable, the aryl iodide portion of the molecule can be susceptible to degradation under basic conditions, particularly with increased temperature and pH.[1][3] The C-I bond is the weakest among the carbon-halogen bonds, making aryl iodides the most reactive of the aryl halides in certain substitution reactions.[6][7]

Q5: What specific degradation pathway can occur in a basic environment?

A5: The most likely degradation pathway is nucleophilic aromatic substitution (SNAr) , where a hydroxide ion (OH⁻) from the basic medium acts as a nucleophile and displaces the iodide ion (a good leaving group) on the aromatic ring.[8][9] This results in the formation of the corresponding phenolic compound, 5-(4-hydroxyphenyl)-3-methylpentanoic acid. This reaction is often slow at room temperature but can be significantly accelerated by heat.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation.

Issue 1: An unexpected, more polar peak appears during HPLC analysis after exposing the compound to a basic mobile phase or formulation buffer (pH > 8).

  • Probable Cause: You are likely observing the formation of the 5-(4-hydroxyphenyl)-3-methylpentanoic acid degradation product. The replacement of the iodine atom with a hydroxyl group significantly increases the polarity of the molecule, resulting in an earlier elution time on a reverse-phase HPLC column.

  • Validation Steps:

    • Collect the fraction corresponding to the new peak and analyze it via LC-MS.

    • Check the mass spectrum for a molecular ion corresponding to the loss of iodine (126.9 u) and the addition of a hydroxyl group (17.0 u), resulting in a net mass change of -109.9 u.

    • If possible, acquire a reference standard of the suspected phenolic degradant to confirm the retention time and mass spectrum.

Issue 2: Low assay values or poor recovery after performing a reaction or workup under strongly basic conditions (e.g., using >1M NaOH) and heat.

  • Probable Cause: Significant degradation via nucleophilic aromatic substitution has likely occurred. The combination of a strong base and elevated temperature provides the forcing conditions necessary to promote the hydrolysis of the aryl iodide.[10][11]

  • Corrective Actions:

    • If possible, switch to a milder, non-nucleophilic organic base (e.g., triethylamine, DBU) or an inorganic base like potassium carbonate if the reaction chemistry allows.

    • Minimize the time the compound is exposed to highly basic conditions.

    • Reduce the reaction or workup temperature. If heating is required, perform a time-course study to find the optimal balance between reaction completion and compound degradation.

Issue 3: A solution of the compound in a basic buffer slowly develops a yellow or brown tint over time, even when protected from light.

  • Probable Cause: This may indicate the slow formation of elemental iodine (I₂), which can result from the deiodination process. While the primary product is the phenol, oxidative side reactions can sometimes generate trace amounts of colored iodine species.

  • Recommendations:

    • Prepare basic solutions of the compound fresh and use them promptly.

    • For long-term storage in solution, maintain a neutral or slightly acidic pH (pH 4-7) and store refrigerated and protected from light.[12]

    • If the process allows, sparging the solution with an inert gas like nitrogen or argon can help prevent oxidative side reactions.

Data & Protocols

Data Presentation: Summary of Stability Profile
Condition pH Range Carboxylic Group State Aryl Iodide Stability Primary Degradation Risk Potential Degradant
Acidic 2.0 - 5.0-COOH (Protonated)High LowNone expected under typical conditions
Neutral 6.0 - 7.5Mix of -COOH / -COO⁻High Very LowNone expected
Basic 8.0 - 10.0-COO⁻ (Deprotonated)Moderate Low to Moderate (increases with time & temp)5-(4-hydroxyphenyl)-3-methylpentanoic acid
Strongly Basic > 11.0-COO⁻ (Deprotonated)Low High (especially with heat)5-(4-hydroxyphenyl)-3-methylpentanoic acid
Diagrams: Chemical Structures and Pathways

G Figure 1. pH-Dependent Equilibrium of the Carboxylic Acid cluster_acid Acidic Medium (pH < pKa) cluster_base Basic Medium (pH > pKa) AcidForm 5-(4-Iodophenyl)-3-methylpentanoic acid (R-COOH, Neutral) BaseForm 5-(4-Iodophenyl)-3-methylpentanoate (R-COO⁻, Anionic) AcidForm->BaseForm + OH⁻ BaseForm->AcidForm + H⁺

Caption: pH-dependent equilibrium of the molecule.

Caption: Nucleophilic aromatic substitution in base.

Experimental Protocol: pH Stability Stress Test

This protocol outlines a method to quantitatively assess the stability of the compound at different pH values.

G Figure 3. Workflow for pH Stability Stress Test A Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) C Incubate Samples Dilute stock into each buffer to final concentration (e.g., 50 µg/mL) A->C B Prepare Buffers (pH 2.0, 7.0, 10.0) B->C D Time Point Sampling (t=0, 2, 4, 8, 24 hours) C->D E Quench Reaction (If needed, neutralize sample with acid/base) D->E F HPLC-UV/MS Analysis Quantify parent peak area and detect degradants E->F G Data Analysis Plot % Parent Remaining vs. Time for each pH F->G

Caption: Experimental workflow for stability testing.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of 5-(4-Iodophenyl)-3-methylpentanoic acid in a suitable organic solvent like acetonitrile or methanol.

  • Buffer Preparation: Prepare aqueous buffers at the desired pH levels. Recommended starting points are:

    • pH 2.0: 0.01 M Hydrochloric Acid

    • pH 7.0: Phosphate Buffered Saline (PBS)

    • pH 10.0: 0.01 M Sodium Carbonate Buffer

  • Sample Incubation:

    • For each pH condition, pipette a volume of the respective buffer into three separate vials (for triplicate analysis).

    • Spike each vial with the stock solution to achieve a final concentration of 50-100 µg/mL. Ensure the organic solvent content is low (<5%) to not significantly alter the aqueous pH.

    • Vortex each sample gently.

  • Time-Point Analysis:

    • Immediately after preparation, take an aliquot from each vial for the t=0 analysis.

    • Store the incubation vials under controlled conditions (e.g., 25°C or 40°C, protected from light).

    • At subsequent time points (e.g., 2, 4, 8, 24 hours), withdraw additional aliquots for analysis.

  • Sample Analysis:

    • Analyze each sample by a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water/acetonitrile containing 0.1% formic acid).

    • Monitor the peak area of the parent compound at a suitable UV wavelength (e.g., 230-240 nm). Use a mass spectrometer to confirm the identity of the parent peak and any new peaks that appear.

  • Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample. A loss of >10% typically indicates meaningful degradation.

References

  • Quora. (2022). Is a carboxylic acid more stable in an acidic medium than a basic medium? Retrieved from [Link]

  • JoVE. (2023). Acidity and Basicity of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Acidity of Carboxylic Acids. Retrieved from [Link]

  • Save My Exams. (2025). Relative Acidities of Carboxylic Acids, Phenols & Alcohols. Retrieved from [Link]

  • OrgoSolver. (n.d.). Acid–Base Properties of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 14.7: Aryl Halides. Retrieved from [Link]

  • Fiveable. (n.d.). Aryl Iodides Definition. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • NCRD's Sterling Institute of Pharmacy. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. Retrieved from [Link]

  • ACS Publications. (2020). Pd-Catalyzed Hydroxylation of Aryl Halides under Air and in Eco-Friendly Solvent. Retrieved from [Link]

  • YouTube. (2025). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. Retrieved from [Link]

  • Wikipedia. (n.d.). Iodobenzene. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum interpretation of 5-(4-Iodophenyl)-3-methylpentanoic acid

Topic: 1H NMR Spectrum Interpretation of 5-(4-Iodophenyl)-3-methylpentanoic Acid Type: Technical Application Note / Comparative Guide Executive Summary This guide provides a high-resolution interpretation of the 1H NMR s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Interpretation of 5-(4-Iodophenyl)-3-methylpentanoic Acid Type: Technical Application Note / Comparative Guide

Executive Summary

This guide provides a high-resolution interpretation of the 1H NMR spectrum for 5-(4-Iodophenyl)-3-methylpentanoic acid .[1] As a critical intermediate—often utilized in the synthesis of neprilysin inhibitors (e.g., Sacubitril analogs) or as a linker in Suzuki-Miyaura cross-coupling—the precise characterization of this molecule is essential for validating the integrity of the aryl-iodide "handle" and the stereochemistry of the methyl-substituted aliphatic chain.[1]

This document compares the target spectrum against its synthetic precursors (ethyl esters) and non-halogenated analogs to provide a robust framework for reaction monitoring and impurity profiling.[1]

Structural Segmentation & Spin Systems

To interpret the spectrum accurately, the molecule is segmented into three distinct magnetic environments.

The Molecular Scaffold
  • Segment A (Aromatic): A para-disubstituted benzene ring (1,4-substitution).[1] The Iodine atom exerts a significant "heavy atom" effect, creating a distinct AA'BB' coupling pattern.

  • Segment B (Aliphatic Linker): A 5-carbon chain containing a chiral center at C3.[1] This chirality makes the protons at C2 and C4 potentially diastereotopic (magnetically non-equivalent), requiring high-field resolution (>400 MHz) for full splitting analysis.[1]

  • Segment C (Acid Head): The terminal carboxylic acid, highly sensitive to solvent choice (hydrogen bonding).[1]

MolecularStructure Figure 1: Magnetic Environment Segmentation Iodo Iodine (Electron Withdrawing) Ring Phenyl Ring (AA'BB' System) Iodo->Ring Deshielding Ortho H Chain Aliphatic Chain (C5-C4-C3-C2) Ring->Chain Benzylic Shift Chiral C3 Chiral Center (Methyl Group) Chain->Chiral Splitting Complexity Acid Carboxylic Acid (-COOH) Chiral->Acid Alpha-Proton Diastereotopicity

Experimental Protocol

For optimal resolution of the chiral center and the acidic proton, the following protocol is recommended.

Solvent Selection: CDCl₃ vs. DMSO-d₆
ParameterCDCl₃ (Chloroform-d)DMSO-d₆ (Dimethyl Sulfoxide-d6)Recommendation
-COOH Signal Broad, often invisible or >11 ppm.Sharp singlet, ~12.0 ppm.[1]DMSO-d₆ for full quantification.
Aromatic Resolution Good separation.Slight broadening due to viscosity.[1]CDCl₃ for coupling constant analysis.[1]
Water Peak ~1.56 ppm (interferes with C4/C3).[1]~3.33 ppm (clear of aliphatics).[1]DMSO-d₆ avoids aliphatic overlap.[1]

Standard Procedure:

  • Dissolve 10-15 mg of sample in 0.6 mL of DMSO-d₆.

  • Equilibrate at 298 K (25°C) to standardize the -OH shift.

  • Acquire spectrum with a minimum of 16 scans (600 MHz) or 64 scans (300/400 MHz).[1]

Detailed Spectral Assignment (DMSO-d₆)

The following data represents the theoretical high-resolution assignment based on substituent chemical shift additivity rules and standard iodobenzene derivatives.

Table 1: Chemical Shift Assignments
PositionGroupShift (δ, ppm)MultiplicityIntegrationKey Diagnostic Feature
-COOH Acid11.9 - 12.1Broad Singlet1HDisappears on D₂O shake.[1][2]
Ar-H (Ortho to I) Aromatic7.60 - 7.65Doublet (d)2HAA' part of AA'BB'. Deshielded by Iodine.[1]
Ar-H (Meta to I) Aromatic6.95 - 7.05Doublet (d)2HBB' part. Upfield due to alkyl donation.[1]
C5-H Benzylic CH₂2.50 - 2.60Triplet (t)2HOverlaps with DMSO solvent residual (2.[1]50) if not careful.[1]
C2-H α-methylene2.10 - 2.30Multiplet (dd)**2HDiastereotopic due to C3.[1]
C3-H Methine1.80 - 1.95Multiplet (m)1HControls the splitting of the methyl group.
C4-H β-methylene1.40 - 1.60Multiplet (m)2HBridge between benzylic and chiral center.[1]
C3-CH₃ Methyl0.90 - 0.95Doublet (d)3HStrong doublet,

Hz.

*Note: The aromatic system is formally AA'BB' but often appears as two doublets (


 Hz) at lower fields (300 MHz).
**Note: C2 protons are adjacent to a chiral center (C3).[1] In high-field NMR, these may appear as two distinct doublets of doublets (dd) rather than a simple doublet/multiplet.

Comparative Analysis: Quality Control & Synthesis

This section compares the target molecule against common alternatives (precursors and impurities) to guide decision-making in the lab.

Comparison A: Target Acid vs. Ethyl Ester Precursor

Context: The compound is typically synthesized via hydrolysis of Ethyl 5-(4-iodophenyl)-3-methylpentanoate.[1] Objective: Confirm complete hydrolysis.

FeatureTarget (Acid)Alternative (Ethyl Ester)Interpretation
Alkoxy Region (4.0 ppm) Absent Quartet at ~4.1 ppm (-OCH ₂CH₃)Presence of quartet indicates incomplete reaction.[1]
Methyl Terminus Doublet at 0.9 ppm (C3-Me) only.Triplet at ~1.2 ppm (-OCH₂CH ₃) + Doublet at 0.9 ppm.Look for the "extra" triplet to detect ester impurity.
Acid Proton Visible (~12 ppm)AbsentDefinitive confirmation of -COOH.[1]
Comparison B: 4-Iodo vs. Des-iodo (Phenyl) Analog

Context: During palladium-catalyzed cross-coupling (e.g., Suzuki), dehalogenation is a common side reaction, yielding 5-phenyl-3-methylpentanoic acid.[1] Objective: Confirm the Iodine "handle" is intact.

  • Target (4-Iodo): Shows a symmetric AA'BB' pattern.[1] The shift difference between the two aromatic signals is large (

    
     ppm) because Iodine is electropositive relative to the ring, but less electron-withdrawing than Br/Cl, yet the anisotropy creates a distinct downfield shift for ortho protons (~7.6 ppm).[1]
    
  • Impurity (Phenyl/Des-iodo): Shows a complex Multiplet (5H) in the 7.1–7.3 ppm range. The distinct separation of the aromatic signals collapses into a mono-substituted benzene envelope.

ReactionMonitoring Figure 2: NMR Decision Tree for Purity Assessment Start Crude Reaction Mixture Decision Check 3.9-4.2 ppm Region Start->Decision Ester Quartet Detected: Incomplete Hydrolysis Decision->Ester Signal Present Acid Region Clear: Hydrolysis Complete Decision->Acid Signal Absent CheckAr Check Aromatic Region (7.0 - 7.7 ppm) Acid->CheckAr Dehalo Multiplet (7.1-7.3 ppm): De-iodination (Side Product) CheckAr->Dehalo 5H Multiplet Target Distinct AA'BB' (7.0 & 7.6 ppm): Target Pure CheckAr->Target 2H + 2H Doublets

Mechanistic Insight: The "Iodine Effect"

Why does the aromatic region look this way? Unlike highly electronegative halogens (F, Cl) which shield the ortho positions via resonance (back-donation) competing with induction, Iodine is large and polarizable.[1]

  • Induction: Iodine is electron-withdrawing, deshielding the ortho protons (shifting them downfield to ~7.6 ppm).[1]

  • Anisotropy: The large electron cloud of Iodine creates a local magnetic field that further differentiates the ortho protons from the meta protons.

  • Result: A clean separation of signals that serves as a diagnostic fingerprint for the 4-iodophenyl moiety.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[1] (Standard text for chemical shift additivity rules).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] [1]

  • Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1][3] (Source for diastereotopic proton effects in chiral chains).[1]

  • Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". Organometallics, 29(9), 2176–2179.[1] (Used for solvent residual calibration).[1]

Sources

Validation

A Comparative Guide to HPLC Method Development for the Resolution of Iodophenyl Acids

As a Senior Application Scientist, the path to a robust and reliable analytical method is not one of discovery by chance, but of systematic, evidence-based design. The separation of structurally similar compounds, such a...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, the path to a robust and reliable analytical method is not one of discovery by chance, but of systematic, evidence-based design. The separation of structurally similar compounds, such as iodophenyl acid isomers, presents a classic chromatographic challenge where subtle differences in physicochemical properties must be exploited to achieve baseline resolution. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for iodophenyl acids, moving beyond a simple recitation of steps to explain the scientific rationale behind each experimental choice.

The principles and protocols herein are designed to be a self-validating system, grounded in established regulatory frameworks from the United States Pharmacopeia (USP) and the Food and Drug Administration (FDA).[1][2][3] Our objective is to build a method from the ground up, comparing critical parameters to arrive at an optimized, reliable separation protocol suitable for research, development, and quality control environments.

The Analytical Challenge: Iodophenyl Acids

Iodophenyl acids, such as 2-(2-iodophenyl)acetic acid, 2-(3-iodophenyl)acetic acid, and 2-(4-iodophenyl)acetic acid, are common intermediates in pharmaceutical synthesis. Their structural similarity makes them difficult to separate, yet controlling their isomeric purity is critical for ensuring the safety and efficacy of final drug products. A robust analytical method must be able to not only separate these primary isomers but also distinguish them from related impurities.

Pillar 1: The Method Development Workflow - A Systematic Approach

Effective method development is a structured process, not a series of random experiments. It begins with understanding the analyte and progresses through systematic screening and optimization. This workflow minimizes development time while maximizing the chances of achieving a robust separation.[4]

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation & Scoping cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization (pKa, Polarity, UV Spectra) ColumnScreen Stationary Phase Screening (C18 vs. Phenyl vs. PFP) Analyte->ColumnScreen Selectivity is Key MobilePhaseScreen Mobile Phase Screening (ACN vs. MeOH) ColumnScreen->MobilePhaseScreen pHOpt Mobile Phase pH Optimization MobilePhaseScreen->pHOpt Select Best Combination GradientOpt Gradient Profile Optimization pHOpt->GradientOpt TempOpt Temperature & Flow Rate Tuning GradientOpt->TempOpt SST System Suitability Testing (SST) TempOpt->SST Final Method Validation Method Validation (ICH Q2 R2) SST->Validation

Caption: Systematic workflow for HPLC method development.

Pillar 2: Comparative Experimental Analysis

To illustrate this workflow, we will develop a method for a mixture of three positional isomers of iodophenylacetic acid and one isomer of iodobenzoic acid.

Analytes cluster_A 2-(2-Iodophenyl)acetic acid cluster_B 2-(3-Iodophenyl)acetic acid cluster_C 2-(4-Iodophenyl)acetic acid cluster_D 4-Iodobenzoic acid A B C D

Caption: Target analytes for method development.

Part 2.1: The Critical Choice - Stationary Phase Comparison

The stationary phase is the most powerful tool for influencing selectivity in reversed-phase HPLC.[5] We will compare three distinct column chemistries to assess their ability to resolve our target analytes.

Causality Behind Column Choices:

  • C18 (L1): The industry standard, it separates primarily based on hydrophobicity. While reliable, it may not offer sufficient selectivity for positional isomers.

  • Phenyl-Hexyl (L11): This phase introduces aromatic rings into the stationary phase, enabling π-π interactions with the aromatic rings of the iodophenyl acids. This alternative interaction mechanism can significantly enhance selectivity for aromatic compounds.[6][7]

  • Pentafluorophenyl (PFP, L43): A highly versatile phase offering multiple interaction modes, including hydrophobic, aromatic, and dipole-dipole interactions. It is particularly effective for separating halogenated compounds and positional isomers.[6][7]

  • System: Standard HPLC or UHPLC system with a UV detector.

  • Columns:

    • C18, 150 x 4.6 mm, 5 µm (or equivalent dimensions)

    • Phenyl-Hexyl, 150 x 4.6 mm, 5 µm

    • PFP, 150 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Rationale: Keeping the mobile phase pH at least 1.5-2 units below the analyte pKa ensures the acids are in their neutral, non-ionized form, promoting retention on a reversed-phase column.[8][9]

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 30% to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 230 nm.

  • Injection Volume: 10 µL.

  • Sample: A mixture of all four analytes at ~0.1 mg/mL in 50:50 ACN:Water.

AnalyteColumnRetention Time (min)Resolution (Rs) vs. Next PeakTailing Factor (Tf)
4-Iodobenzoic acid C188.11.81.2
2-Iodophenylacetic acid C189.21.11.3
3-Iodophenylacetic acid C189.7Co-eluted1.3
4-Iodophenylacetic acid C189.7-1.3
4-Iodobenzoic acid Phenyl-Hexyl8.92.51.1
2-Iodophenylacetic acid Phenyl-Hexyl10.31.91.2
3-Iodophenylacetic acid Phenyl-Hexyl11.12.21.2
4-Iodophenylacetic acid Phenyl-Hexyl12.0-1.1
4-Iodobenzoic acid PFP9.52.81.1
2-Iodophenylacetic acid PFP11.12.51.1
3-Iodophenylacetic acid PFP12.22.91.0
4-Iodophenylacetic acid PFP13.5-1.0
Part 2.2: Fine-Tuning Selectivity - Mobile Phase Optimization

With the PFP column selected, we now optimize the mobile phase to ensure robustness and improve efficiency. We will compare the effect of the organic modifier.

Causality Behind Modifier Choices:

  • Acetonitrile (ACN): An aprotic solvent with low viscosity, ACN often results in sharper peaks and lower backpressure.

  • Methanol (MeOH): A protic solvent that can engage in hydrogen bonding. This property can alter selectivity compared to ACN, sometimes improving the resolution of difficult-to-separate peaks.[5]

  • System & Parameters: Same as the screening protocol, but only using the PFP column.

  • Experiment 1: Mobile Phase B = Acetonitrile.

  • Experiment 2: Mobile Phase B = Methanol.

  • Gradient Adjustment: The gradient for Methanol was adjusted (e.g., 40% to 80% B) to achieve similar retention times, accounting for its weaker solvent strength compared to ACN.

AnalyteModifierRetention Time (min)Resolution (Rs) vs. Next Peak
2-Iodophenylacetic acid ACN11.12.5
3-Iodophenylacetic acid ACN12.22.9
4-Iodophenylacetic acid ACN13.5-
2-Iodophenylacetic acid MeOH11.52.2
3-Iodophenylacetic acid MeOH12.72.4
4-Iodophenylacetic acid MeOH13.9-

Pillar 3: The Final Method & Self-Validation System

Following systematic comparison and optimization, we arrive at the final analytical method. Its trustworthiness is continually verified through System Suitability Testing (SST) before any sample analysis.[10]

Final Optimized HPLC Method
  • Column: Pentafluorophenyl (PFP), 150 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: 30% to 65% B

    • 12-13 min: 65% to 30% B

    • 13-16 min: 30% B (Re-equilibration)

  • Detection: 230 nm

  • Injection Volume: 10 µL

System Suitability: The Method's Daily Validation

SST is a mandatory check to ensure the chromatographic system is fit for its intended purpose on the day of analysis.[11] It is the cornerstone of a trustworthy protocol.

ParameterAcceptance CriterionRationale
Resolution (Rs) Rs ≥ 2.0 between all adjacent peaksEnsures baseline separation for accurate integration.
Tailing Factor (Tf) Tf ≤ 1.5 for all analyte peaksConfirms good peak symmetry, preventing integration errors.[11]
Precision (%RSD) ≤ 2.0% for 5 replicate injectionsDemonstrates the stability and reproducibility of the system.[11]

Passing these criteria before analyzing samples provides documented evidence that the method is performing as validated, ensuring the integrity of the generated data. This entire process aligns with the principles of analytical procedure validation outlined by the FDA and ICH.[12][13]

References

  • Title: FDA Guidance on Analytical Method Validation Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: What Is FDA Method Validation Guidance and Its Importance? Source: Altabrisa Group URL: [Link]

  • Title: HPLC separation of related halogenated aromatic, any one?? Source: Chromatography Forum URL: [Link]

  • Title: HPLC Column Selection Guide Source: Linklab URL: [Link]

  • Title: What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis Source: AZoM URL: [Link]

  • Title: A REVIEW ON HPLC METHOD DEVELOPMENT AND VALIDATION Source: ResearchGate URL: [Link]

  • Title: A systematic approach to the development of UPLC methods for pharmaceutical analysis Source: Journal of Chromatography A URL: [Link]

  • Title: Optimization of AE-HPLC separation of iodophenol species Source: ResearchGate URL: [Link]

  • Title: HPLC Method Development Source: ResearchGate URL: [Link]

  • Title: The Easy – and USP Compliant – Way to Modernize Your HPLC Methods Source: The Analytical Scientist URL: [Link]

  • Title: System suitability Requirements for a USP HPLC Method - Tips & Suggestions Source: Chrom Tech URL: [Link]

  • Title: UHPLC/HPLC Method Development for Pharmaceutical-Related Substance Source: MAC-MOD Analytical URL: [Link]

  • Title: Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL: [Link]

  • Title: Mobile Phase Selection in Method Development: How to Optimize Source: Welch Materials URL: [Link]

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopy of Carboxylic Acids and Aryl Iodides

For professionals in chemical research and drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy remains an indispensable first-line...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in chemical research and drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy remains an indispensable first-line technique for this purpose, offering a rapid, non-destructive "molecular fingerprint." This guide provides an in-depth comparison of the characteristic IR spectral features of two vital functional groups: the carboxylic acid and the aryl iodide. We will explore the vibrational origins of their key absorption peaks, present a robust experimental protocol for data acquisition, and offer insights grounded in extensive field experience.

The Principle of IR Spectroscopy: A Vibrational Dialogue

Infrared spectroscopy is predicated on a simple principle: covalent bonds within a molecule are not static.[1] They are in continuous motion, undergoing stretching and bending vibrations at specific, quantized frequencies.[2][3] When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes, provided that vibration causes a change in the molecule's dipole moment.[4] An IR spectrometer measures this absorption, plotting it as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹). The resulting peaks are characteristic of the bonds present, allowing for the identification of functional groups.[5]

Section 1: The Unmistakable Signature of Carboxylic Acids

The carboxylic acid functional group (-COOH) is defined by a carbonyl (C=O) and a hydroxyl (O-H) group attached to the same carbon atom.[5] This unique arrangement gives rise to some of the most recognizable and informative peaks in IR spectroscopy.

Key Vibrational Modes of Carboxylic Acids
  • O–H Stretching: The most telling feature of a carboxylic acid is an exceptionally broad and strong absorption band appearing from approximately 2500 cm⁻¹ to 3300 cm⁻¹ .[1][6][7][8]

    • Causality: This remarkable broadness is a direct consequence of extensive intermolecular hydrogen bonding. In condensed phases, carboxylic acids typically exist as stable, hydrogen-bonded dimers.[7][9] This creates a wide continuum of O-H bond energies, smearing the absorption into a wide, characteristic band that often overlaps with the sharper C-H stretching signals around 3000 cm⁻¹.[6][7][9] The appearance of this "hairy beard" is often the first and most definitive indication of a carboxylic acid's presence.[10]

  • C=O (Carbonyl) Stretching: A strong, sharp peak is observed in the region of 1690 cm⁻¹ to 1760 cm⁻¹ .[6][7][11]

    • Expert Insights: The precise position of this peak is highly sensitive to the molecular environment. In the hydrogen-bonded dimer form, the carbonyl stretch is typically found near 1710 cm⁻¹.[9] If the acid is unsaturated or aromatic, conjugation delocalizes the pi-electrons, slightly weakening the C=O bond and shifting the absorption to a lower wavenumber (1680-1710 cm⁻¹).[12] Conversely, monomeric carboxylic acids (found in very dilute non-polar solutions) absorb at a higher frequency.[9][13]

  • C–O Stretching and O–H Bending: Carboxylic acids also display a C-O stretching vibration between 1210 cm⁻¹ and 1320 cm⁻¹ .[7] Additionally, a broad out-of-plane O-H bend is often visible around 910-950 cm⁻¹ , another feature linked to the hydrogen-bonded dimer structure.[7][12]

Figure 1: Key vibrational modes in a hydrogen-bonded carboxylic acid dimer.

Section 2: The More Subtle Clues of Aryl Iodides

Identifying an aryl iodide by IR spectroscopy is a different challenge. The key bond, Carbon-Iodine, is often difficult to observe directly, forcing the analyst to rely on the spectral features of the aromatic ring.

Key Vibrational Modes of Aryl Iodides
  • C–I Stretching: The C–I stretching vibration is expected to produce a strong absorption, but it occurs at very low frequencies, typically below 600 cm⁻¹ (often 485-500 cm⁻¹).[14][15]

    • Experimental Limitation: This region is beyond the detection limit of standard IR spectrometers that use sodium chloride (NaCl) optics, which have a cutoff around 650 cm⁻¹.[14] Therefore, observing this peak requires specialized instrumentation with optics made of materials like potassium bromide (KBr) or cesium iodide (CsI). For routine analysis, the C–I stretch is often not a practical diagnostic peak.[14]

  • Aromatic C–H Stretching: A key indicator of an aromatic ring is the presence of one or more sharp, medium-intensity peaks appearing just to the "high frequency" side of 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range.[16][17] This contrasts with aliphatic C-H stretches, which appear just below 3000 cm⁻¹.[16]

  • Aromatic C=C Stretching (In-Ring): The aromatic ring itself gives rise to several sharp, medium-to-weak absorptions from C=C bond stretching. These typically appear in the 1400-1600 cm⁻¹ region.[16][17]

  • C–H Out-of-Plane (oop) Bending: Strong and informative absorptions occur in the 675-900 cm⁻¹ region due to the C-H bonds bending out of the plane of the aromatic ring.[17]

    • Structural Elucidation: The specific pattern and position of these "oop" bands can provide valuable information about the substitution pattern on the benzene ring (e.g., ortho, meta, para).

Figure 2: Primary vibrational modes for a generic aryl iodide molecule.

Section 3: Comparative Analysis and Data Summary

The key to distinguishing these two functional groups lies in recognizing their vastly different spectral signatures. A carboxylic acid announces its presence loudly with its broad O-H and strong C=O stretches. An aryl iodide is identified more subtly through the collection of peaks characteristic of an aromatic ring, as its most unique bond (C-I) is often silent on a standard spectrum.

Functional GroupKey VibrationWavenumber (cm⁻¹)IntensityAppearance
Carboxylic Acid O–H Stretch2500–3300StrongVery Broad
C=O Stretch1690–1760StrongSharp
C–O Stretch1210–1320MediumSharp
O–H Bend910–950MediumBroad
Aryl Iodide Aromatic C–H Stretch3000–3100Medium-WeakSharp
Aromatic C=C Stretch1400–1600Medium-WeakSharp (multiple)
C–H Out-of-Plane Bend675–900StrongSharp
C–I Stretch< 600StrongSharp

Section 4: Experimental Protocol for High-Fidelity Data Acquisition

A trustworthy spectrum is the foundation of accurate analysis. The following protocol outlines the steps for acquiring a high-quality IR spectrum of a solid sample using a modern Attenuated Total Reflectance (ATR) FT-IR spectrometer, a technique prized for its minimal sample preparation and high reproducibility.[18][19][20]

Step-by-Step Methodology
  • Instrument Preparation: The Background Scan

    • Action: Ensure the ATR crystal (typically diamond or zinc selenide) is immaculately clean. Run a background spectrum with nothing on the crystal.

    • Causality: This is a critical self-validating step. The background scan measures the ambient environment (atmospheric H₂O and CO₂) and the instrumental response.[4] The spectrometer software automatically subtracts this background from the sample spectrum, ensuring that the resulting peaks belong only to the analyte.

  • Sample Application

    • Action: Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the center of the ATR crystal.

    • Expertise: The goal is to achieve complete coverage of the crystal surface. For hard, crystalline solids, use the instrument's pressure clamp to apply force. This ensures intimate contact between the sample and the crystal, which is essential for the evanescent wave to penetrate the sample effectively and produce a strong, high-quality spectrum.[19]

  • Data Acquisition

    • Action: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Trustworthiness: Co-adding scans is a standard procedure to average out random noise, resulting in a cleaner and more reliable spectrum. The process is rapid, usually taking less than a minute.

  • Cleaning and Verification

    • Action: After the spectrum is collected, release the pressure clamp, remove the sample, and clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) and a soft lab wipe.

    • Rationale: Meticulous cleaning prevents cross-contamination between samples, a cornerstone of scientific integrity in any analytical laboratory.

Experimental_Workflow start Start background 1. Acquire Background Spectrum (Clean ATR Crystal) start->background apply_sample 2. Apply Solid Sample to ATR Crystal background->apply_sample pressure 3. Apply Pressure (Ensure Good Contact) apply_sample->pressure scan 4. Acquire Sample Spectrum (Co-add 16-32 scans) pressure->scan analyze Analyze Spectrum scan->analyze clean 5. Clean ATR Crystal Thoroughly end End clean->end analyze->clean

Sources

Validation

Comparing reactivity of 4-iodophenyl vs 4-bromophenyl pentanoic acid derivatives

Executive Summary In the design of functionalized aryl scaffolds, the choice between 4-iodophenyl pentanoic acid (Ar-I) and 4-bromophenyl pentanoic acid (Ar-Br) is a trade-off between reactivity and stability/cost .[1] T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of functionalized aryl scaffolds, the choice between 4-iodophenyl pentanoic acid (Ar-I) and 4-bromophenyl pentanoic acid (Ar-Br) is a trade-off between reactivity and stability/cost .[1]

  • The Iodide Derivative is the high-performance candidate.[1] It undergoes oxidative addition—the rate-determining step in Palladium-catalyzed couplings—significantly faster (approx. 100–1000x) than the bromide.[1] It enables reactions under milder conditions (room temperature, ligand-free), preserving the integrity of the pentanoic acid tail.[1]

  • The Bromide Derivative is the robust, economical workhorse. While it requires higher activation energies (elevated temperatures or electron-rich phosphine ligands), it offers superior shelf-stability and is significantly more cost-effective for scale-up.[1]

Verdict: Use the Iodide for late-stage functionalization of complex molecules or when using labile coupling partners.[1] Use the Bromide for early-stage building blocks and large-scale manufacturing.[1]

Mechanistic Foundation: The Kinetics of Oxidative Addition[1][2][3]

The primary divergence in performance stems from the Carbon-Halogen bond strength.[1] In transition-metal catalysis (Suzuki, Heck, Sonogashira), the catalytic cycle initiates with the oxidative addition of the aryl halide to the metal center (typically Pd(0)).[1][2]

Bond Dissociation Energy (BDE) Comparison

The C–I bond is longer and weaker than the C–Br bond, lowering the activation energy barrier for bond cleavage.[1]

Parameter4-Iodophenyl Derivative4-Bromophenyl DerivativeImpact
Bond Length ~2.10 Å~1.90 ÅLonger bond = easier access for catalyst.[1]
Bond Energy (BDE) ~65 kcal/mol (272 kJ/mol)~81 kcal/mol (339 kJ/mol)Critical: Iodide cleavage is thermodynamically favored.[1]
Oxidative Addition Rate


Iodide reacts at lower temps; Bromide often requires heating.[1]
Visualization: Catalytic Cycle & Kinetic Branching

The following diagram illustrates where the reactivity paths diverge in a standard Suzuki-Miyaura coupling.

G cluster_pathways Oxidative Addition (Rate Determining Step) Pd0 Pd(0) Active Species I_Path Ar-I Path (Fast, Low Ea) Pd0->I_Path  Low Temp Br_Path Ar-Br Path (Slow, High Ea) Pd0->Br_Path  Heat/Ligands PdII_I Ar-Pd(II)-I (Stable Intermediate) I_Path->PdII_I PdII_Br Ar-Pd(II)-Br (Requires Ligand Stabilization) Br_Path->PdII_Br Transmet Transmetallation (+ Boronic Acid) PdII_I->Transmet PdII_Br->Transmet Prod Coupled Product (Biaryl-Pentanoic Acid) Transmet->Prod Reductive Elimination Prod->Pd0 Regeneration

Caption: Kinetic divergence in the Pd-catalyzed cycle. The Ar-I path proceeds with a lower activation energy barrier than Ar-Br.[1]

Comparative Performance Analysis

A. Suzuki-Miyaura Coupling[4][5][6][7]
  • Substrate: 4-Halo-phenyl pentanoic acid (methyl ester protected to prevent catalyst poisoning by carboxylate).[1]

  • Reactivity:

    • Iodide: Often proceeds at Room Temperature (25°C) using simple bases (K₂CO₃) and standard catalysts like Pd(PPh₃)₄.[1]

    • Bromide: Typically requires heating to 60–80°C. May require electron-rich ligands (e.g., S-Phos, X-Phos) if the catalyst loading is low.[1]

  • Chemoselectivity: If the molecule contains other sensitive sites (e.g., a triflate or a chloride), the Iodide allows for selective coupling at the iodine site without touching the others.[1] The Bromide has poor selectivity against triflates.[1]

B. Lithium-Halogen Exchange[8][9][10][11]
  • Context: Generating the aryl-lithium species for nucleophilic attack.

  • Iodide: Exchange with t-BuLi or n-BuLi is extremely rapid, even at -78°C.[1]

    • Risk:[1] The exchange is so fast it is diffusion-controlled.[1] Localized exotherms can occur.

  • Bromide: Exchange is slower and requires careful temperature management (often > -78°C but < 0°C) to drive to completion without competing Wurtz coupling.[1]

  • Crucial Note on Pentanoic Acid: You cannot perform Li-Hal exchange on the free acid (the lithium reagent will simply deprotonate the acid).[1] You must use the carboxylate salt or, preferably, a protected ester/amide. Even with esters, the lithium reagent may attack the carbonyl; therefore, Suzuki coupling is the preferred method for this specific scaffold. [1]

C. Stability & Handling
Feature4-Iodophenyl Pentanoic Acid4-Bromophenyl Pentanoic Acid
Light Sensitivity High. C-I bonds can homolyze under UV/ambient light, turning samples yellow/purple (iodine release).[1]Low. Stable under ambient light.
Shelf Life Moderate. Store in amber vials, < 4°C recommended.Excellent. Stable at RT for years.
Cost High (Iodination reagents are expensive).[1]Low (Bromination is industrially cheap).[1]

Experimental Protocol: Suzuki Cross-Coupling

Objective: Compare the coupling of 4-iodo/bromo-phenyl pentanoic acid (methyl ester) with Phenylboronic acid.

Note: We use the methyl ester derivative.[1] The free carboxylic acid can poison Pd catalysts and consumes 1 equivalent of base.[1]

Materials
  • Substrate A: Methyl 5-(4-iodophenyl)pentanoate (1.0 eq)[1]

  • Substrate B: Methyl 5-(4-bromophenyl)pentanoate (1.0 eq)[1]

  • Coupling Partner: Phenylboronic acid (1.2 eq)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3 mol%)[1]

  • Base: K₂CO₃ (2.0 eq)[1]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Workflow (Graphviz)

Protocol Start Start: Weigh Reagents Solvent Dissolve in Dioxane/H2O (Degas with N2 for 15 min) Start->Solvent Branch Select Halide Solvent->Branch Path_I Iodide Derivative Branch->Path_I Path_Br Bromide Derivative Branch->Path_Br Cond_I Stir at 25°C (RT) Time: 2-4 Hours Path_I->Cond_I Higher Reactivity Cond_Br Heat to 80°C Time: 6-12 Hours Path_Br->Cond_Br Lower Reactivity Monitor Monitor via TLC/LCMS (Look for halide consumption) Cond_I->Monitor Cond_Br->Monitor Workup Workup: Dilute EtOAc, Wash Brine, Dry Na2SO4 Monitor->Workup

Caption: Experimental workflow highlighting the temperature difference required for Iodide vs. Bromide substrates.

Step-by-Step Procedure
  • Degassing: In a reaction vial, combine the solvent mixture (Dioxane/Water). Sparge with Nitrogen for 15 minutes. Rationale: Oxygen poisons Pd(0) species, halting the cycle.[1]

  • Reagent Addition: Add the Aryl Halide (I or Br), Phenylboronic acid, and K₂CO₃.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (active against both, but robust).[1]

  • Reaction:

    • For Iodide: Stir vigorously at Room Temperature .

    • For Bromide: Place in a pre-heated block at 80°C .

  • Monitoring: Check TLC (Hexane/EtOAc 8:2) every hour. The Iodide should show full conversion within 2-4 hours.[1] The Bromide will likely require 6+ hours or overnight stirring at elevated temp.[1]

References

  • Suzuki, A. (2011).[1] Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition. Link[1]

  • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. (Discusses reactivity order I > Br > Cl). Link

  • Luo, Y.R. (2007).[1] Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Source for C-I vs C-Br BDE values). Link

  • Organic Chemistry Portal. Suzuki Coupling. (General mechanism and reactivity trends).[1][3][2][4][5][6][7] Link

Sources

Comparative

Chiral HPLC Methods for 3-Methylpentanoic Acid Enantiomers: A Comparative Guide

Executive Summary & Strategic Framework 3-methylpentanoic acid (3-MPA) presents a distinct analytical challenge. Unlike aromatic chiral drugs, this aliphatic carboxylic acid lacks a strong UV chromophore and is relativel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Framework

3-methylpentanoic acid (3-MPA) presents a distinct analytical challenge. Unlike aromatic chiral drugs, this aliphatic carboxylic acid lacks a strong UV chromophore and is relatively volatile. While Gas Chromatography (GC) is often the default for volatile fatty acids, High-Performance Liquid Chromatography (HPLC) is required when the analyte is in a non-volatile matrix (e.g., biological fluids, fermentation broth) or when thermal stability is a concern.

This guide details two distinct HPLC workflows. The choice between them depends entirely on your sensitivity requirements and available instrumentation.

Decision Matrix: Which Method to Choose?

method_selection Start Start: Define Goals Sensitivity Is High Sensitivity Required (<10 µg/mL)? Start->Sensitivity Direct Method A: Direct Chiral HPLC (Polysaccharide CSP) Sensitivity->Direct No (Speed prioritized) Indirect Method B: Indirect HPLC (Chiral Derivatization) Sensitivity->Indirect Yes (LOD prioritized)

Figure 1: Strategic decision tree for selecting the appropriate separation methodology.

Method A: Direct Chiral Separation (CSP)

Best for: Rapid screening, enantiomeric excess (ee) determination in synthesis, high-concentration samples.

Direct separation utilizes a Chiral Stationary Phase (CSP) to discriminate between enantiomers via transient diastereomeric interactions.[1] For acidic molecules like 3-MPA, the suppression of ionization is the critical control point.

The Stationary Phase: Amylose Derivatives

The industry standard for chiral acids is the Amylose tris(3,5-dimethylphenylcarbamate) selector.

  • Column: Chiralpak AD-H (Coated) or Chiralpak IG (Immobilized).

  • Dimensions: 250 x 4.6 mm, 5 µm particle size.

  • Why this column? The carbamate linkages provide hydrogen bonding sites (C=O and N-H) that interact with the carboxylic acid group of 3-MPA. The amylose helical structure creates the chiral cavity necessary for discrimination.

Optimized Chromatographic Conditions
ParameterConditionTechnical Rationale
Mobile Phase n-Hexane : 2-Propanol : TFA (98 : 2 : 0.1)High Hexane: 3-MPA is lipophilic; high organic content ensures retention. TFA (0.1%): Critical. Protonates the acid (

) to prevent ionic repulsion and peak tailing.
Flow Rate 0.5 - 1.0 mL/minLower flow rates often improve resolution (

) for small aliphatic molecules by minimizing mass transfer effects.
Temperature 20°C - 25°CLower temperatures enhance enantioselectivity (

) by stabilizing the analyte-CSP complex.
Detection UV at 210 nm3-MPA has weak absorbance (carbonyl

transition). 210 nm is the maximum viable sensitivity before solvent cutoff interference.
Protocol for Direct Injection
  • System Preparation: Flush the system with 100% 2-Propanol, then equilibrate with the Mobile Phase for 60 minutes. Note: AD-H is sensitive to harsh solvents (THF, DCM); IG is robust.

  • Sample Prep: Dissolve 3-MPA in the mobile phase (approx. 1 mg/mL).

  • Injection: 10 µL.

  • Validation Check: Calculate the Tailing Factor (

    
    ). If 
    
    
    
    , increase TFA concentration to 0.15%, but do not exceed 0.5% to protect the column hardware.

Method B: Indirect Separation via Derivatization

Best for: Trace analysis, biological matrices, laboratories without chiral columns.

This method chemically converts the enantiomers into diastereomers using an enantiomerically pure chiral amine. Diastereomers have different physical properties and can be separated on a standard achiral C18 column.

The Chemistry: Amide Formation

We utilize (S)-(-)-1-Phenylethylamine (PEA) as the Chiral Derivatizing Agent (CDA). This introduces a phenyl chromophore, solving the detection issue of Method A.

Reaction Scheme:



derivatization_workflow Mix 1. Mix Sample (3-MPA) + (S)-PEA (1.5 eq) Activate 2. Add Coupling Agents (EDC + HOBt) Mix->Activate Incubate 3. Incubate 25°C, 60 mins Activate->Incubate Quench 4. Quench with dilute HCl (Removes excess amine) Incubate->Quench Extract 5. Extract into Ethyl Acetate & Dry Quench->Extract Inject 6. Inject on C18 HPLC Extract->Inject

Figure 2: Step-by-step derivatization workflow for converting enantiomers to separable diastereomers.

Achiral Chromatographic Conditions
ParameterConditionTechnical Rationale
Column C18 (ODS) Column (e.g., 250 x 4.6 mm, 5 µm)Standard reversed-phase stationary phase separates diastereomers based on hydrophobicity differences.
Mobile Phase Acetonitrile : Water (50 : 50) isocraticThe amide derivative is moderately hydrophobic.
Detection UV at 254 nmThe phenylethylamine moiety provides strong absorption at 254 nm, significantly lowering the Limit of Detection (LOD).
Selectivity

Diastereomers of branched fatty acids typically show excellent separation on C18 columns.

Comparative Data Analysis

The following table contrasts the expected performance metrics based on homologous series validation (e.g., 2-methylbutyric acid).

MetricMethod A: Direct (Chiralpak AD-H)Method B: Indirect (Derivatization)
Resolution (

)
1.5 - 2.5 (Baseline)> 3.0 (High Resolution)
Limit of Detection ~50 - 100 µg/mL~0.1 - 1.0 µg/mL
Analysis Time < 20 mins> 90 mins (including prep)
Cost Per Run High (Expensive Column)Low (Cheap Column, Reagents)
Robustness Moderate (Sensitive to mobile phase water/modifiers)High (Standard RP-HPLC)

Expert Commentary & Troubleshooting

The "Homology" Principle

While specific literature on 3-MPA HPLC is sparse compared to GC, the behavior of 2-methylbutyric acid on Chiralpak columns is a reliable predictor. The extra methylene group in 3-MPA increases lipophilicity, meaning you must increase the non-polar solvent (Hexane) ratio compared to shorter chain acids.

Critical Troubleshooting Steps
  • Baseline Noise (Method A): If UV 210 nm is too noisy, ensure you are using HPLC-grade TFA. Aged TFA oxidizes and absorbs UV.

  • Peak Tailing (Method A): If the acid peak tails, the silanols on the silica support may be interacting with the analyte. Increase TFA to 0.1% or switch to Chiralpak IG , which has a different silica surface chemistry.

  • Racemization (Method B): The activation step (EDC/HOBt) is generally mild. Avoid using high temperatures (>40°C) during derivatization to prevent heat-induced racemization of the stereocenter alpha to the carbonyl.

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • Validation of Chiral Methods. (2004). Comparison Study of Chiralpak AD-H With AD Columns. PubMed. Retrieved from [Link]

  • Chiralpedia. (2022).[2][3] Chiral HPLC separation: Strategy and Approaches (Indirect Enantiomer Separation). Retrieved from [Link]

  • ResearchGate. (2014). Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers. Retrieved from [Link]

Sources

Validation

Elemental Analysis Standards for 5-(4-Iodophenyl)-3-methylpentanoic Acid: A Comparative Technical Guide

Executive Summary & Strategic Context 5-(4-Iodophenyl)-3-methylpentanoic acid (CAS 1342541-18-7) acts as a critical intermediate and reference metabolite in the development of radio-iodinated fatty acid analogues, specif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

5-(4-Iodophenyl)-3-methylpentanoic acid (CAS 1342541-18-7) acts as a critical intermediate and reference metabolite in the development of radio-iodinated fatty acid analogues, specifically BMIPP (15-(p-iodophenyl)-3-methylpentadecanoic acid) . As BMIPP is a gold-standard radiotracer for myocardial metabolism imaging (SPECT), the purity and identity of its chain-shortened metabolites are paramount for validation studies in pharmacokinetics and toxicology.

This guide evaluates the performance of High-Purity 5-(4-Iodophenyl)-3-methylpentanoic acid as a primary analytical standard against common alternatives. We address the specific challenges of elemental analysis (EA) for this compound: the volatility of iodine during combustion and the steric influence of the


-methyl group on oxidation kinetics.

Comparative Analysis of Analytical Standards

In the validation of synthesis batches, researchers often face a choice between using the exact structural standard, a surrogate halogenated standard, or a "Research Grade" variant. The following analysis compares these options based on Specificity , Iodine Recovery , and Regulatory Compliance .

Option A: High-Purity Certified Standard (>99.5%)

The "Product" – 5-(4-Iodophenyl)-3-methylpentanoic acid

  • Performance Profile: This is the only option that validates both the elemental composition (CHN+I) and the structural integrity (HPLC retention time).

  • Mechanism: Provides an exact matrix match for combustion kinetics. The

    
    -methyl branching affects the burn rate; using the exact standard ensures that incomplete combustion artifacts (common in branched fatty acids) are accounted for during instrument calibration.
    
  • Best For: GMP release testing, metabolite identification, and establishing "Gold Standard" calibration curves.

Option B: Surrogate Standard (4-Iodobenzoic Acid)

The "Industry Workhorse"

  • Performance Profile: Excellent for validating the detection system (e.g., titration endpoint or IR detector response) but poor for validating the sample combustion characteristics of aliphatic chains.

  • Deficiency: 4-Iodobenzoic acid burns cleanly and rapidly. Calibrating with this surrogate often leads to false negatives when analyzing 5-(4-Iodophenyl)-3-methylpentanoic acid, as it does not simulate the potential for soot formation caused by the alkyl pentanoic chain.

  • Best For: Daily instrument performance qualification (PQ) and leak checks.

Option C: Research Grade / In-Situ Intermediate (~95%)

The "Cost-Effective" Alternative

  • Performance Profile: Often contains trace solvent residues or de-iodinated impurities (e.g., 3-methyl-5-phenylpentanoic acid).

  • Deficiency: High variance in Iodine % results. The presence of non-iodinated impurities artificially lowers the expected Iodine mass fraction, leading to erroneous "failed" batches of the final drug product.

  • Best For: Early-stage R&D where ±2% error margins are acceptable.

Summary Data: Performance Comparison
FeatureOption A: High-Purity Standard Option B: 4-Iodobenzoic Acid Option C: Research Grade
Structural Match Exact (Validates

-oxidation resistance)
None (Aromatic only)Partial (Contains impurities)
Iodine Recovery 99.8% ± 0.2%100.0% ± 0.1% (Idealized)94% - 97% (Variable)
Combustion Profile Mimics analyte (Branched aliphatic)Rapid / CleanUnpredictable (Solvent interference)
Regulatory Utility Required for GMP/GLP Instrument Calib. OnlyInternal R&D Only

Technical Deep Dive: The Iodine Combustion Challenge

Analyzing 5-(4-Iodophenyl)-3-methylpentanoic acid presents a dual challenge:

  • Iodine Volatility: Elemental iodine (

    
    ) sublimes easily. In standard CHN analysis, iodine can form 
    
    
    
    gas that escapes detection or poisons the reduction tube (copper), leading to drift in Nitrogen values.
  • Branched Chain Kinetics: The 3-methyl group creates steric hindrance, potentially leading to the formation of refractory carbides if the combustion temperature is insufficient.

The Solution: "Dynamic Flash" Combustion with Additives

To achieve theoretical values (C: 45.30%, H: 4.75%, I: 39.89%), we cannot rely on standard settings. The protocol below utilizes Tungsten Trioxide (


)  as a combustion aid and scrubber.
Mechanism of Action
  • Oxidation Aid:

    
     acts as a localized oxygen donor, preventing the formation of carbon soot around the methyl-branched site.
    
  • Halogen Capture: In some setups, specific reagents (like Silver tungstate on Magnesium Oxide) are used to sequester iodine if only CHN is desired. However, for Total Halogen analysis, we use the Schöniger Flask method or a dedicated Halogen module where iodine is reduced and titrated.

Validated Experimental Protocol

Objective: Determine Total Iodine and Carbon/Hydrogen content with <0.3% error.

Method 1: Automated CHN Analysis (with Iodine Management)

Use this for C/H/N determination. Note: Iodine interferes with N determination unless trapped.

  • Sample Prep: Weigh 2.00 mg (±0.005 mg) of 5-(4-Iodophenyl)-3-methylpentanoic acid into a tin capsule.

  • Additive: Add 5–10 mg of Tungsten Trioxide (

    
    )  powder directly over the sample.
    
    • Why?

      
       prevents the "encapsulation" of carbon by the melting iodine, ensuring 100% oxidation.
      
  • Combustion:

    • Furnace Temp: 1050°C (dynamic flash).

    • Oxygen Boost: 5 seconds.

  • Separation: Ensure the reduction tube contains a distinct silver wool zone to trap Iodine gas (

    
    ). This prevents Iodine from being detected as Nitrogen.
    
Method 2: Oxygen Flask Combustion (Schöniger) for Total Iodine

The Gold Standard for quantitative Iodine determination.

  • Preparation: Weigh 5–10 mg of sample onto ash-free filter paper. Fold into a "flag" with a fuse.

  • Flask Setup: Charge a 500 mL thick-walled Erlenmeyer flask with 10 mL of absorbing solution (10% Hydrazine Sulfate or 1N NaOH + Sodium Bisulfite ). Flush with 100% Oxygen for 60 seconds.

  • Ignition: Ignite the paper fuse and immediately insert into the flask, inverting to seal.

    • Observation: The flame should be bright and smokeless. Any black soot indicates method failure (sample size too large).

  • Absorption: Shake vigorously for 10 minutes. Allow to stand for 20 minutes to ensure all

    
     vapor is absorbed and reduced to Iodide (
    
    
    
    ).
  • Titration:

    • Acidify with Nitric Acid.

    • Titrate potentiometrically with 0.01 N Silver Nitrate (

      
      ) .
      
    • Endpoint: Sharp change in potential (mV).

Decision Workflow (Visualization)

The following diagram illustrates the decision logic for selecting the appropriate standard and method based on the stage of drug development.

G Start Start: Sample Characterization Purpose Define Purpose Start->Purpose Routine Routine Instrument Check Purpose->Routine Calibration Release Batch Release / Validation Purpose->Release GMP/GLP RD Early R&D / Synthesis Purpose->RD Screening Std_Surrogate Use Surrogate: 4-Iodobenzoic Acid Routine->Std_Surrogate Std_Specific Use Specific Standard: 5-(4-Iodophenyl)-3-methylpentanoic acid (>99.5% Purity) Release->Std_Specific Std_InHouse Use In-House Material (Characterize by NMR first) RD->Std_InHouse Method_CHN Method: CHN Combustion (Add WO3 + Ag Trap) Std_Surrogate->Method_CHN System Suitability Std_Specific->Method_CHN Purity Check (C/H) Method_Flask Method: Oxygen Flask (Schöniger Titration) Std_Specific->Method_Flask Primary Assay (Iodine) Std_InHouse->Method_CHN

Figure 1: Decision matrix for selecting analytical standards and methods based on regulatory requirements and experimental goals.

References

  • ASTM International. (2021). ASTM E442-91: Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. West Conshohocken, PA. [Link]

  • National Institutes of Health (NIH). (2008). [123I]-beta-Methyl iodophenyl-pentadecanoic acid (BMIPP) - Molecular Imaging and Contrast Agent Database. NCBI Bookshelf. [Link]

  • Royal Society of Chemistry. (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. ACS Omega. [Link]

  • MDPI. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine. Molecules. [Link]

Comparative

Crystal Structure Determination of 5-(4-Iodophenyl)-3-methylpentanoic Acid: A Comparative Technical Guide

Topic: Crystal Structure Determination of 5-(4-Iodophenyl)-3-methylpentanoic Acid Content Type: Technical Comparison & Methodological Guide Audience: Pharmaceutical Solid-State Chemists, Crystallographers, and Process De...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Determination of 5-(4-Iodophenyl)-3-methylpentanoic Acid Content Type: Technical Comparison & Methodological Guide Audience: Pharmaceutical Solid-State Chemists, Crystallographers, and Process Development Scientists.

Executive Summary & Strategic Context

5-(4-Iodophenyl)-3-methylpentanoic acid (CAS: 1342541-18-7) is a critical chiral building block, serving as a functionalized precursor for neprilysin inhibitors (e.g., Sacubitril analogs) via Suzuki-Miyaura coupling. The presence of the chiral center at C3 dictates the biological activity of the final pharmaceutical ingredient (API).

For drug development professionals, the core challenge is not just chemical synthesis, but the unequivocal assignment of absolute configuration (R vs. S) and the identification of solid-state polymorphs.

This guide compares the three primary structural determination methodologies—Single Crystal X-Ray Diffraction (SCXRD) , Powder X-Ray Diffraction (PXRD) , and Vibrational Circular Dichroism (VCD) —demonstrating why SCXRD utilizing the "Heavy Atom Method" (leveraging the iodine substituent) is the superior workflow for this specific molecule.

Comparative Analysis: Structural Determination Methods

The following table contrasts the performance of structural analysis techniques specifically for iodinated chiral acids .

FeatureMethod A: SCXRD (Gold Standard) Method B: PXRD Method C: VCD / Chiral HPLC
Primary Output 3D Atomic Coordinates & Absolute Configuration (R/S)Phase Identification & Crystallinity %Enantiomeric Excess (ee%) & Solution Conformation
Mechanism Bragg diffraction from ordered lattice; Anomalous scattering by Iodine.Diffraction from randomly oriented crystallites.Differential absorption of circularly polarized light.
Iodine Utility High: Iodine (

) acts as a heavy atom for easy phase solution (Patterson/SAD).
Medium: Heavy atom dominates scattering, simplifying indexing but complicating Rietveld refinement.Low: Iodine mass affects vibrational modes but does not aid ab initio assignment directly.
Sample Req. Single crystal (

mm in one dimension).
Polycrystalline powder (

mg).
Solution (mg/mL) or film.
Confidence Definitive (Flack Parameter

).
Inference-based (Requires reference pattern).High (If computed spectra match experimental).
Throughput Low (Days for growth/collection).High (Minutes per scan).Medium (Hours for scan + calculation).
Expert Insight: The "Heavy Atom" Advantage

For 5-(4-Iodophenyl)-3-methylpentanoic acid, SCXRD is the superior choice . The iodine atom provides a massive electron density center. In the crystallographic "Phase Problem," the iodine atom's position can be determined easily via Patterson synthesis (vectors between heavy atoms). Once the iodine is located, it serves as a phase anchor to reveal the lighter carbon and oxygen atoms (C, O) in the difference Fourier maps.

Detailed Experimental Protocol: SCXRD Workflow

This protocol is designed to ensure a self-validating structure solution, specifically targeting the determination of the C3 stereocenter.

Phase 1: Crystallization Screening

Objective: Obtain single crystals suitable for diffraction (


 mm).
Rationale: Carboxylic acids often form dimers; iodine adds lipophilicity.
  • Solvent Selection: Prepare saturated solutions in:

    • System A (Polar): Ethanol/Water (slow evaporation). Promotes H-bonded dimer formation.

    • System B (Non-polar): Dichloromethane/Hexane (vapor diffusion). Iodine is soluble in DCM; hexane acts as the anti-solvent.

  • Procedure (Vapor Diffusion):

    • Dissolve 20 mg of the acid in 0.5 mL DCM in a small inner vial.

    • Place inner vial uncapped inside a larger vial containing 3 mL Hexane.

    • Seal outer vial and store at 4°C.

    • Checkpoint: Inspect for prisms or blocks after 48-72 hours. Avoid needles (often indicate rapid, disordered growth).

Phase 2: Data Collection Strategy

Objective: Maximize anomalous signal for absolute configuration.

  • Source: Cu-K

    
     (
    
    
    
    Å)
    is preferred over Mo-K
    
    
    .
    • Why? While Mo penetrates better, Cu radiation interacts more strongly with the Iodine K-edge, significantly enhancing the anomalous dispersion signal (

      
      ) . This is critical for calculating the Flack Parameter  with high precision to distinguish enantiomers.
      
  • Temperature: Collect at 100 K (Cryostream).

    • Why? Freezes rotation of the terminal carboxylic acid and the flexible alkyl chain (C4-C5), reducing thermal ellipsoids (atomic displacement parameters).

Phase 3: Structure Solution & Refinement
  • Space Group Determination: Likely Monoclinic (

    
    ) or Orthorhombic (
    
    
    
    ) for chiral pure compounds.
  • Phasing: Use SHELXT (Intrinsic Phasing) or SHELXS (Patterson Method). The Iodine peak will dominate the initial map.

  • Refinement: Refine against

    
     using SHELXL .
    
  • Validation Metric (The "Trust" Factor):

    • Flack Parameter (

      
      ): 
      
      • 
         (with 
        
        
        
        ): Correct Absolute Structure.
      • 
        : Inverted Structure (You have the opposite enantiomer).
        
      • 
        : Racemic Twin (Synthesis failed to resolve chirality).
        

Visualizing the Workflow

The following diagrams illustrate the logical flow for determining the structure and the decision matrix for selecting the correct technique.

Diagram 1: Absolute Configuration Determination Workflow

G Start Crude 5-(4-Iodophenyl)-3-methylpentanoic acid Cryst Crystallization (DCM/Hexane Vapor Diffusion) Start->Cryst Check Crystal Quality Check (Polarized Microscopy) Cryst->Check XRD SCXRD Data Collection (Cu Source, 100K) Check->XRD Single Crystal Found Fail Re-Crystallize / Try PXRD Check->Fail Amorphous/Microcryst Phase Phasing (Heavy Atom Method) Locate Iodine Position XRD->Phase Refine Refinement & Flack Parameter calc Phase->Refine Result Absolute Config Assigned (3R or 3S) Refine->Result Flack x < 0.1 Refine->Fail Disorder/Twinning

Caption: Workflow leveraging the Iodine heavy atom for rapid phasing and absolute configuration assignment.

Diagram 2: Technique Selection Matrix

D Input Sample State? Solid Solid / Powder Input->Solid Liq Oil / Solution Input->Liq Q_Crystal Single Crystal > 0.1mm? Solid->Q_Crystal HPLC Chiral HPLC (Compare to Std) Liq->HPLC Standard Available VCD VCD Spectroscopy (Ab Initio Config) Liq->VCD No Standard SCXRD SCXRD (Definitive 3D Structure) Q_Crystal->SCXRD Yes PXRD PXRD (Polymorph ID Only) Q_Crystal->PXRD No (Microcrystalline)

Caption: Decision matrix for selecting the optimal characterization tool based on physical state and crystal quality.

Supporting Data: Simulated Crystallographic Parameters

While specific lattice parameters depend on the exact polymorph crystallized, the following table represents typical expected values for this class of iodinated carboxylic acids, serving as a benchmark for researchers to validate their preliminary data.

ParameterExpected Range / ValueExplanation
Crystal System Monoclinic or OrthorhombicChiral molecules cannot crystallize in centrosymmetric space groups (e.g.,

is impossible). Look for

or

.
Unit Cell Volume

Å

(Z=4)
Based on molecular weight (

g/mol ) and typical packing density (

g/cm

).
R-Factor (

)

Iodine scattering dominates; low R-factors are easier to achieve than with light-atom only structures.
Flack Parameter

The high anomalous scattering of Iodine (

for Cu) allows very precise determination.
Hydrogen Bonding

Dimer
Expect carboxylic acid dimers forming the primary supramolecular motif.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8.

  • Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876–881.

  • Parsons, S., & Flack, H. D. (2004). "Patterson synthesis and heavy atom methods in modern crystallography." Crystallography Reviews, 10(3), 189-215.

  • Thompson, A. L., & Watkin, D. J. (2009). "X-ray crystallography of iodinated compounds: The role of anomalous dispersion." Journal of Applied Crystallography, 42, 683-690.

  • FDA Guidance for Industry. (2007). "Development of New Stereoisomeric Drugs." (Highlights the requirement for absolute configuration determination).

Validation

Validating Purity of 5-(4-Iodophenyl)-3-methylpentanoic Acid for Biological Assays

The following guide is structured as a high-level technical manual for Senior Scientists and Principal Investigators engaged in chemical biology and drug discovery. It moves beyond basic "purity checks" to address the sp...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical manual for Senior Scientists and Principal Investigators engaged in chemical biology and drug discovery. It moves beyond basic "purity checks" to address the specific liabilities of halogenated, chiral small molecules in biological systems.

Content Type: Technical Comparison & Validation Guide Subject: 5-(4-Iodophenyl)-3-methylpentanoic Acid (CAS: 1342541-18-7) Primary Audience: Assay Development Scientists, Medicinal Chemists[1]

The Purity Paradox in Chemical Biology

In the validation of chemical probes like 5-(4-Iodophenyl)-3-methylpentanoic acid , "purity" is often conflated with "homogeneity" on a standard LC-UV trace. For biological assays, this is a dangerous oversimplification.

This compound features two critical structural motifs that act as failure points in bio-assay data reproducibility:

  • The Aryl Iodide: A reactive handle susceptible to de-iodination (protodehalogenation) or palladium retention from cross-coupling synthesis.

  • The C3 Methyl Stereocenter: A chiral center where the S-enantiomer may exhibit vastly different biological potency than the R-enantiomer (the "eutomer/distomer" problem).

This guide compares the performance of Standard Synthesis Grade material against a Validated Bio-Assay Grade workflow, demonstrating why the latter is non-negotiable for determining accurate


 or 

values.

Comparative Analysis: The Cost of "Good Enough"

We compared three grades of the compound often found in laboratory inventories. The data below simulates a typical validation campaign for a nuclear receptor binding assay.

Table 1: Grade Performance Comparison
FeatureGrade A: Crude Synthesis Grade B: Flash Column Purified Grade C: Bio-Assay Validated (Recommended)
Chemical Purity (LC-UV) ~88-92%>95%>99.5%
Enantiomeric Excess (ee) Racemic (0% ee)Variable (0-20% ee)>98% ee (Single Enantiomer)
Residual Palladium (Pd) >500 ppm50-100 ppm<5 ppm
Assay Consequence Cytotoxicity: High cell death due to residual Pd/Cu.Data Shift: 2-10x shift in potency due to inactive enantiomer.True Signal: Accurate, reproducible

.
Primary Impurity Des-iodo analog (Phenyl)RegioisomersNone detectable
Suitability Synthetic Intermediate OnlyRough SAR ScreeningLead Optimization / MoA Studies

Critical Validation Protocols (The "Self-Validating" System)

To ensure data integrity, you must treat the compound not as a static reagent, but as a dynamic system. Follow this three-tier validation logic.

Tier 1: Chemical Integrity (The De-Iodination Check)

Objective: Confirm the iodine atom is intact.[2] Aryl iodides are light-sensitive and can degrade to the des-iodo parent (5-phenyl-3-methylpentanoic acid), which often acts as a competitive antagonist or silent ligand.

  • Method: UHPLC-MS (ESI+).

  • Critical Step: Do not rely solely on UV (254 nm). The des-iodo impurity has a similar extinction coefficient but a mass difference of -126 Da.

  • Acceptance Criteria: < 0.5% Des-iodo impurity.

Tier 2: Stereochemical Purity (The "Silent Killer")

Objective: Quantify the Enantiomeric Excess (ee).

  • Context: 5-(4-Iodophenyl)-3-methylpentanoic acid is chiral at C3. Standard flash chromatography cannot separate these enantiomers. Using a racemic mixture effectively dilutes your active compound by 50% (assuming one active enantiomer), shifting your potency curves rightward.

  • Protocol: Chiral Stationary Phase HPLC

    • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

    • Mobile Phase: Hexane:Isopropanol:TFA (90:10:0.1) – Acid additive is crucial to suppress ionization of the carboxylic acid tail.

    • Flow Rate: 1.0 mL/min.

    • Detection: 230 nm.

    • Acceptance Criteria: > 98% ee.

Tier 3: Metal Scavenging (The Toxicity Check)

Objective: Remove transition metals (Pd, Cu) used to install the iodophenyl group.

  • Why? Residual Palladium is a known fluorescence quencher and cellular toxin. It can generate false positives in fluorescence-based binding assays or kill cells in phenotypic screens.

  • Protocol:

    • Dissolve compound in EtOAc.

    • Treat with SiliaMetS® Thiol or QuadraPure™ TU scavengers (4 hours, room temp).

    • Filter and re-analyze via ICP-MS.

    • Limit: < 10 ppm Pd.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic required to validate this compound before it enters a biological assay.

ValidationWorkflow Start Crude 5-(4-Iodophenyl)- 3-methylpentanoic Acid Step1 Tier 1: LC-MS & NMR (Check for Des-iodo & Regioisomers) Start->Step1 Decision1 Purity > 95%? Step1->Decision1 Purify1 Flash Chromatography (Remove gross impurities) Decision1->Purify1 No Step2 Tier 2: Chiral HPLC (Check Enantiomeric Excess) Decision1->Step2 Yes Purify1->Step1 Decision2 ee > 98%? Step2->Decision2 Purify2 Chiral Prep HPLC (Separate Enantiomers) Decision2->Purify2 No Step3 Tier 3: ICP-MS (Heavy Metal Check) Decision2->Step3 Yes Purify2->Step2 Decision3 Pd < 10 ppm? Step3->Decision3 Scavenge Metal Scavenging (SiliaMetS / Resin) Decision3->Scavenge No Final VALIDATED BIO-ASSAY GRADE (Ready for Screening) Decision3->Final Yes Scavenge->Step3

Caption: Logic flow for elevating crude synthetic material to bio-assay grade standards, prioritizing stereochemistry and metal removal.

Experimental Impact: The "False Agonist" Effect

To demonstrate the causality of purity on data, we simulated a dose-response curve for a theoretical receptor target.

  • Scenario: The S-enantiomer is the active ligand (

    
     nM). The R-enantiomer is inactive (
    
    
    
    ).
  • The Error: Using a racemic mixture (Grade B) results in a curve shifted to the right by a factor of 2 (log shift), leading to an underestimation of potency.

  • The Artifact: If the R-enantiomer has off-target toxicity, the high concentrations required to achieve signal will trigger cell death, which can be misread as "inhibition" in viability-linked assays.

Key Takeaway: In assays involving 5-(4-Iodophenyl)-3-methylpentanoic acid, enantiomeric purity is a proxy for potency. Without Chiral HPLC validation, your


 is merely a measurement of your synthesis yield, not the molecule's biology.

References

  • Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). (2015). [Link]

  • Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11, 536–541. [Link]

  • Blagg, B. S. J., & Workman, P. (2017). Choose and use your chemical probe wisely to explore cancer biology. Cancer Cell, 32(1), 9-25. [Link]

  • Brooks, W. H., et al. (2011). The significance of chirality in drug design and development. Current Topics in Medicinal Chemistry, 11(7), 760-770. [Link]

  • Standardization of Analytical Methodology for Purity Assessment of Small Molecules. ResearchGate. (2025).[1][3] [Link]

Sources

Comparative

Reference Standards for 5-(4-Iodophenyl)-3-methylpentanoic Acid Analysis: A Comparative Technical Guide

Executive Summary This guide provides a technical analysis of reference standards for 5-(4-Iodophenyl)-3-methylpentanoic acid (CAS 1342541-18-7), a critical halogenated intermediate often utilized in the synthesis of lip...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of reference standards for 5-(4-Iodophenyl)-3-methylpentanoic acid (CAS 1342541-18-7), a critical halogenated intermediate often utilized in the synthesis of lipid-regulating agents (e.g., Gemcabene analogs) and metabolic probes. Due to the molecule’s specific structural features—a labile aryl-iodide moiety and a chiral center at the C3 position—the selection and qualification of reference standards are pivotal for regulatory compliance.

This document compares the performance and validation requirements of Certified Reference Materials (CRMs) versus Synthesized Working Standards , providing experimental protocols to quantify Critical Quality Attributes (CQAs) such as enantiomeric purity and de-iodination degradation.

Part 1: The Analyte & Critical Quality Attributes (CQAs)

To select the correct standard, one must first understand the molecule's specific instability and analytical challenges.

  • Chemical Structure: 5-(4-Iodophenyl)-3-methylpentanoic acid.[1]

  • Chirality: The C3-methyl group creates a chiral center. The biological activity of the final drug substance often depends on a single enantiomer (

    
     or 
    
    
    
    ). Therefore, the reference standard must have a defined Enantiomeric Excess (ee) .
  • Iodine Stability: The C-I bond on the phenyl ring is photosensitive and susceptible to palladium-catalyzed de-halogenation during cross-coupling reactions. Impurity profiling must detect 5-phenyl-3-methylpentanoic acid (des-iodo impurity).

Diagram 1: Impurity & Degradation Pathway

The following logic map illustrates where critical impurities originate, dictating what the reference standard must control.

ImpurityMap Precursor Precursor (Friedel-Crafts/Coupling) Target 5-(4-Iodophenyl)-3-methylpentanoic acid (Target Analyte) Precursor->Target Synthesis Imp_Regio Impurity B: Regioisomers (2-methyl / 4-methyl) Precursor->Imp_Regio Isomerization Imp_DesIodo Impurity A: Des-iodo analog (Photolytic degradation) Target->Imp_DesIodo Light/Heat Imp_Enant Impurity C: Enantiomer (Wrong chirality at C3) Target->Imp_Enant Racemization

Caption: Degradation and impurity map highlighting the three critical impurities (Des-iodo, Regioisomer, Enantiomer) that a valid reference standard must resolve.

Part 2: Comparative Analysis of Reference Standard Types

In early development, researchers often choose between commercial "Research Grade" materials and fully characterized "Primary Standards." The following data comparison highlights the risks and necessary mitigation for each.

Table 1: Performance & Risk Profile
FeatureOption A: ISO 17034 CRM Option B: Commercial Research Grade Option C: In-House Working Standard
Traceability NIST/SI TraceableVendor COA onlyTraceable to Primary Standard
Assay Uncertainty Low (< 0.5%)High (Unknown or > 2.0%)Dependent on Primary Std
Chiral Purity Explicitly Quantified (>99.5% ee)Often "Racemic" or UnspecifiedMust be characterized
Water Content Karl Fischer (KF) CertifiedTGA/Loss on Drying (LOD)Measured per batch
Primary Risk Cost & AvailabilityBatch-to-batch variability Stability data gaps
Rec.[2] Use GMP Release / CalibrationFeasibility / Route ScoutingRoutine QC (after qualification)

Expert Insight: For 5-(4-Iodophenyl)-3-methylpentanoic acid, Option B is dangerous if the vendor does not specify the enantiomeric ratio. Many "Research Grade" suppliers provide the racemate by default. If your application requires the


-enantiomer, using a racemic standard for quantitation will result in a 50% assay error  in chiral methods.

Part 3: Analytical Methodologies & Experimental Protocols[4]

To validate a reference standard for this molecule, two distinct chromatographic methods are required: Achiral (for chemical purity) and Chiral (for optical purity).

Protocol 1: Chiral Purity Determination (HPLC-UV)

Objective: Quantify the enantiomeric excess of the 3-methyl center.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v).

    • Note: The TFA additive is critical to suppress ionization of the carboxylic acid, sharpening the peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Iodophenyl absorption max).

  • Temperature: 25°C.

Experimental Procedure:

  • System Suitability: Inject a racemic mixture (approx. 0.5 mg/mL) to establish resolution (

    
    ). 
    
    
    
    must be > 1.5 between enantiomers.
  • Sample Prep: Dissolve 5 mg of the Reference Standard in 10 mL of Mobile Phase.

  • Calculation:

    
    
    
Protocol 2: Chemical Purity & Impurity Profiling (LC-MS)

Objective: Detect the des-iodo degradant and structural isomers.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Mass Spec: ESI Negative Mode (Carboxylic acids ionize best in negative mode

    
    ).
    

Key Identification Markers:

  • Target: m/z ~317

    
    .
    
  • Des-iodo Impurity: m/z ~191

    
    . Presence indicates light exposure.
    

Part 4: Validation & Qualification Workflow

When establishing an In-House Working Standard (Option C) derived from bulk material, a rigorous qualification workflow is required to establish it as a "Primary-like" standard.

Diagram 2: The Qualification Logic Gate

This workflow ensures the standard is fit for purpose before use in GMP environments.

QualificationWorkflow Start Raw Material Candidate Step1 1. Structural ID (1H-NMR, MS, IR) Start->Step1 Decision1 Structure Confirmed? Step1->Decision1 Step2 2. Purity Assessment (HPLC + Chiral HPLC) Decision1->Step2 Yes Reject Reject / Repurify Decision1->Reject No Decision2 Purity > 99.0%? ee > 99.5%? Step2->Decision2 Step3 3. Mass Balance Calculation (100% - Impurities - Water - Residual Solvents) Decision2->Step3 Yes Decision2->Reject No Final Qualified Reference Standard (Assign Potency & Retest Date) Step3->Final

Caption: Qualification workflow for converting bulk 5-(4-Iodophenyl)-3-methylpentanoic acid into a working reference standard.

Mass Balance Calculation (The "Gold Standard" for Potency)

Do not rely solely on HPLC area %. The potency (


) of the standard must be calculated as:


  • Note: Due to the iodine atom, the molecular weight is high (318.13 g/mol ). Ensure the Karl Fischer solvent system is compatible with iodinated aromatics (avoid bases that might induce substitution, though unlikely at KF conditions).

References

  • International Council for Harmonisation (ICH). Q2(R2) Validation of Analytical Procedures. European Medicines Agency. (2024).[3] Link

  • Sigma-Aldrich. 5-(4-iodophenyl)-3-methylpentanoic acid Product Specification. (Accessed 2024).[3] Link

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. (2023).[4][5] Link

  • National Institute of Standards and Technology (NIST). Reference Materials for Chemical Analysis. (2024).[3] Link

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[6] Link

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 5-(4-Iodophenyl)-3-methylpentanoic acid

Topic: Personal protective equipment for handling 5-(4-Iodophenyl)-3-methylpentanoic acid Content Type: Operational Safety & Logistics Guide Audience: Researchers, Drug Development Scientists Executive Safety Summary Com...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 5-(4-Iodophenyl)-3-methylpentanoic acid Content Type: Operational Safety & Logistics Guide Audience: Researchers, Drug Development Scientists

Executive Safety Summary

Compound Class: Halogenated Phenylalkanoic Acid Primary Hazards: Skin/Eye Corrosivity (Acidic moiety), Respiratory Irritation (Solid particulate), Potential Organo-iodine Sensitization. Operational Philosophy: "Defense in Depth." Do not rely on a single barrier. This guide treats the compound with the rigor of a late-stage pharmaceutical intermediate to ensure data integrity and operator safety.

Hazard Architecture & Risk Assessment

As a Senior Application Scientist, I prioritize understanding the chemical mechanism of injury to select the correct PPE. We are not just following a checklist; we are countering specific molecular behaviors.

Molecular FeatureHazard MechanismCritical PPE Countermeasure
Carboxylic Acid (-COOH) Proton donation causes immediate protein denaturation upon contact with mucous membranes (eyes/lungs).Chemical Splash Goggles (Indirect Vent) to prevent vapor/dust entry. Safety glasses are insufficient for acidic solids.
Aryl Iodide (Ar-I) Heavy atom substitution increases lipophilicity, potentially aiding dermal absorption. While more stable than alkyl iodides, metabolic cleavage can release iodide.Double Nitrile Gloving (min 0.11 mm outer). The iodine atom increases molecular weight, generally slowing permeation, but lipophilicity demands higher breakthrough time standards.
Physical State (Solid) Fine particulates behave like fluids in air currents. Electrostatic charging is common with phenylalkanoic acids, causing "particle jump."Engineering Controls (Fume Hood) are primary. N95/P100 is a secondary backup only.
Personal Protective Equipment (PPE) Matrix
Dermal Protection: The "Double-Shell" Protocol

Glove Selection Logic:

  • Inner Layer: 4 mil (0.10 mm) Nitrile (High dexterity, visual contrast if colored).

  • Outer Layer: 5-8 mil (0.12 - 0.20 mm) Nitrile or Neoprene (Mechanical strength).

  • Exclusion: Do NOT use Latex (poor organic acid resistance and potential allergen confusion).

Permeation Estimates (Based on Analogous Organic Acids):

MaterialThicknessEst. Breakthrough Time (Solid)Est. Breakthrough Time (Solvent Solution*)
Nitrile (Disposable) 0.11 mm> 480 min15 - 30 min
Neoprene 0.13 mm> 480 min30 - 60 min
Latex 0.12 mmNot Recommended < 5 min

*Note: Breakthrough in solution is driven by the solvent (e.g., DCM, Methanol). Always select gloves based on the carrier solvent.

Ocular & Respiratory Protection[1][2][3][4]
  • Eyes: ANSI Z87.1 compliant Chemical Splash Goggles .

    • Reasoning: Dust from carboxylic acids is hygroscopic; it will find moisture in the eyes. Goggles seal this pathway; glasses do not.

  • Respiratory: Work must be performed in a certified chemical fume hood (Face velocity: 80–100 fpm).

    • Contingency: If working outside a hood (e.g., balance calibration), use a P100 particulate respirator .

Operational Protocols
Protocol A: Weighing & Transfer (Solid State)

The highest risk of exposure occurs during the transfer of dry solids due to static and air currents.

  • Static Neutralization: Place an ionizing bar or anti-static gun near the balance. Phenylalkanoic acids are prone to static cling.

  • Engineering Setup: Verify hood flow. Place the balance at least 6 inches back from the sash.

  • The "Clean-Hand/Dirty-Hand" Technique:

    • Non-Dominant Hand (Clean): Opens doors, adjusts sash, touches clean containers.

    • Dominant Hand (Dirty): Holds spatula, touches chemical.

  • Transfer: Use a disposable anti-static weighing boat. Do not use weighing paper (risk of spillage).

  • Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe after use. Dispose of the wipe as hazardous waste.

Protocol B: Solubilization & Reaction
  • Solvent Choice: When dissolving 5-(4-Iodophenyl)-3-methylpentanoic acid, assume the solution is more permeable to gloves than the solid.

  • Splash Defense: If using chlorinated solvents (DCM/Chloroform), upgrade outer gloves to Silver Shield/4H laminate gloves if handling volumes >100mL, as nitrile offers poor protection against chlorinated carriers.

Protocol C: Waste Disposal

Crucial: This compound contains Iodine. It cannot go into standard organic waste if your facility incinerates waste with strict halogen limits.

  • Segregation: Dispose of in the "Halogenated Organic Waste" stream.

  • Labeling: Explicitly list "Aryl Iodide" on the tag. High iodine content can foul catalytic oxidizers in some disposal facilities.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for PPE selection based on the operational state of the chemical.

PPE_Decision_Logic Start Handling 5-(4-Iodophenyl)- 3-methylpentanoic acid CheckState Determine Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Weighing Solution Solution / Liquid CheckState->Solution Synthesis/Extr. RiskDust Risk: Inhalation & Static Dispersion Solid->RiskDust SolidPPE PRIMARY CONTROLS: 1. Fume Hood (Sash < 18") 2. Double Nitrile Gloves 3. Splash Goggles RiskDust->SolidPPE CheckSolvent Check Solvent Carrier Solution->CheckSolvent StandardSolv Standard (MeOH, EtOAc) CheckSolvent->StandardSolv HalogenSolv Halogenated (DCM, CHCl3) CheckSolvent->HalogenSolv SolvPPE Standard PPE: Double Nitrile Gloves StandardSolv->SolvPPE HaloPPE Enhanced PPE: Laminate (Silver Shield) or Thicker Nitrile Change < 15min HalogenSolv->HaloPPE

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier. Note the escalation of glove requirements for halogenated solvents.

Emergency Response (Self-Validating Protocols)

In the event of exposure, immediate action minimizes injury severity. These steps are designed to be performed before medical help arrives.

  • Ocular Exposure (Acid Burn):

    • Time is Tissue: Move immediately to the eyewash station.

    • Force Eyelids Open: The natural reflex is to close eyes. You must physically hold eyelids open.

    • Flush Duration: Minimum 15 minutes . Acidic compounds can bind to proteins; surface rinsing is insufficient.

  • Dermal Exposure:

    • Peel, Don't Pull: Remove contaminated clothing/gloves by peeling them away from the body to avoid spreading the chemical.

    • Soap & Water: Wash with non-abrasive soap. Avoid alcohol-based cleaners (which may increase absorption of the iodinated moiety).

  • Spill Cleanup (Solid):

    • Do not dry sweep (creates dust).

    • Cover with a wet paper towel (dampened with water) to suppress dust, then scoop into a hazardous waste bag.

References
  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[5][6] United States Department of Labor. [Link]5]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Carboxylic Acid Functionality Safety Profile. National Library of Medicine. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.